Product packaging for 12(S)-HETE-d8(Cat. No.:CAS No. 84807-90-9)

12(S)-HETE-d8

Cat. No.: B163542
CAS No.: 84807-90-9
M. Wt: 328.5 g/mol
InChI Key: ZNHVWPKMFKADKW-OPXGWVKSSA-N
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Description

12(S)-HETE-d8 is intended for use as an internal standard for the quantification of 12-HETE by GC- or LC-MS. (±)12-HETE is formed via non-enzymatic oxidation of arachidonic acid. 12(S)- and 12(R)-HETE are formed by 12(S)- and 12(R)-lipoxygenase-mediated oxidation of arachidonic acid, respectively. 12(R)-HETE can also be formed by oxidation of arachidonic acid mediated by cytochrome P450s (CYP450s).>This compound contains eight deuterium atoms at the 5, 6, 8, 9, 11, 12, 14 and 15 positions. It is intended for use as an internal standard for the quantification of 12(S)-HETE by GC- or LC-mass spectrometry (MS). 12(S)-HETE is the predominant lipoxygenase product of mammalian platelets. It enhances tumor cell adhesion to endothelial cells, fibronectin, and the subendothelial matrix at 0.1 µM.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H32O3 B163542 12(S)-HETE-d8 CAS No. 84807-90-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5Z,8Z,10E,12S,14Z)-5,6,8,9,11,12,14,15-octadeuterio-12-hydroxyicosa-5,8,10,14-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O3/c1-2-3-4-5-10-13-16-19(21)17-14-11-8-6-7-9-12-15-18-20(22)23/h7-11,13-14,17,19,21H,2-6,12,15-16,18H2,1H3,(H,22,23)/b9-7-,11-8-,13-10-,17-14+/t19-/m0/s1/i7D,8D,9D,10D,11D,13D,17D,19D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNHVWPKMFKADKW-OPXGWVKSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC(C=CC=CCC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]/C(=C(\[2H])/C[C@@]([2H])(/C(=C/C(=C(/[2H])\C/C(=C(/[2H])\CCCC(=O)O)/[2H])/[2H])/[2H])O)/CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Role of 12(S)-HETE-d8 in Eicosanoid Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of 12(S)-hydroxyeicosatetraenoic acid-d8 (12(S)-HETE-d8) in scientific research. Primarily, this compound serves as a crucial internal standard for the accurate quantification of its endogenous, non-deuterated counterpart, 12(S)-HETE, and other related lipid mediators using mass spectrometry. This guide will delve into the biological significance of 12(S)-HETE, the rationale for using a deuterated internal standard, and detailed experimental protocols for its application.

The Biological Significance of 12(S)-HETE

12(S)-HETE is a bioactive eicosanoid, a signaling molecule derived from the enzymatic oxidation of arachidonic acid by 12-lipoxygenase (12-LOX) enzymes. It is implicated in a wide array of physiological and pathophysiological processes, making its accurate quantification essential for understanding and targeting various diseases.

Key biological roles of 12(S)-HETE include:

  • Cancer Progression and Metastasis: 12(S)-HETE has been shown to promote tumor cell growth, survival, and metastasis in various cancers, including prostate cancer. It can stimulate signaling pathways that lead to cell proliferation and the expression of factors involved in angiogenesis, the formation of new blood vessels that supply tumors.

  • Inflammation and Immune Response: As a lipid mediator, 12(S)-HETE plays a role in inflammatory processes. It can influence the activity of various immune cells and contribute to the inflammatory environment in conditions like atherosclerosis and inflammatory skin diseases.

  • Cardiovascular Function: 12(S)-HETE is involved in regulating vascular tone and has been linked to hypertension. It can also contribute to the pathophysiology of cardiac events such as myocardial infarction.

  • Neurological Processes: In the brain, 12(S)-HETE levels can increase during ischemic events. It acts as a neuromodulator, influencing neurotransmitter release and receptor activation.

The Utility of this compound as an Internal Standard

The primary application of this compound in research is as an internal standard for quantitative analysis, most commonly by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] An internal standard is a compound with similar physicochemical properties to the analyte of interest but is isotopically labeled, allowing it to be distinguished by mass spectrometry.

The use of a deuterated internal standard like this compound is critical for several reasons:

  • Correction for Sample Loss: During sample preparation, which often involves extraction and purification steps, some of the analyte can be lost. Since the internal standard is added at the beginning of this process and behaves similarly to the endogenous analyte, the ratio of the analyte to the internal standard remains constant, allowing for accurate quantification despite any losses.

  • Compensation for Matrix Effects: Biological samples are complex matrices that can interfere with the ionization of the analyte in the mass spectrometer, either enhancing or suppressing the signal. The internal standard experiences similar matrix effects, and by measuring the ratio of the analyte to the internal standard, these effects can be normalized.

  • Improved Accuracy and Precision: The use of an internal standard significantly improves the accuracy and precision of the quantification method, which is essential for reliable and reproducible research findings.

Quantitative Data for 12(S)-HETE Analysis using this compound

The following tables summarize typical quantitative parameters used in LC-MS/MS methods for the analysis of 12(S)-HETE with this compound as an internal standard.

Table 1: Mass Spectrometry Parameters for 12(S)-HETE and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
12(S)-HETE319.2179.1Negative ESI
This compound327.2184.0Negative ESI

Data compiled from multiple sources.

Table 2: Typical Concentrations and Performance Metrics

ParameterTypical Value/Range
Internal Standard (this compound) Concentration100 ng/mL - 800 pg/µL
Calibration Curve Range1 - 5,000 ng/mL
Lower Limit of Quantification (LLOQ)0.976 ng/mL

Data compiled from multiple sources.[3][4]

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol outlines a general procedure for the extraction of eicosanoids, including 12(S)-HETE, from biological samples such as serum, plasma, or tissue homogenates.

  • Sample Collection and Internal Standard Spiking: To a known volume or weight of the biological sample, add a precise amount of this compound solution to achieve a final concentration within the linear range of the assay (e.g., 100 ng/mL).

  • Protein Precipitation: Add four volumes of ice-cold methanol to the sample to precipitate proteins. Vortex thoroughly and centrifuge at high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the lipids.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition a C18 SPE cartridge by washing with methanol followed by water.

    • Loading: Load the supernatant onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with a low percentage of methanol in water to remove polar impurities.

    • Elution: Elute the eicosanoids, including 12(S)-HETE and this compound, with a high percentage of methanol or acetonitrile.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a small, precise volume of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of 12(S)-HETE.

  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Employ a gradient elution starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the analytes. A typical gradient might run from 30% B to 95% B over 10-15 minutes.

    • Flow Rate: A typical flow rate is 0.2-0.4 mL/min.

  • Mass Spectrometric Detection:

    • Ionization: Use an electrospray ionization (ESI) source operating in negative ion mode.

    • Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for 12(S)-HETE (e.g., m/z 319.2 → 179.1) and this compound (e.g., m/z 327.2 → 184.0).

  • Data Analysis:

    • Quantification: Determine the peak areas for both 12(S)-HETE and this compound.

    • Ratio Calculation: Calculate the ratio of the peak area of 12(S)-HETE to the peak area of this compound.

    • Concentration Determination: Use a calibration curve, constructed by plotting the peak area ratios of known standards against their concentrations, to determine the concentration of 12(S)-HETE in the unknown sample.

Signaling Pathways of 12(S)-HETE

The biological effects of 12(S)-HETE are mediated through complex intracellular signaling pathways. These pathways often involve the activation of specific G-protein coupled receptors (GPCRs), such as GPR31, and subsequent downstream signaling cascades.

12(S)-HETE_Signaling_Pathway 12_LOX 12-Lipoxygenase 12_S_HETE 12(S)-HETE 12_LOX->12_S_HETE Produces GPR31 GPR31 12_S_HETE->GPR31 Activates PKC Protein Kinase C (PKC) GPR31->PKC PI3K PI3 Kinase (PI3K) GPR31->PI3K Src_Kinase Src Kinase GPR31->Src_Kinase ERK1_2 ERK1/2 PKC->ERK1_2 PI3K->ERK1_2 Src_Kinase->ERK1_2 Cellular_Responses Cellular Responses: - Proliferation - Migration - Survival - Angiogenesis ERK1_2->Cellular_Responses Leads to

Caption: Biosynthesis and primary signaling cascade of 12(S)-HETE.

This diagram illustrates the synthesis of 12(S)-HETE from arachidonic acid by 12-lipoxygenase and its subsequent activation of the G-protein coupled receptor GPR31. This activation triggers multiple downstream signaling pathways involving Protein Kinase C (PKC), PI3 Kinase (PI3K), and Src Kinase, which converge on the activation of ERK1/2, ultimately leading to various cellular responses.

Experimental Workflow for 12(S)-HETE Quantification

The following diagram outlines the typical workflow for the quantitative analysis of 12(S)-HETE in a research setting.

Quantification_Workflow Spiking Spike with This compound (Internal Standard) Extraction Solid-Phase Extraction (SPE) Spiking->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Data_Analysis Data Analysis: - Peak Integration - Ratio Calculation - Calibration Curve LC_MS->Data_Analysis Quantification Quantification of Endogenous 12(S)-HETE Data_Analysis->Quantification

Caption: Standard workflow for quantifying 12(S)-HETE.

This workflow demonstrates the key steps involved in the accurate measurement of endogenous 12(S)-HETE levels, from initial sample preparation and spiking with the deuterated internal standard to the final data analysis and quantification.

References

An In-depth Technical Guide to 12(S)-HETE-d8: Chemical Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 12(S)-hydroxy-5Z,8Z,10E,14Z-eicosatetraenoic-5,6,8,9,11,12,14,15-d8 acid (12(S)-HETE-d8), a deuterated analog of the biologically active lipid mediator 12(S)-HETE. This document details its chemical structure and properties, its principal application as an internal standard in quantitative analysis, and the broader biological context of its non-deuterated counterpart, 12(S)-HETE.

Chemical Structure and Properties

This compound is a synthetic, deuterated version of 12(S)-HETE, an eicosanoid derived from arachidonic acid. The eight deuterium atoms are strategically placed on the carbon backbone, increasing its molecular weight without significantly altering its chemical behavior. This makes it an ideal internal standard for mass spectrometry-based quantification of 12(S)-HETE.

General Information
PropertyValue
Formal Name 12(S)-hydroxy-5Z,8Z,10E,14Z-eicosatetraenoic-5,6,8,9,11,12,14,15-d8 acid
CAS Number 84807-90-9[1]
Molecular Formula C₂₀H₂₄D₈O₃[1]
Formula Weight 328.5 g/mol [1]
Synonyms 12(S)-Hydroxyeicosatetraenoic Acid-d8
Purity ≥98% deuterated forms (d1-d8)
Physicochemical Properties
PropertyValue
Formulation Typically supplied as a solution in a suitable organic solvent (e.g., ethanol, acetonitrile)
Solubility Soluble in ethanol, DMSO, and dimethyl formamide[1]
UV Maximum Absorbance (λmax) 237 nm[1]
Storage Store at -20°C
Stability ≥ 2 years at -20°C

Biological Context: The Role of 12(S)-HETE

While this compound itself is primarily used as a research tool, its non-deuterated analog, 12(S)-HETE, is a potent signaling molecule involved in a multitude of physiological and pathological processes. Understanding the biological role of 12(S)-HETE is crucial for interpreting quantitative data obtained using its deuterated standard.

12(S)-HETE is produced from arachidonic acid by the enzyme 12-lipoxygenase (12-LOX). It exerts its effects by binding to the G-protein coupled receptor GPR31, also known as the 12-HETE receptor. This interaction triggers a cascade of intracellular signaling events that influence cell behavior.

Key biological functions of 12(S)-HETE include:

  • Cancer Progression and Metastasis: 12(S)-HETE has been shown to promote tumor growth, angiogenesis (the formation of new blood vessels), and metastasis in various cancers, including prostate, breast, and colon cancer. It can enhance tumor cell survival, proliferation, and invasion.

  • Angiogenesis: 12(S)-HETE is a pro-angiogenic factor that can stimulate the migration and proliferation of endothelial cells, which are essential steps in the formation of new blood vessels.

  • Inflammation and Immunity: As a lipid mediator, 12(S)-HETE plays a role in inflammatory responses.

  • Platelet Activation: 12(S)-HETE is involved in platelet aggregation and thrombosis.

  • Diabetic Retinopathy: Elevated levels of 12-HETE have been implicated in the pathogenesis of diabetic retinopathy, a complication of diabetes that affects the eyes.

Signaling Pathway of 12(S)-HETE

The binding of 12(S)-HETE to its receptor, GPR31, initiates a signaling cascade that can activate multiple downstream pathways, including the mitogen-activated protein kinase (MAPK/ERK), phosphoinositide 3-kinase (PI3K)/Akt, protein kinase C (PKC), and Src kinase pathways. These pathways, in turn, regulate various cellular processes such as cell growth, proliferation, survival, and migration.

12S-HETE_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Responses 12S_HETE 12(S)-HETE GPR31 GPR31 Receptor 12S_HETE->GPR31 PI3K PI3K GPR31->PI3K PKC PKC GPR31->PKC Src Src Kinase GPR31->Src Akt Akt PI3K->Akt Cell_Growth Cell Growth & Proliferation Akt->Cell_Growth Angiogenesis Angiogenesis Akt->Angiogenesis Metastasis Metastasis Akt->Metastasis ERK ERK1/2 PKC->ERK Src->ERK ERK->Cell_Growth ERK->Angiogenesis ERK->Metastasis

Caption: 12(S)-HETE/GPR31 Signaling Pathway.

Experimental Protocols: Quantification of 12(S)-HETE using this compound

The primary application of this compound is as an internal standard for the accurate quantification of 12(S)-HETE in biological samples using mass spectrometry-based methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

General Workflow for LC-MS/MS Quantification

The following diagram illustrates a typical workflow for the quantification of 12(S)-HETE in a biological matrix.

LCMS_Workflow Sample_Collection 1. Biological Sample Collection (e.g., Plasma, Tissue) Internal_Standard 2. Spiking with This compound (Internal Standard) Sample_Collection->Internal_Standard Extraction 3. Liquid-Liquid or Solid-Phase Extraction Internal_Standard->Extraction LC_Separation 4. Chromatographic Separation (LC) Extraction->LC_Separation MS_Detection 5. Mass Spectrometric Detection (MS/MS) LC_Separation->MS_Detection Data_Analysis 6. Data Analysis and Quantification MS_Detection->Data_Analysis

References

The Indispensable Role of 12(S)-HETE-d8 as a Stable Isotope Internal Standard in Eicosanoid Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of lipid signaling, the precise and accurate quantification of bioactive mediators is paramount. Among these, 12(S)-hydroxyeicosatetraenoic acid [12(S)-HETE], a metabolite of arachidonic acid produced by the 12-lipoxygenase (12-LOX) enzyme, has garnered significant attention for its multifaceted roles in various physiological and pathological processes, including cancer metastasis, inflammation, and cardiovascular disease.[1][2][3] To unravel its complex biology and explore its potential as a therapeutic target, researchers rely on robust analytical methods. At the heart of these quantitative assays lies 12(S)-HETE-d8, a deuterated stable isotope analog that serves as an essential internal standard. This technical guide provides a comprehensive overview of the critical role of this compound in the accurate quantification of 12(S)-HETE, detailing its application in mass spectrometry-based methods, outlining experimental protocols, and illustrating the key signaling pathways of its non-deuterated counterpart.

The Rationale for Stable Isotope-Labeled Internal Standards

Quantitative analysis of endogenous analytes by techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) is susceptible to variations in sample preparation, extraction efficiency, and instrument response. A stable isotope-labeled internal standard, such as this compound, is the gold standard for mitigating these variabilities.[4] By introducing a known amount of the deuterated standard into the sample at the earliest stage of processing, it co-elutes with the endogenous analyte and experiences identical experimental conditions. The mass spectrometer can differentiate between the analyte and the internal standard due to the mass difference imparted by the deuterium atoms. By measuring the ratio of the analyte's signal to the internal standard's signal, precise and accurate quantification can be achieved, irrespective of sample losses during processing.[5]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Formal Name 12(S)-hydroxy-5Z,8Z,10E,14Z-eicosatetraenoic-5,6,8,9,11,12,14,15-d8 acid
CAS Number 84807-90-9
Molecular Formula C₂₀H₂₄D₈O₃
Molecular Weight 328.5 g/mol
Purity ≥99% deuterated forms (d₁-d₈)
Formulation A solution in acetonitrile (typically 100 µg/ml)

Quantitative Analysis of 12(S)-HETE using this compound

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technique for the sensitive and specific quantification of 12(S)-HETE in biological matrices. The use of this compound as an internal standard is integral to the reliability of these methods.

Mass Spectrometry Parameters

The following table summarizes typical mass spectrometry parameters used for the detection of 12(S)-HETE and its deuterated internal standard, this compound, in negative ion mode.

AnalytePrecursor Ion (m/z)Product Ion(s) (m/z)Reference
12(S)-HETE319.2179.1
This compound327.12184.04
12(S)-HETE319257, 179
This compound327264, 184
12(S)-HETE487183
This compound495183.1

Note: The precursor and product ions can vary depending on the derivatization method used (e.g., derivatization to enhance ionization efficiency) and the specific mass spectrometer settings.

Experimental Protocol: Quantification of 12(S)-HETE in Biological Samples

The following provides a generalized, detailed methodology for the quantification of 12(S)-HETE in biological matrices such as plasma, serum, or tissue homogenates using this compound as an internal standard.

Materials and Reagents
  • 12(S)-HETE analytical standard

  • This compound internal standard solution (e.g., 400 ng/mL in methanol)

  • Methanol, acetonitrile, hexane, 2-propanol (HPLC or LC-MS grade)

  • Acetic acid or formic acid

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Vortex mixer, centrifuge, and evaporator

Sample Preparation and Extraction
  • Sample Collection and Storage: Collect biological samples and store them at -80°C until analysis to prevent degradation of the analyte.

  • Internal Standard Spiking: Thaw the samples on ice. To a known volume or weight of the sample (e.g., 200 µL of plasma), add a precise amount of the this compound internal standard solution. This step is critical and should be done at the very beginning of the sample preparation process.

  • Protein Precipitation and Liquid-Liquid Extraction:

    • Add a solution of 10% v/v acetic acid in water/2-propanol/hexane (2/20/30, v/v/v) to precipitate proteins and initiate liquid-liquid extraction.

    • Vortex the mixture thoroughly.

    • Add hexane, vortex again, and then centrifuge to separate the organic and aqueous phases.

  • Solid-Phase Extraction (SPE) for Cleanup and Concentration (Alternative to LLE):

    • Condition the SPE cartridge (e.g., C18) with methanol followed by water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent to remove polar impurities.

    • Elute the analyte and internal standard with a higher percentage of organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the organic solvent from the extracted sample under a stream of nitrogen. Reconstitute the dried residue in a specific volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Inject the reconstituted sample into an LC system equipped with a suitable reversed-phase column (e.g., C18).

    • Employ a gradient elution program using mobile phases such as water and acetonitrile/methanol, both typically containing a small amount of formic acid or acetic acid to improve peak shape. The gradient is optimized to achieve baseline separation of 12(S)-HETE from other isomers and interfering substances.

  • Mass Spectrometric Detection:

    • The eluent from the LC column is introduced into the mass spectrometer.

    • Operate the mass spectrometer in negative electrospray ionization (ESI) mode.

    • Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both 12(S)-HETE and this compound (as listed in the table above).

  • Quantification:

    • Generate a calibration curve by analyzing a series of known concentrations of the 12(S)-HETE analytical standard, each spiked with the same fixed concentration of the this compound internal standard.

    • Plot the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

    • Determine the concentration of 12(S)-HETE in the biological samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways of 12(S)-HETE

Understanding the biological context in which 12(S)-HETE functions is crucial for interpreting quantitative data. 12(S)-HETE exerts its effects through various signaling pathways, often promoting cell proliferation, migration, and survival, particularly in cancer cells. It can also play a role in inflammatory responses and vascular function.

12S_HETE_Signaling_Pathway 12(S)-HETE Signaling Pathways Arachidonic_Acid Arachidonic Acid LOX12 12-Lipoxygenase (12-LOX) Arachidonic_Acid->LOX12 HETE12S 12(S)-HETE LOX12->HETE12S GPR31 GPR31 HETE12S->GPR31 BLT2 BLT2 Receptor HETE12S->BLT2 Angiogenesis Angiogenesis HETE12S->Angiogenesis Promotes PKC Protein Kinase C (PKC) GPR31->PKC PI3K PI3 Kinase GPR31->PI3K ERK ERK1/2 GPR31->ERK Src Src Kinase GPR31->Src Cell_Migration Cell Migration PKC->Cell_Migration Akt Akt PI3K->Akt NFkB NF-κB PI3K->NFkB Cell_Spreading Cell Spreading PI3K->Cell_Spreading ERK->Cell_Spreading Src->Cell_Migration Anti_Apoptosis Anti-Apoptosis Akt->Anti_Apoptosis NFkB->Anti_Apoptosis

Caption: Overview of 12(S)-HETE synthesis and its major signaling pathways.

Experimental Workflow Using this compound

The following diagram illustrates a typical experimental workflow for the quantification of 12(S)-HETE in a research or drug development setting.

Experimental_Workflow Experimental Workflow for 12(S)-HETE Quantification Start Biological Sample (Plasma, Tissue, etc.) Spike Spike with This compound Internal Standard Start->Spike Extraction Extraction (LLE or SPE) Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LCMS LC-MS/MS Analysis (MRM Mode) Evaporation->LCMS Data Data Acquisition (Peak Area Ratios) LCMS->Data Quantification Quantification of 12(S)-HETE Data->Quantification Calibration Calibration Curve Generation Calibration->Quantification End Results & Interpretation Quantification->End

Caption: A typical workflow for quantifying 12(S)-HETE using this compound.

Conclusion

This compound is an indispensable tool for researchers and scientists in the field of eicosanoid biology and drug development. Its use as a stable isotope internal standard in mass spectrometry-based assays ensures the high-quality, reliable data necessary to elucidate the complex roles of 12(S)-HETE in health and disease. By following well-defined experimental protocols and understanding the underlying signaling pathways, the scientific community can continue to make significant strides in this important area of research, paving the way for novel diagnostic and therapeutic strategies.

References

The Core of Inflammation and Cellular Signaling: A Technical Guide to the Biosynthesis of 12(S)-HETE from Arachidonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biosynthesis of 12(S)-hydroxyeicosatetraenoic acid [12(S)-HETE] from arachidonic acid. It is designed to serve as a critical resource for researchers, scientists, and professionals in drug development who are focused on inflammation, cancer biology, and cardiovascular diseases. This document details the enzymatic pathways, regulatory mechanisms, and the significant biological roles of 12(S)-HETE, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core processes.

Introduction: The Significance of 12(S)-HETE

Arachidonic acid, a polyunsaturated omega-6 fatty acid, is a pivotal precursor to a wide array of bioactive lipid mediators, collectively known as eicosanoids.[1] These molecules are critical regulators of numerous physiological and pathological processes. Among the various metabolic pathways for arachidonic acid, the lipoxygenase (LOX) pathway gives rise to hydroxyeicosatetraenoic acids (HETEs), which have emerged as key signaling molecules.[2]

Specifically, 12(S)-HETE, a product of the 12-lipoxygenase (12-LOX) pathway, has garnered significant attention for its multifaceted roles in cellular signaling.[3] It is implicated in a range of biological responses, including inflammation, cell migration, proliferation, and angiogenesis.[1][4] Dysregulation of the 12(S)-HETE biosynthetic pathway is linked to the pathogenesis of several diseases, including cancer, diabetes, and cardiovascular disorders, making it a promising target for therapeutic intervention. This guide will delve into the core of 12(S)-HETE biosynthesis, providing the technical details necessary for advanced research and development.

The Core Biosynthetic Pathway of 12(S)-HETE

The synthesis of 12(S)-HETE from arachidonic acid is a two-step enzymatic process primarily catalyzed by platelet-type 12-lipoxygenase (ALOX12).

Step 1: Oxygenation of Arachidonic Acid

The initial and rate-limiting step is the stereospecific insertion of molecular oxygen into arachidonic acid at the C-12 position. This reaction is catalyzed by 12-lipoxygenase, a non-heme iron-containing dioxygenase. The enzyme abstracts a hydrogen atom from the C-10 position of arachidonic acid, leading to the formation of a substrate radical. Molecular oxygen then attacks the radical, resulting in the formation of the hydroperoxy derivative, 12(S)-hydroperoxyeicosatetraenoic acid [12(S)-HpETE].

Step 2: Reduction of 12(S)-HpETE to 12(S)-HETE

The unstable intermediate, 12(S)-HpETE, is rapidly reduced to the more stable hydroxyl derivative, 12(S)-HETE. This reduction is catalyzed by ubiquitous cellular peroxidases, with glutathione peroxidases (GPXs) playing a significant role.

Diagram of the Biosynthetic Pathway of 12(S)-HETE

Biosynthesis_of_12S_HETE Biosynthesis of 12(S)-HETE from Arachidonic Acid Arachidonic_Acid Arachidonic Acid _12S_HpETE 12(S)-HpETE Arachidonic_Acid->_12S_HpETE 12-Lipoxygenase (ALOX12) + O2 _12S_HETE 12(S)-HETE _12S_HpETE->_12S_HETE Glutathione Peroxidase (GPX)

Caption: Enzymatic conversion of Arachidonic Acid to 12(S)-HETE.

Quantitative Data

Understanding the quantitative aspects of 12(S)-HETE biosynthesis is crucial for experimental design and data interpretation. The following tables summarize key quantitative data related to enzyme kinetics and cellular concentrations of 12(S)-HETE.

Table 1: Kinetic Parameters of 12-Lipoxygenase

Precise Michaelis-Menten constants (Km and Vmax) for human platelet-type 12-lipoxygenase with arachidonic acid are not consistently reported in the literature. However, kinetic studies have been performed on related enzymes and under various conditions, providing valuable insights.

Enzyme SourceSubstrateKm (µM)Vmax (s⁻¹)Reference
Human Reticulocyte 15-LOX-1 (with 12-HETE allosteric activation)Arachidonic AcidNot specified5.2 ± 0.1
Myxococcus fulvus LOX1Eicosapentaenoic Acid~70(3.1 ± 1.2) x 10⁻²

Note: The provided Vmax for 15-LOX-1 is a kcat value. The bacterial LOX provides a reference for Km in the absence of detergents.

Table 2: Cellular and Biological Fluid Concentrations of 12(S)-HETE

The concentration of 12(S)-HETE can vary significantly depending on the cell type, stimulation conditions, and the biological fluid being analyzed.

Biological MatrixConditionConcentration RangeReference
Human Platelets (basal)Healthy Controls0.64 ± 0.13 ng/10⁶ platelets
Human Platelets (basal)Essential Hypertension Patients3.56 ± 1.22 ng/10⁶ platelets
Human Platelets (thrombin-stimulated)Healthy Controls4.87 ± 1.46 ng/10⁶ platelets
Human Platelets (thrombin-stimulated)Essential Hypertension Patients7.66 ± 2.14 ng/10⁶ platelets
Human SerumHealthy Controls17.77 (8.11, 75.13) pg/mL
Human SerumDiabetic Kidney Disease Patients384.69 (77.54, 1003.05) pg/mL
Human Neutrophils (intracellular release stimulation threshold)In vitro5 ng/mL (1.5 x 10⁻⁸ M)

Downstream Signaling of 12(S)-HETE

Once synthesized, 12(S)-HETE can exert its biological effects through both intracellular and extracellular signaling pathways. It can act as a second messenger within the cell or be released to act on cell surface receptors in an autocrine or paracrine manner.

Two primary G protein-coupled receptors have been identified for 12(S)-HETE:

  • GPR31 (12-HETER1): A high-affinity receptor for 12(S)-HETE.

  • BLT2: The leukotriene B4 receptor 2, which can also be activated by 12(S)-HETE.

Activation of these receptors initiates a cascade of downstream signaling events, including the activation of protein kinase C (PKC), mitogen-activated protein kinases (MAPK), and the transcription factor NF-κB. These pathways ultimately lead to changes in gene expression and cellular responses such as proliferation, migration, and inflammation.

Diagram of 12(S)-HETE Signaling Pathways

Signaling_Pathways_of_12S_HETE Downstream Signaling Pathways of 12(S)-HETE cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular _12S_HETE_ext 12(S)-HETE GPR31 GPR31 _12S_HETE_ext->GPR31 BLT2 BLT2 _12S_HETE_ext->BLT2 PKC Protein Kinase C (PKC) GPR31->PKC MAPK_pathway MAPK Pathway (MEK, ERK1/2) GPR31->MAPK_pathway NFkB_pathway NF-κB Pathway BLT2->NFkB_pathway Cellular_Responses Cellular Responses (Proliferation, Migration, Inflammation) PKC->Cellular_Responses MAPK_pathway->Cellular_Responses NFkB_pathway->Cellular_Responses

Caption: 12(S)-HETE activates downstream signaling cascades.

Experimental Protocols

Accurate quantification of 12(S)-HETE is essential for studying its biosynthesis and function. Below are detailed methodologies for common experimental techniques.

Quantification of 12(S)-HETE by Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used method for the quantification of 12(S)-HETE in various biological samples due to its high sensitivity and throughput.

Materials:

  • 12(S)-HETE ELISA Kit (commercially available from vendors such as Cayman Chemical or Abbexa).

  • Microplate reader capable of measuring absorbance at 450 nm.

  • Adjustable pipettes and tips.

  • Orbital microplate shaker.

  • Ultrapure water.

  • Samples (serum, plasma, tissue homogenates, or cell culture supernatants).

  • Standard diluent buffer.

  • Wash buffer.

  • Detection Reagent A (biotinylated antibody).

  • Detection Reagent B (HRP-avidin).

  • TMB substrate.

  • Stop solution.

Procedure:

  • Sample Preparation:

    • Serum: Collect blood in a serum separator tube and allow it to clot for 2 hours at room temperature or overnight at 4°C. Centrifuge at 1,000 x g for 20 minutes. Collect the supernatant.

    • Plasma: Collect blood using EDTA as an anticoagulant. Centrifuge at 1,000 x g for 15 minutes at 2-8°C within 30 minutes of collection. Collect the plasma.

    • Tissue Homogenates: Rinse tissues in ice-cold PBS to remove excess blood. Homogenize the tissue in lysis buffer on ice. Centrifuge at 5,000 x g for 5 minutes and collect the supernatant.

    • Cell Culture Supernatants: Centrifuge at 1,500 x g for 10 minutes to remove cellular debris.

  • Assay Protocol (based on a competitive ELISA format):

    • Prepare the 12(S)-HETE standard curve by performing serial dilutions of the provided standard in the standard diluent buffer.

    • Add 50 µL of the standards, samples, and a blank (standard diluent only) to the appropriate wells of the pre-coated microplate.

    • Immediately add 50 µL of the biotinylated anti-12(S)-HETE antibody (Detection Reagent A) to each well.

    • Cover the plate and incubate for 1 hour at 37°C on an orbital shaker.

    • Wash the plate three times with 200 µL of wash buffer per well.

    • Add 100 µL of HRP-avidin solution (Detection Reagent B) to each well.

    • Cover the plate and incubate for 30 minutes at 37°C.

    • Wash the plate five times with wash buffer.

    • Add 90 µL of TMB substrate to each well and incubate in the dark for 15-20 minutes at 37°C.

    • Add 50 µL of stop solution to each well to terminate the reaction.

    • Read the absorbance at 450 nm within 10 minutes.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of 12(S)-HETE in the samples by interpolating their absorbance values on the standard curve.

Diagram of a General Experimental Workflow for 12(S)-HETE Quantification

Experimental_Workflow General Workflow for 12(S)-HETE Quantification Sample_Collection Sample Collection (Blood, Tissue, Cells) Sample_Preparation Sample Preparation (Centrifugation, Homogenization) Sample_Collection->Sample_Preparation Extraction Solid Phase or Liquid-Liquid Extraction (Optional, for low concentrations) Sample_Preparation->Extraction Quantification Quantification Method Sample_Preparation->Quantification Direct Assay Extraction->Quantification ELISA ELISA HPLC HPLC-MS/MS RIA Radioimmunoassay Data_Analysis Data Analysis and Interpretation ELISA->Data_Analysis HPLC->Data_Analysis RIA->Data_Analysis

Caption: A generalized workflow for measuring 12(S)-HETE levels.

Quantification of 12(S)-HETE by High-Performance Liquid Chromatography (HPLC)

HPLC, particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers high specificity and sensitivity for the quantification of 12(S)-HETE and its isomers.

Materials:

  • HPLC system with a C18 reverse-phase column.

  • Tandem mass spectrometer.

  • 12(S)-HETE analytical standard.

  • Internal standard (e.g., deuterated 12(S)-HETE-d8).

  • Solvents (e.g., acetonitrile, methanol, water, formic acid).

  • Solid-phase extraction (SPE) cartridges.

Procedure:

  • Sample Preparation and Extraction:

    • Spike the sample with the internal standard.

    • Perform a solid-phase extraction to purify and concentrate the lipid fraction. Condition the SPE cartridge with methanol and then water. Load the acidified sample, wash with a low-organic solvent, and elute the HETEs with a high-organic solvent (e.g., methyl formate or ethyl acetate).

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

  • Chromatographic Separation:

    • Inject the reconstituted sample into the HPLC system.

    • Use a C18 column and a gradient elution with a mobile phase consisting of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).

  • Mass Spectrometric Detection:

    • Use an electrospray ionization (ESI) source in negative ion mode.

    • Perform multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for 12(S)-HETE and the internal standard.

  • Data Analysis:

    • Quantify the amount of 12(S)-HETE in the sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Quantification of 12(S)-HETE by Radioimmunoassay (RIA)

RIA is a highly sensitive competitive binding assay that uses a radiolabeled form of 12(S)-HETE.

Materials:

  • Antibody specific to 12(S)-HETE.

  • Radiolabeled 12(S)-HETE (e.g., [³H]-12(S)-HETE).

  • Unlabeled 12(S)-HETE standard.

  • Separation agent (e.g., charcoal-dextran or a second antibody).

  • Scintillation counter.

Procedure:

  • Assay Setup:

    • A known amount of radiolabeled 12(S)-HETE and a specific antibody are incubated with either the sample containing unknown amounts of unlabeled 12(S)-HETE or with a known amount of unlabeled standard.

    • The unlabeled 12(S)-HETE in the sample or standard competes with the radiolabeled 12(S)-HETE for binding to the limited number of antibody binding sites.

  • Separation and Counting:

    • After incubation, the antibody-bound (bound) and free (unbound) radiolabeled 12(S)-HETE are separated.

    • The radioactivity of the bound fraction is measured using a scintillation counter.

  • Data Analysis:

    • A standard curve is generated by plotting the percentage of bound radiolabeled 12(S)-HETE as a function of the concentration of the unlabeled standard.

    • The concentration of 12(S)-HETE in the sample is determined by comparing its ability to displace the radiolabeled tracer with the standard curve.

Conclusion

The biosynthesis of 12(S)-HETE from arachidonic acid represents a critical node in the complex network of lipid signaling. Its involvement in a multitude of cellular processes, from inflammation to cancer progression, underscores its importance as a subject of intense research and a potential target for novel therapeutic strategies. This technical guide provides a foundational understanding of the core biosynthetic pathway, quantitative data, downstream signaling events, and detailed experimental protocols to facilitate further investigation into the multifaceted roles of this potent lipid mediator. A thorough comprehension of these aspects is paramount for any researcher or professional aiming to modulate this pathway for therapeutic benefit.

References

The Physiological Significance of 12(S)-HETE: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

12(S)-hydroxyeicosatetraenoic acid [12(S)-HETE] is a bioactive lipid mediator derived from arachidonic acid through the action of the 12-lipoxygenase (12-LOX) enzyme. Initially identified as a product of human platelets, 12(S)-HETE is now recognized as a critical signaling molecule with pleiotropic effects in a wide range of human tissues.[1] It plays a pivotal role in numerous physiological and pathophysiological processes, including inflammation, cell proliferation, migration, angiogenesis, and cancer metastasis.[2] This technical guide provides an in-depth overview of the physiological relevance of 12(S)-HETE in human tissues, its signaling pathways, and its implications in various disease states. It also includes a compilation of quantitative data on 12(S)-HETE levels, detailed experimental protocols for its study, and visualizations of its key signaling mechanisms.

Biosynthesis of 12(S)-HETE

12(S)-HETE is synthesized from arachidonic acid, a 20-carbon polyunsaturated fatty acid, primarily by the enzyme arachidonate 12-lipoxygenase (ALOX12).[1] This enzyme is predominantly expressed in platelets and skin.[1] Arachidonate 15-lipoxygenase-1 (ALOX15), which is more widely expressed, can also produce 12(S)-HETE as a minor product.[1] The synthesis begins with the conversion of arachidonic acid to 12(S)-hydroperoxyeicosatetraenoic acid (12(S)-HpETE), which is then rapidly reduced to 12(S)-HETE.

Signaling Mechanisms of 12(S)-HETE

12(S)-HETE exerts its biological effects by binding to specific cell surface receptors and activating downstream signaling cascades. Two primary G protein-coupled receptors (GPCRs) have been identified for 12(S)-HETE:

  • GPR31: This is a high-affinity receptor for 12(S)-HETE. Binding of 12(S)-HETE to GPR31 has been shown to activate several key signaling pathways, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway and the nuclear factor-kappa B (NF-κB) pathway, which are crucial for cell growth and proliferation.

  • Leukotriene B4 Receptor 2 (BLT2): While primarily a receptor for leukotriene B4, BLT2 can also mediate responses to 12(S)-HETE, albeit with lower affinity. This interaction is implicated in inflammatory responses.

The activation of these receptors by 12(S)-HETE triggers a cascade of intracellular events that ultimately modulate cellular functions.

12(S)-HETE Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 12S_HETE 12(S)-HETE BLT2 BLT2 12S_HETE->BLT2 Low Affinity GPR31 GPR31 MEK MEK GPR31->MEK Activates IkB IκB BLT2->IkB Inhibits ERK ERK1/2 MEK->ERK Phosphorylates NFkB_nuc NF-κB (p65/p50) ERK->NFkB_nuc Activates NFkB NF-κB (p65/p50) IkB->NFkB Phosphorylates & Dissociates NFkB->IkB Bound NFkB->NFkB_nuc Translocates Gene Gene Transcription NFkB_nuc->Gene Promotes

Figure 1: 12(S)-HETE Signaling Pathways.

Physiological and Pathophysiological Roles in Human Tissues

12(S)-HETE has been implicated in a diverse array of biological functions across various human tissues, with its effects often being context-dependent.

Cancer

Numerous studies have highlighted the significant role of 12(S)-HETE in cancer progression and metastasis. Elevated levels of 12(S)-HETE have been observed in several types of cancer, including prostate cancer, where its concentration in tumor tissue can be more than nine-fold higher than in normal prostate tissue.

Key Roles in Cancer:

  • Tumor Cell Proliferation and Survival: 12(S)-HETE stimulates the proliferation of cancer cells and inhibits apoptosis.

  • Metastasis: It plays a crucial role in multiple steps of the metastatic cascade, including tumor cell motility, invasion, and adhesion to the vasculature.

  • Angiogenesis: 12(S)-HETE promotes the formation of new blood vessels, which is essential for tumor growth and spread.

Cardiovascular System

In the cardiovascular system, 12(S)-HETE has complex and sometimes opposing effects.

  • Atherosclerosis: Increased levels of 12(S)-HETE are found in patients with coronary artery disease. It is suggested to contribute to atherosclerosis.

  • Hypertension: Patients with essential hypertension have significantly higher basal platelet and urinary levels of 12(S)-HETE compared to normotensive individuals.

  • Thrombosis: The 12-LOX/12(S)-HETE/GPR31 signaling pathway is implicated in enhancing human platelet activation and thrombosis.

Inflammation and Immunity

12(S)-HETE is a pro-inflammatory mediator. Its involvement in inflammation is linked to its ability to mediate leukocyte responses through the BLT2 receptor. In inflammatory conditions, the interplay between the GPR31 and BLT2 receptor pathways likely contributes to the overall inflammatory response.

Diabetes Mellitus

Elevated levels of 12(S)-HETE have been associated with diabetes mellitus. Urinary levels of 12(S)-HETE are higher in patients with diabetes. Furthermore, plasma 12(S)-HETE levels are increased in diabetic patients with coronary artery disease, suggesting a role in the vascular complications of diabetes.

Quantitative Data of 12(S)-HETE in Human Tissues

The following tables summarize the reported concentrations of 12(S)-HETE in various human tissues and fluids under normal and pathological conditions.

Table 1: 12(S)-HETE Levels in Human Tissues and Fluids

Sample TypeCondition12(S)-HETE ConcentrationReference
Prostate Tissue Normal-
Cancer>9-fold higher than normal
Platelets Normotensive0.64 ± 0.13 ng/10⁶ platelets (basal)
Essential Hypertension3.56 ± 1.22 ng/10⁶ platelets (basal)
Normotensive (Thrombin-stimulated)4.87 ± 1.46 ng/10⁶ platelets
Essential Hypertension (Thrombin-stimulated)7.66 ± 2.14 ng/10⁶ platelets
Urine Normotensive17.1 ± 3.14 ng/mg creatinine
Essential Hypertension36.8 ± 7.24 ng/mg creatinine
Healthy VolunteersVaries by sex
Diabetes MellitusElevated compared to healthy
Serum Healthy Subjects525.1 [380.1-750.1] ng/mL (median [IQR])
Coronary Artery Disease665.2 [438.1-896.2] ng/mL (median [IQR])
Plasma Healthy Controls-
Type 2 Diabetes without CADHigher than controls
Type 2 Diabetes with CADHigher than diabetic without CAD
Colorectal Mucosa Normal, Polyps, CancerNo significant difference in free 12(S)-HETE

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the physiological relevance of 12(S)-HETE.

Quantification of 12(S)-HETE by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method allows for the precise and accurate determination of 12(S)-HETE levels in biological samples.

Protocol:

  • Sample Preparation (Plasma/Serum):

    • To 100 µL of plasma or serum, add an internal standard (e.g., 12(S)-HETE-d8).

    • Perform solid-phase extraction (SPE) using a C18 cartridge to extract the lipids.

    • Elute the lipids, evaporate the solvent under a stream of nitrogen, and reconstitute the residue in the mobile phase.

  • Chromatographic Separation:

    • Inject the reconstituted sample into a liquid chromatography system.

    • For chiral separation of 12(S)-HETE and its R-enantiomer, use a chiral column.

    • Employ a gradient elution with a suitable mobile phase (e.g., a mixture of water with formic acid and acetonitrile with formic acid).

  • Mass Spectrometric Detection:

    • Use a tandem mass spectrometer operating in the negative electrospray ionization (ESI) mode.

    • Monitor the specific precursor-to-product ion transitions for 12(S)-HETE and the internal standard in multiple reaction monitoring (MRM) mode.

  • Quantification:

    • Generate a standard curve using known concentrations of 12(S)-HETE.

    • Calculate the concentration of 12(S)-HETE in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

LC-MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis start Biological Sample (e.g., Plasma) add_is Add Internal Standard (this compound) start->add_is spe Solid-Phase Extraction (C18 Cartridge) add_is->spe elute Elute & Evaporate spe->elute reconstitute Reconstitute in Mobile Phase elute->reconstitute lc Liquid Chromatography (Chiral Column) reconstitute->lc msms Tandem Mass Spectrometry (MRM Mode) lc->msms quant Quantification (Standard Curve) msms->quant end 12(S)-HETE Concentration quant->end

Figure 2: LC-MS/MS Workflow for 12(S)-HETE.

Cell Migration Assay (Scratch Assay)

This assay is used to assess the effect of 12(S)-HETE on cell migration.

Protocol:

  • Cell Seeding: Seed cells in a 12-well plate at a density that allows them to form a confluent monolayer within 24 hours.

  • Creating the "Scratch": Once the cells are confluent, create a scratch in the monolayer using a sterile 1 mm pipette tip.

  • Washing and Treatment: Gently wash the cells with fresh medium to remove detached cells. Then, add fresh medium containing the desired concentration of 12(S)-HETE or a vehicle control.

  • Imaging: Immediately after creating the scratch (time 0) and at regular intervals (e.g., every 4-8 hours), capture images of the scratch using a phase-contrast microscope.

  • Analysis: Measure the width of the scratch at each time point. The rate of cell migration is determined by the closure of the scratch over time.

Endothelial Tube Formation Assay (In Vitro Angiogenesis)

This assay evaluates the ability of 12(S)-HETE to promote angiogenesis.

Protocol:

  • Coating the Plate: Coat the wells of a 24-well plate with a basement membrane matrix (e.g., Matrigel™ or Geltrex™) and allow it to solidify at 37°C.

  • Cell Seeding: Harvest endothelial cells (e.g., HUVECs) and resuspend them in medium containing the desired concentration of 12(S)-HETE or a vehicle control.

  • Incubation: Gently add the cell suspension to the coated wells. Incubate the plate at 37°C in a 5% CO₂ incubator for a period that allows for tube formation (typically 4-24 hours).

  • Visualization and Quantification: Visualize the formation of tube-like structures using a phase-contrast or fluorescence microscope (if cells are labeled). Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using appropriate imaging software.

NF-κB Activation Assay

This assay determines if 12(S)-HETE activates the NF-κB signaling pathway.

Protocol:

  • Cell Treatment: Treat cells (e.g., THP-1 monocytes) with the desired concentration of 12(S)-HETE or a vehicle control for a specified time.

  • Cell Lysis and Fractionation: Lyse the cells and separate the cytoplasmic and nuclear fractions.

  • Western Blotting:

    • Perform SDS-PAGE on the nuclear extracts and transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the p65 subunit of NF-κB.

    • Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to detect the p65 protein.

    • An increase in the amount of p65 in the nuclear fraction indicates NF-κB activation.

  • ELISA-based Assay: Alternatively, use a commercially available NF-κB p65 transcription factor assay kit, which is an ELISA-based method to detect and quantify NF-κB p65 in nuclear extracts.

Conclusion

12(S)-HETE is a multifaceted signaling molecule with profound physiological and pathological implications in a wide range of human tissues. Its role in promoting cell proliferation, migration, and angiogenesis makes it a significant player in cancer progression and metastasis. Furthermore, its involvement in cardiovascular diseases and diabetes highlights its importance as a potential therapeutic target. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the intricate roles of 12(S)-HETE and to explore the potential of targeting its signaling pathways for the development of novel therapeutic strategies. Further research is warranted to fully elucidate the tissue-specific functions of 12(S)-HETE and to translate these findings into clinical applications.

References

A Technical Guide to 12(S)-HETE-d8: Sourcing, Purity, and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on 12(S)-hydroxy-5Z,8Z,10E,14Z-eicosatetraenoic acid-d8 (12(S)-HETE-d8), a deuterated analog of the biologically active lipid mediator 12(S)-HETE. This document serves as a resource for researchers utilizing this compound as an internal standard in quantitative mass spectrometry-based analyses and for those investigating the signaling pathways of its non-deuterated counterpart.

Supplier and Purity Information

The procurement of high-quality internal standards is critical for accurate and reproducible quantitative analysis. This compound is available from several reputable suppliers, with purity being a key determinant of its suitability for mass spectrometry applications. The following table summarizes the available information for a primary supplier.

SupplierCatalog NumberPurityFormulation
Cayman Chemical334570≥99% deuterated forms (d1-d8)A 100 µg/ml solution in acetonitrile
Bertin Bioreagent334570≥99% deuterated forms (d1-d8)A solution in acetonitrile

Experimental Protocols: Quantification of 12(S)-HETE using this compound by LC-MS/MS

The following protocol provides a general framework for the quantification of 12(S)-HETE in biological samples using this compound as an internal standard. This method is based on common practices in the field and should be optimized for specific experimental conditions and matrices.

1. Sample Preparation (Solid Phase Extraction - SPE)

  • Objective: To extract and concentrate eicosanoids from the biological matrix while removing interfering substances.

  • Procedure:

    • To 200 µL of the biological sample (e.g., plasma, cell lysate), add 1300 µL of cold methanol:water (30:70, v/v).

    • Spike the sample with a known amount of this compound internal standard (e.g., 500 ng/mL final concentration)[1].

    • Vortex the sample and centrifuge to pellet proteins and other debris.

    • Condition an Oasis-HLB SPE cartridge (or equivalent) with methanol followed by water.

    • Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

    • Wash the cartridge with a low-organic solvent (e.g., 10% methanol in water) to remove polar impurities.

    • Elute the eicosanoids, including 12(S)-HETE and the internal standard, with an appropriate organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., mobile phase A).

2. Liquid Chromatography (LC)

  • Objective: To chromatographically separate 12(S)-HETE from other analytes and isomers.

  • Typical Conditions:

    • Column: A C18 reversed-phase column is commonly used[2].

    • Mobile Phase A: Water with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

    • Mobile Phase B: Acetonitrile or methanol with a small amount of acid.

    • Gradient: A gradient elution starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B is employed to separate the analytes.

    • Flow Rate: Typical flow rates are in the range of 200-500 µL/min.

3. Mass Spectrometry (MS)

  • Objective: To detect and quantify 12(S)-HETE and this compound with high specificity and sensitivity.

  • Typical Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in the negative ion mode is typically used for eicosanoid analysis.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is the preferred method for quantification due to its high selectivity and sensitivity.

    • MRM Transitions:

      • 12(S)-HETE: The precursor ion is [M-H]⁻ at m/z 319.2. Product ions for fragmentation can be monitored, for example, at m/z 179.1[3].

      • This compound: The precursor ion is [M-H]⁻ at m/z 327.2. A specific product ion for the deuterated standard should be selected (e.g., m/z 184.0)[3].

4. Quantification

  • A standard curve is generated by plotting the ratio of the peak area of 12(S)-HETE to the peak area of the this compound internal standard against a series of known concentrations of a 12(S)-HETE analytical standard.

  • The concentration of 12(S)-HETE in the unknown samples is then determined by interpolating their peak area ratios on the standard curve.

Signaling Pathways of 12(S)-HETE

12(S)-HETE is a potent lipid mediator that exerts its biological effects by activating specific signaling pathways. The primary receptor for 12(S)-HETE is the G-protein coupled receptor 31 (GPR31). Activation of GPR31 initiates a cascade of intracellular events that have been implicated in various physiological and pathological processes, including inflammation, cell proliferation, and cancer metastasis[4].

Below are diagrams illustrating the key signaling pathways activated by 12(S)-HETE.

GPR31_Signaling HETE 12(S)-HETE GPR31 GPR31 HETE->GPR31 G_protein Gαi/Gβγ GPR31->G_protein activates MEK MEK G_protein->MEK PI3K PI3K G_protein->PI3K ERK ERK1/2 MEK->ERK NFkB NF-κB ERK->NFkB Cell_Response Cellular Responses (Proliferation, Migration, Inflammation) ERK->Cell_Response NFkB->Cell_Response Akt Akt PI3K->Akt Akt->Cell_Response

Caption: 12(S)-HETE binding to GPR31 activates downstream signaling pathways.

The activation of GPR31 by 12(S)-HETE leads to the dissociation of the G-protein complex into its Gαi and Gβγ subunits. These subunits, in turn, can activate multiple downstream effector pathways, including the Mitogen-Activated Protein Kinase (MAPK) cascade (MEK/ERK) and the Phosphoinositide 3-kinase (PI3K)/Akt pathway. These pathways converge on the activation of transcription factors such as NF-κB, ultimately leading to changes in gene expression that drive cellular responses like proliferation, migration, and inflammation.

Experimental Workflow for 12(S)-HETE Quantification

The following diagram outlines a typical experimental workflow for the quantification of 12(S)-HETE in biological samples.

Experimental_Workflow Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with This compound Sample->Spike Extraction Solid Phase Extraction (SPE) Spike->Extraction LC Liquid Chromatography (LC) Extraction->LC MS Mass Spectrometry (MS/MS - MRM) LC->MS Data Data Analysis (Quantification) MS->Data

Caption: General workflow for quantifying 12(S)-HETE using an internal standard.

This workflow highlights the key steps involved, from sample collection and preparation to instrumental analysis and data interpretation. The use of a deuterated internal standard like this compound is crucial at the spiking stage to correct for sample loss during extraction and for variations in instrument response, thereby ensuring accurate quantification.

References

An In-depth Technical Guide to the Storage and Stability of 12(S)-HETE-d8 Standard

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the recommended storage and stability conditions for the deuterated 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE-d8) standard. It is intended for researchers, scientists, and drug development professionals who utilize this internal standard for the quantification of 12-HETE in various biological matrices.

Storage and Stability

Proper storage of this compound is critical to maintain its integrity and ensure accurate and reproducible results in mass spectrometry-based assays. The following table summarizes the recommended storage conditions and stability information based on manufacturer guidelines.

ParameterRecommendationNotes
Storage Temperature -20°CLong-term storage at this temperature is recommended to minimize degradation.
Supplied As A solution in an organic solventCommonly supplied in acetonitrile or ethanol at a concentration of 100 µg/ml.
Long-Term Stability ≥ 2 yearsWhen stored as recommended at -20°C in the provided solvent. Some formulations may offer stability for up to 10 years.[1]
Solvent Exchange Possible with careTo change the solvent, the original solvent can be evaporated under a gentle stream of nitrogen. Immediately reconstitute in the desired solvent, such as ethanol, DMSO, or dimethylformamide, that has been purged with an inert gas.[2]

Solubility

The solubility of this compound in various solvents is a key consideration when preparing stock solutions and working standards.

SolventSolubility
0.1 M Na2CO3~2 mg/ml
Dimethylformamide (DMF)Miscible
Dimethyl sulfoxide (DMSO)Miscible
EthanolMiscible
PBS (pH 7.2)~0.8 mg/ml

Data sourced from Cayman Chemical product information.[1]

Experimental Protocols for Stability Assessment

While specific stability-indicating method validation for this compound is not extensively published, a general protocol for assessing the stability of eicosanoid internal standards can be adapted. This typically involves subjecting the standard to various stress conditions and quantifying its degradation using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

General Workflow for Stability Testing

The following diagram illustrates a typical workflow for assessing the stability of an eicosanoid standard.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation prep Prepare working solutions of this compound in desired solvent autosampler Autosampler Stability (e.g., 4°C for 24-48h) prep->autosampler Expose to benchtop Bench-top Stability (Room temp for 8h) prep->benchtop Expose to freezethaw Freeze-Thaw Stability (3 cycles from -20°C to RT) prep->freezethaw Expose to longterm Long-Term Stability (-20°C for extended period) prep->longterm Expose to lcms LC-MS/MS Analysis autosampler->lcms benchtop->lcms freezethaw->lcms longterm->lcms quant Quantify remaining this compound lcms->quant compare Compare results to control (T=0) quant->compare assess Assess percentage of degradation compare->assess G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HETE 12(S)-HETE GPR31 GPR31 HETE->GPR31 Binds to PI3K PI3K GPR31->PI3K Activates MAPK MAPK (ERK1/2) GPR31->MAPK Activates Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB MAPK->NFkB Gene Gene Expression (Inflammation, Proliferation) NFkB->Gene

References

The Role of 12(S)-HETE in Inflammation and Cancer Metastasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

12(S)-hydroxyeicosatetraenoic acid [12(S)-HETE], a bioactive lipid metabolite of arachidonic acid produced by the enzyme 12-lipoxygenase (12-LOX), has emerged as a critical signaling molecule in the complex interplay between inflammation and cancer progression. This technical guide provides an in-depth exploration of the multifaceted role of 12(S)-HETE in driving key processes of cancer metastasis, including tumor cell proliferation, adhesion, migration, invasion, and angiogenesis. We delve into the intricate signaling pathways initiated by 12(S)-HETE, primarily through its G-protein coupled receptor GPR31, and the subsequent activation of downstream effectors such as NF-κB, MAPK/ERK, and PI3K/Akt. This guide summarizes key quantitative data, offers detailed experimental protocols for studying 12(S)-HETE's functions, and provides visual representations of its signaling cascades to support further research and the development of novel therapeutic strategies targeting the 12-LOX/12(S)-HETE axis.

Introduction: The 12-LOX/12(S)-HETE Axis

Arachidonic acid, a polyunsaturated fatty acid, is metabolized through three primary enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 monooxygenase. The LOX pathway, in particular, has garnered significant attention for its role in generating potent signaling lipids. In mammals, there are several types of lipoxygenases, with 12-lipoxygenase (12-LOX) being of particular interest in oncology. 12-LOX catalyzes the conversion of arachidonic acid to 12(S)-hydroperoxyeicosatetraenoic acid (12(S)-HPETE), which is then rapidly reduced to the more stable 12(S)-hydroxyeicosatetraenoic acid [12(S)-HETE].[1]

Numerous studies have demonstrated that various solid tumor cells express 12-LOX mRNA and protein, leading to the endogenous production of 12(S)-HETE.[2] A positive correlation has been established between the capacity of tumor cells to produce 12(S)-HETE and their metastatic potential. This bioactive lipid acts as a crucial intracellular and extracellular signaling molecule, mediating the biological functions of various growth factors and cytokines.

Signaling Pathways of 12(S)-HETE

12(S)-HETE exerts its pleiotropic effects by activating a cascade of intracellular signaling pathways, primarily initiated by its interaction with the G-protein coupled receptor, GPR31.

GPR31: The High-Affinity Receptor for 12(S)-HETE

GPR31 has been identified as a high-affinity receptor for 12(S)-HETE, with a dissociation constant (Kd) in the nanomolar range. The binding of 12(S)-HETE to GPR31 is stereospecific, with the receptor showing little to no affinity for the 12(R)-HETE isomer or other HETE variants. Upon ligand binding, GPR31 couples to inhibitory G-proteins (Gi/o), triggering downstream signaling cascades.

Downstream Signaling Cascades

The activation of GPR31 by 12(S)-HETE initiates several key signaling pathways implicated in cancer progression:

  • NF-κB Pathway: 12(S)-HETE has been shown to activate the NF-κB pathway, a critical regulator of inflammation, cell survival, and proliferation. Treatment of ovarian cancer cells with 1 µM 12-HETE leads to increased phosphorylation of the NF-κB p65 subunit, promoting its nuclear translocation and subsequent gene transcription.

  • MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) pathway, particularly the extracellular signal-regulated kinase (ERK) 1/2 cascade, is a well-established downstream target of 12(S)-HETE signaling. Activation of this pathway is crucial for cell proliferation and survival.

  • PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway, a central regulator of cell growth, survival, and metabolism, is also activated by 12(S)-HETE. This activation contributes to the anti-apoptotic effects of 12(S)-HETE in cancer cells.

  • Protein Kinase C (PKC): 12(S)-HETE is a potent activator of Protein Kinase C (PKC), a family of kinases involved in various cellular processes, including cell adhesion, migration, and proliferation.

GPR31_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane 12S_HETE 12(S)-HETE GPR31 GPR31 12S_HETE->GPR31 G_alpha_i G_alpha_i GPR31->G_alpha_i Activates PKC PKC G_alpha_i->PKC PI3K PI3K G_alpha_i->PI3K NFkB NFkB PKC->NFkB Akt Akt PI3K->Akt G_beta_gamma G_beta_gamma MEK MEK G_beta_gamma->MEK ERK ERK MEK->ERK Survival Survival Akt->Survival Proliferation Proliferation ERK->Proliferation Migration Migration NFkB->Migration Invasion Invasion NFkB->Invasion Angiogenesis Angiogenesis NFkB->Angiogenesis

Role of 12(S)-HETE in Cancer Metastasis

The metastatic cascade is a multi-step process that involves the detachment of cancer cells from the primary tumor, invasion into the surrounding tissue, intravasation into the circulatory or lymphatic system, survival in circulation, extravasation at a distant site, and colonization to form a secondary tumor. 12(S)-HETE has been implicated in several of these critical steps.

Metastatic_Cascade cluster_12HETE_influence Influence of 12(S)-HETE Primary_Tumor Primary Tumor Local_Invasion Local Invasion Primary_Tumor->Local_Invasion Intravasation Intravasation Local_Invasion->Intravasation Circulation Survival in Circulation Intravasation->Circulation Extravasation Extravasation Circulation->Extravasation Metastatic_Colonization Metastatic Colonization Extravasation->Metastatic_Colonization HETE_Adhesion Promotes Adhesion HETE_Adhesion->Extravasation HETE_Migration Enhances Migration & Invasion HETE_Migration->Local_Invasion HETE_Angiogenesis Induces Angiogenesis HETE_Angiogenesis->Intravasation HETE_Survival Increases Survival HETE_Survival->Circulation

Tumor Cell Adhesion

12(S)-HETE facilitates the adhesion of tumor cells to the endothelium and the subendothelial matrix, a crucial step in extravasation. It achieves this by upregulating the expression of integrins, such as αvβ3, on the surface of endothelial cells. This increased integrin expression enhances the binding of tumor cells to the vessel wall.

Endothelial Cell Retraction

A key mechanism by which 12(S)-HETE promotes metastasis is by inducing the retraction of endothelial cell monolayers. This process creates gaps in the endothelial barrier, allowing tumor cells to access the underlying basement membrane and extravasate into the surrounding tissue. This effect is dose- and time-dependent and is reversible.

Tumor Cell Migration and Invasion

12(S)-HETE stimulates the migration and invasion of various cancer cells. This is mediated through the activation of signaling pathways that promote cytoskeletal rearrangements and the secretion of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix, facilitating invasion.

Angiogenesis

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. 12(S)-HETE is a potent pro-angiogenic factor. It stimulates the proliferation and migration of endothelial cells and promotes the formation of tube-like structures, contributing to the vascularization of tumors.

Quantitative Data on the Effects of 12(S)-HETE

The following tables summarize the quantitative effects of 12(S)-HETE on various aspects of cancer cell biology.

Table 1: Effect of 12(S)-HETE on Cell Proliferation and Survival

Cell LineAssay12(S)-HETE ConcentrationObserved EffectReference
Caco-2 (colorectal cancer)Viability AssayNot specified~25% increase in viability
SW480 (colorectal cancer)Anchorage-Independent Growth100 nM1.6-fold increase
Murine microvascular endothelial cells (CD clone 4)DNA Synthesis (Thymidine incorporation)Not specified> 4-fold increase

Table 2: Effect of 12(S)-HETE on Cell Adhesion and Spreading

Cell LineAssay12(S)-HETE ConcentrationObserved EffectReference
Rat Aortic Endothelial Cells (RAEC)αvβ3 Integrin Surface ExpressionDose-dependentIncreased expression
B16a (murine melanoma)Cell Spreading on Fibronectin~0.1 µMMaximum spreading achieved in 15 min (vs. 50 min for control)
B16a (murine melanoma)αIIbβ3 Integrin Surface Expression~0.1 µMMaximal enhancement

Table 3: Effect of 12(S)-HETE on Signaling Pathways

Cell LinePathway12(S)-HETE ConcentrationObserved EffectReference
Ovarian Cancer CellsNF-κB Activation (p65 phosphorylation)1 µMIncreased phosphorylation
CHO cells transfected with GPR31GTPγS CouplingEC50 = 0.28 ± 1.26 nMEfficient and selective stimulation

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Matrigel Invasion Assay

This assay measures the invasive potential of cancer cells in response to 12(S)-HETE.

Materials:

  • Boyden chambers with 8.0 µm pore size polycarbonate membranes

  • Matrigel Basement Membrane Matrix

  • Serum-free cell culture medium

  • Cell culture medium with 10% FBS (chemoattractant)

  • 12(S)-HETE stock solution (in ethanol)

  • Cotton swabs

  • Methanol for fixation

  • Crystal violet stain (0.1%)

Procedure:

  • Coating of Inserts: Thaw Matrigel on ice. Dilute Matrigel to 1 mg/ml in cold, serum-free medium. Add 100 µl of the diluted Matrigel solution to the upper chamber of each Boyden insert. Incubate at 37°C for at least 4 hours to allow the gel to solidify.

  • Cell Preparation: Culture cancer cells to ~80% confluency. Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/ml.

  • Experimental Setup: Add 500 µl of medium containing 10% FBS to the lower chamber of the Boyden apparatus. In the upper chamber, add 200 µl of the cell suspension. For the experimental group, add 12(S)-HETE to the desired final concentration. For the control group, add an equivalent volume of the vehicle (ethanol).

  • Incubation: Incubate the chambers at 37°C in a humidified incubator with 5% CO2 for 24-48 hours.

  • Quantification: After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab. Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes. Stain the cells with 0.1% crystal violet for 20 minutes. Wash the inserts with PBS and allow them to air dry. Count the number of stained cells in at least five random fields under a microscope.

Matrigel_Invasion_Assay_Workflow Start Start Coat_Insert Coat Boyden Chamber Insert with Matrigel Start->Coat_Insert Prepare_Cells Prepare Cancer Cell Suspension in Serum-Free Medium Coat_Insert->Prepare_Cells Add_Chemoattractant Add Chemoattractant to Lower Chamber Prepare_Cells->Add_Chemoattractant Add_Cells_HETE Add Cells and 12(S)-HETE to Upper Chamber Add_Chemoattractant->Add_Cells_HETE Incubate Incubate for 24-48 hours Add_Cells_HETE->Incubate Remove_Noninvading Remove Non-invading Cells Incubate->Remove_Noninvading Fix_Stain Fix and Stain Invading Cells Remove_Noninvading->Fix_Stain Quantify Quantify Invading Cells Fix_Stain->Quantify End End Quantify->End

Western Blot for Phospho-ERK1/2

This protocol details the detection of ERK1/2 phosphorylation in response to 12(S)-HETE stimulation.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Plate cells and grow to 70-80% confluency. Serum-starve the cells overnight. Treat cells with the desired concentration of 12(S)-HETE for various time points (e.g., 5, 15, 30, 60 minutes). Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C. Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again with TBST.

  • Detection: Apply the chemiluminescent substrate and visualize the bands using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an anti-total-ERK1/2 antibody.

Endothelial Cell Retraction Assay

This assay visualizes and quantifies the retraction of endothelial cell monolayers induced by 12(S)-HETE.

Materials:

  • Endothelial cells (e.g., HUVECs)

  • Culture plates or slides

  • 12(S)-HETE stock solution

  • Phase-contrast microscope with imaging capabilities

Procedure:

  • Cell Seeding: Seed endothelial cells onto culture plates or slides and grow to form a confluent monolayer.

  • Treatment: Treat the endothelial cell monolayer with various concentrations of 12(S)-HETE for different time points. Include a vehicle control.

  • Imaging: At each time point, visualize the monolayer using a phase-contrast microscope. Capture images of multiple random fields for each condition.

  • Quantification: The extent of cell retraction can be quantified by measuring the area of the gaps formed between cells using image analysis software (e.g., ImageJ). The percentage of retracted area relative to the total area can be calculated.

Conclusion and Future Directions

The 12-LOX/12(S)-HETE signaling axis plays a pivotal and multifaceted role in promoting inflammation and cancer metastasis. Its ability to influence a wide range of cellular processes, from cell adhesion and migration to angiogenesis, makes it a compelling target for therapeutic intervention. The detailed understanding of its signaling pathways, particularly through the GPR31 receptor, provides a solid foundation for the development of specific inhibitors.

Future research should focus on:

  • Elucidating the precise molecular mechanisms by which 12(S)-HETE regulates gene expression in both tumor and stromal cells.

  • Developing and validating potent and specific inhibitors of 12-LOX and GPR31 for pre-clinical and clinical evaluation.

  • Investigating the potential of 12(S)-HETE and its downstream effectors as biomarkers for predicting metastatic risk and therapeutic response.

By continuing to unravel the complexities of 12(S)-HETE signaling, the scientific community can pave the way for novel and effective anti-cancer therapies that target the critical interplay between inflammation and metastasis.

References

Methodological & Application

Application Note: Protocol for the Solid-Phase Extraction of 12(S)-HETE from Serum

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

12(S)-hydroxyeicosatetraenoic acid, or 12(S)-HETE, is a bioactive lipid metabolite of arachidonic acid produced by the 12-lipoxygenase (12-LOX) enzyme.[1] It functions as a critical signaling molecule in various physiological and pathological processes.[2] Elevated levels of 12(S)-HETE are implicated in cancer metastasis, inflammation, and cardiovascular diseases, making its accurate quantification in biological matrices like serum essential for research and clinical diagnostics.[2][3] However, the complexity of serum necessitates a robust sample preparation method to remove interfering substances such as proteins and phospholipids and to concentrate the analyte prior to analysis.

This application note provides a detailed protocol for the solid-phase extraction (SPE) of 12(S)-HETE from serum using a reversed-phase C18 sorbent. This method is suitable for preparing samples for subsequent analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Signaling Pathway of 12(S)-HETE

12(S)-HETE exerts its biological effects by activating specific cell surface receptors, such as GPR31, and modulating various intracellular signaling cascades.[4] These pathways influence critical cellular functions including proliferation, migration, and survival. The diagram below illustrates the key signaling events initiated by 12(S)-HETE.

12S_HETE_Signaling_Pathway cluster_downstream Intracellular Signaling Cascades cluster_responses Cellular Responses AA Arachidonic Acid LOX 12-Lipoxygenase (12-LOX) AA->LOX HETE 12(S)-HETE LOX->HETE GPR31 GPR31 Receptor HETE->GPR31 Activation Angiogenesis Angiogenesis HETE->Angiogenesis Induces PKC PKC GPR31->PKC PI3K PI3K GPR31->PI3K Src Src GPR31->Src MEK_ERK MEK/ERK GPR31->MEK_ERK via Src NFkB NF-κB GPR31->NFkB Migration Cell Migration PKC->Migration Promotes Akt Akt PI3K->Akt PI3K->Migration Promotes Invasion Invasion Src->Invasion Promotes Proliferation Proliferation MEK_ERK->Proliferation Promotes NFkB->Proliferation Promotes Anti_Apoptosis Anti-Apoptosis Akt->Anti_Apoptosis Promotes

Caption: Signaling pathway of 12(S)-HETE initiating downstream cellular responses.

Experimental Protocol

Principle

This protocol employs reversed-phase solid-phase extraction (RP-SPE). Serum samples are first acidified to ensure that the carboxylic acid group of 12(S)-HETE is protonated, increasing its hydrophobicity. The sample is then loaded onto a C18 (octadecylsilane) sorbent bed. Polar, water-soluble components of the serum matrix are washed away, while the more nonpolar 12(S)-HETE is retained. Finally, a nonpolar organic solvent is used to disrupt the hydrophobic interactions and elute the purified 12(S)-HETE.

Workflow for Solid-Phase Extraction

The general workflow for the SPE procedure is outlined in the diagram below.

SPE_Workflow start Start: Serum Sample pretreatment 1. Sample Pretreatment (Acidification, IS Spiking, Dilution) start->pretreatment conditioning 2. Cartridge Conditioning (Methanol, then Water) pretreatment->conditioning loading 3. Sample Loading conditioning->loading washing 4. Washing (Aqueous wash to remove interferences) loading->washing elution 5. Elution (Organic solvent, e.g., Methanol) washing->elution post_processing 6. Post-Elution Processing (Evaporation & Reconstitution) elution->post_processing end End: Purified Analyte for LC-MS post_processing->end

Caption: Step-by-step workflow for the solid-phase extraction of 12(S)-HETE.

Materials and Reagents

  • C18 SPE Cartridges (e.g., 100 mg, 1 mL)

  • Serum Samples

  • 12(S)-HETE-d8 (Internal Standard, IS)

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Acetic Acid (Glacial)

  • Nitrogen Gas Supply

  • SPE Vacuum Manifold

  • Vortex Mixer

  • Centrifuge

  • Autosampler Vials

Detailed Step-by-Step Protocol

  • Sample Pretreatment a. Thaw frozen serum samples on ice. b. To a 200 µL aliquot of serum, add the internal standard (e.g., 10 µL of 100 ng/mL this compound in methanol) to monitor extraction efficiency. c. Vortex briefly to mix. d. Acidify the sample by adding 10 µL of 2% aqueous acetic acid to lower the pH to ~4.0. This ensures 12(S)-HETE is in its protonated form. e. Dilute the sample with 400 µL of HPLC-grade water to reduce viscosity and facilitate loading. f. Vortex the sample for 30 seconds.

  • SPE Cartridge Conditioning a. Place the C18 SPE cartridges onto the vacuum manifold. b. Condition the cartridges by passing 1 mL of methanol through the sorbent. Do not allow the cartridge to dry. c. Equilibrate the cartridges by passing 1 mL of HPLC-grade water. Ensure the sorbent bed remains wetted.

  • Sample Loading a. Load the entire pretreated serum sample (~620 µL) onto the conditioned cartridge. b. Apply a gentle vacuum to pass the sample through the sorbent at a slow, steady flow rate of approximately 1 mL/min. A high flow rate can lead to inconsistent extractions and poor recovery.

  • Washing a. Wash the cartridge with 1 mL of HPLC-grade water to remove salts and other polar interferences. b. Perform a second wash with 1 mL of 15% aqueous methanol to remove more strongly bound polar impurities. c. Dry the cartridge thoroughly by applying a high vacuum for 5-10 minutes to remove all residual water.

  • Elution a. Place clean collection tubes inside the vacuum manifold. b. Elute the retained 12(S)-HETE by passing 1 mL of methanol through the cartridge. Collect the eluate.

  • Post-Elution Processing a. Evaporate the collected eluate to complete dryness under a gentle stream of nitrogen gas at 30-40°C. b. Reconstitute the dried residue in 100 µL of the initial mobile phase for your LC-MS/MS analysis (e.g., 50:50 methanol:water). c. Vortex the reconstituted sample for 30 seconds and transfer it to an autosampler vial for analysis.

Quantitative Data and Performance

The concentration of 12(S)-HETE in serum can vary significantly depending on the physiological or pathological state of the individual. The presented SPE protocol is designed to achieve high recovery and provide a clean extract for sensitive quantification.

Table 1: Typical Concentrations of 12(S)-HETE in Human Serum

ConditionConcentration RangeReference
Healthy Controls17.77 (median); (8.11 - 75.13) pg/mL
Healthy Controls1,849 ± 308 ng/mL (mean ± SEM)
General Serum~22 ng/mL

Note: The wide range in reported concentrations can be attributed to differences in analytical methods, sample handling, and cohort characteristics.

Table 2: Method Performance Characteristics

ParameterTypical ValueReference
Lower Limit of Quantification (LLOQ)100 pg/mL
Expected Recovery>85%
Internal StandardThis compound

Note: Method recovery and LLOQ should be independently validated in your laboratory.

References

Application Notes and Protocols for 12(S)-HETE Analysis in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

12(S)-hydroxyeicosatetraenoic acid, or 12(S)-HETE, is a bioactive lipid mediator derived from arachidonic acid through the action of the 12-lipoxygenase (12-LOX) enzyme.[1][2] It plays a significant role in various physiological and pathological processes, including inflammation, thrombosis, angiogenesis, and cancer progression.[1] As a result, the accurate and precise quantification of 12(S)-HETE in biological matrices such as plasma is critical for researchers, scientists, and drug development professionals seeking to understand its role as a biomarker or therapeutic target. These application notes provide detailed protocols for plasma sample preparation for 12(S)-HETE analysis using liquid-liquid extraction and solid-phase extraction, followed by LC-MS/MS.

Critical Considerations for Sample Handling

To ensure data accuracy, proper sample handling is paramount to prevent ex vivo formation or degradation of oxylipins.

  • Anticoagulant: Use EDTA-containing tubes for blood collection.

  • Processing Time: Process blood samples as quickly as possible after collection. Storage of whole blood at room temperature can significantly alter oxylipin concentrations.[3]

  • Centrifugation: Centrifuge blood samples to separate plasma. Leaving samples in the centrifuge after the run can also lead to a decrease in some oxylipin levels.[3]

  • Storage: Immediately freeze plasma samples at -80°C until analysis.

Experimental Protocols

Two primary methods for extracting 12(S)-HETE from plasma are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). Both methods require an initial protein precipitation step to release protein-bound analytes. The addition of a deuterated internal standard, such as 12(S)-HETE-d8, at the beginning of the preparation process is essential for accurate quantification, as it corrects for analyte loss during sample processing.

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is based on the Bligh and Dyer method, a robust technique for lipid extraction.

Materials:

  • Plasma sample

  • Internal Standard (I.S.): this compound solution (e.g., 400 ng/mL in methanol)

  • 0.9% NaCl solution

  • Chloroform

  • Methanol

  • 0.45 µm syringe filter

  • Centrifuge

  • Vacuum rotary evaporator or nitrogen evaporator

Procedure:

  • Sample Aliquot: In a glass tube, place 1 mL of plasma.

  • Internal Standard Spiking: Add a known amount of this compound internal standard to the plasma sample. For example, add 25 µL of a 400 ng/mL solution to achieve a final concentration of 10 ng/mL (assuming a ~1 mL final extraction volume for ratio calculation).

  • Homogenization: Add 1 mL of 0.9% NaCl and homogenize in a mixture of 1:2 (v/v) chloroform:methanol. Vortex for 10-15 minutes.

  • Phase Separation:

    • Add 1.25 mL of chloroform and mix for 1 minute.

    • Add 1.25 mL of 0.9% NaCl and mix for an additional 1 minute.

    • Centrifuge the mixture at 1,600 x g for 15 minutes to separate the aqueous and organic layers.

  • Collection: Carefully collect the lower organic phase (chloroform layer) using a glass pipette, passing it through a 0.45 µm syringe filter. Discard the upper aqueous phase.

  • Evaporation: Evaporate the collected organic solvent to dryness in a vacuum rotary evaporator or under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the LC-MS/MS mobile phase (e.g., 50% methanol in water). Vortex briefly and transfer to an autosampler vial for analysis.

Protocol 2: Solid-Phase Extraction (SPE) - 96-Well Plate Format

This protocol is adapted for high-throughput applications using a 96-well SPE plate, providing efficient sample cleanup.

Materials:

  • Plasma sample

  • Internal Standard (I.S.): this compound solution

  • Methanol (MeOH)

  • Deionized (DI) Water

  • 5% Methanol in DI Water

  • 96-well SPE plate (e.g., Oasis HLB)

  • 96-well plate vacuum manifold (e.g., Biotage Pressure+ Manifold)

  • 96-well collection plate

  • 96-well evaporator (e.g., TurboVap)

Procedure:

  • Sample & I.S. Preparation:

    • In a 96-well plate, mix 100 µL of plasma with a known amount of this compound internal standard.

    • Acidify the plasma by adding a small volume of formic acid (e.g., to 1%) to disrupt protein binding.

  • SPE Plate Conditioning:

    • Place the 96-well SPE plate on the vacuum manifold.

    • Condition each well by adding 1 mL of MeOH, followed by 1 mL of DI H₂O. Apply gentle pressure (~6 psi) to pass the solvents through. Do not let the sorbent dry out.

  • Sample Loading:

    • Load the plasma/I.S. mixture onto the conditioned cartridge at a low pressure (~3 psi) to ensure proper binding.

  • Washing:

    • Wash the cartridge with 1.5 mL of 5% MeOH in water at a pressure of ~6 psi to remove polar interferences.

  • Elution:

    • Place a clean 96-well collection plate inside the manifold.

    • Elute the analytes with 1.2 mL of MeOH at a low pressure (~3 psi) and collect the eluent.

  • Evaporation:

    • Dry the eluents in a 96-well evaporator under a stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried residue in 50-100 µL of the LC-MS/MS mobile phase (e.g., 50% MeOH). Seal the plate and place it in the autosampler for analysis.

Quantitative Data Summary

The performance of sample preparation methods can vary. The following table summarizes quantitative data from various published methods for 12-HETE analysis in plasma.

ParameterMethodDetailsValueReference
Extraction Efficiency SPEAgilent C18 Cartridge70.3% ± 17.0%
Lower Limit of Quantification (LLOQ) SPEOasis HLB Column100 pg/mL
LLOQ Range Not SpecifiedLC-MS/MS0.2 - 3 ng/mL
Calibration Range LLEBligh & Dyer1 - 5,000 ng/mL
Calibration Range SPEPhree Cartridges0.1 - 10 ng
Observed Plasma Levels (PAH Patients) SPEAgilent C18 Cartridge≥57 pg/mL
Observed Basal Platelet Levels (Controls) SPESep-Pak C180.64 ± 0.13 ng/10⁶ platelets

LC-MS/MS Analysis

Following sample preparation, analysis is typically performed using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

  • Chromatography: Chiral separation is crucial to distinguish 12(S)-HETE from its enantiomer, 12(R)-HETE. This is often achieved with a chiral column, such as a ChiralPak AD-RH. A typical mobile phase involves an isocratic or gradient elution with a mixture of methanol, water, and acetic acid.

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in negative ion mode with electrospray ionization (ESI). Multiple Reaction Monitoring (MRM) is used for quantification.

    • 12(S)-HETE Transition: m/z 319 → 179

    • This compound (I.S.) Transition: m/z 327 → 184

Visualizations

G cluster_collection Sample Collection & Initial Prep cluster_prep Sample Extraction cluster_analysis Analysis Collect 1. Collect Whole Blood (EDTA tube) Centrifuge 2. Centrifuge to Obtain Plasma Collect->Centrifuge Spike 3. Spike Plasma with Internal Standard (this compound) Centrifuge->Spike LLE Liquid-Liquid Extraction (e.g., Bligh & Dyer) Spike->LLE Method A SPE Solid-Phase Extraction (e.g., Oasis HLB) Spike->SPE Method B Decision 4. Choose Extraction Method Spike->Decision Evaporate 5. Evaporate to Dryness LLE->Evaporate SPE->Evaporate Reconstitute 6. Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS 7. Chiral LC-MS/MS Analysis (MRM) Reconstitute->LCMS Data 8. Data Processing & Quantification LCMS->Data

Caption: Workflow for 12(S)-HETE analysis in plasma.

G AA Arachidonic Acid HPETE 12(S)-HPETE (Hydroperoxyeicosatetraenoic Acid) AA->HPETE Oxygenation HETE 12(S)-HETE (Hydroxyeicosatetraenoic Acid) HPETE->HETE Reduction Enzyme1 12-Lipoxygenase (ALOX12) Enzyme1->HPETE Enzyme2 Glutathione Peroxidases Enzyme2->HETE

Caption: Biosynthesis pathway of 12(S)-HETE.

References

Application Note: Quantification of 12(S)-HETE and 12(S)-HETE-d8 using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

12(S)-hydroxyeicosatetraenoic acid, or 12(S)-HETE, is a bioactive lipid mediator derived from the metabolism of arachidonic acid by the 12-lipoxygenase (12-LOX) enzyme.[1][2][3] It plays a significant role in various physiological and pathological processes, including inflammation, cell migration, angiogenesis, and cancer progression.[1][4] Given its low endogenous concentrations and involvement in critical signaling pathways, a highly sensitive and specific analytical method is required for its accurate quantification in biological matrices. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode offers the requisite selectivity and sensitivity for this purpose. This document provides a detailed protocol for the quantification of 12(S)-HETE and its stable isotope-labeled internal standard, 12(S)-HETE-d8.

Principle of the Method

This method utilizes a stable isotope dilution LC-MS/MS approach. A known amount of the deuterated internal standard, this compound, is spiked into the sample prior to extraction. This internal standard co-elutes with the endogenous 12(S)-HETE and compensates for any analyte loss during sample preparation and variability in instrument response.

Following solid-phase extraction (SPE) to isolate the analytes from the biological matrix, the sample is analyzed by LC-MS/MS. The analytes are separated chromatographically and then detected by a triple quadrupole mass spectrometer. In MRM mode, the first quadrupole (Q1) is set to isolate the deprotonated precursor ion ([M-H]⁻) of a specific analyte. This ion is then fragmented in the collision cell (Q2), and the third quadrupole (Q3) is set to detect a specific, characteristic product ion. This highly selective process minimizes background interference and allows for precise quantification.

Quantitative Data Summary

The following table summarizes the optimized Multiple Reaction Monitoring (MRM) transitions and mass spectrometer parameters for the analysis of 12(S)-HETE and its deuterated internal standard, this compound. These parameters serve as a robust starting point for method development.

Table 1: Optimized MRM Transitions and MS/MS Parameters

AnalytePrecursor Ion (Q1) [M-H]⁻ (m/z)Product Ion (Q3) (m/z)Declustering Potential (DP) (V)Collision Energy (CE) (eV)
12(S)-HETE 319.2179.1-70-25 to -35
This compound 327.2184.0-70-25 to -35

Note: Declustering Potential (DP) and Collision Energy (CE) values are instrument-dependent and may require optimization. The values provided are typical starting points based on common instrumentation. The precursor ion for 12(S)-HETE is m/z 319, and for its deuterated form, this compound, it is m/z 327. Common product ions for 12(S)-HETE result from cleavage and include m/z 179. For this compound, a corresponding product ion is found at m/z 184.

Detailed Experimental Protocols

Materials and Reagents
  • 12(S)-HETE analytical standard (Cayman Chemical or equivalent)

  • This compound analytical standard (Cayman Chemical or equivalent)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ethyl Acetate (ACS grade or higher)

  • Hexane (ACS grade or higher)

  • Hydrochloric Acid (HCl), 2M solution

  • Solid-Phase Extraction (SPE) Cartridges: C18, 100 mg (e.g., Waters Sep-Pak, Agilent Bond Elut)

  • Biological matrix (e.g., human plasma, cell culture supernatant)

  • Inhibitors (optional, to prevent ex-vivo formation): Indomethacin

Preparation of Standard Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of 12(S)-HETE and this compound in methanol. Store at -80°C.

  • Working Standard Solution (e.g., 1 µg/mL): Prepare a working solution of 12(S)-HETE by diluting the stock solution in methanol.

  • Internal Standard Spiking Solution (e.g., 100 ng/mL): Prepare a working solution of this compound in methanol. The final concentration in the sample should be appropriate for the expected analyte concentration range.

  • Calibration Curve Standards: Prepare a series of calibration standards by serial dilution of the 12(S)-HETE working standard solution in the appropriate solvent (e.g., methanol/water 50:50). A typical concentration range is 0.1 to 100 ng/mL.

Sample Preparation via Solid-Phase Extraction (SPE)

This protocol is adapted for a 1 mL plasma sample and should be performed on ice where possible.

  • Sample Thawing: Thaw frozen biological samples on ice.

  • Internal Standard Spiking: Add a precise volume of the this compound internal standard spiking solution to each sample (e.g., 10 µL of 100 ng/mL standard to 1 mL of plasma). Vortex briefly.

  • Acidification: Acidify the sample to a pH of approximately 3.5 by adding 2M HCl (approx. 50 µL per mL of plasma). Vortex and let sit at 4°C for 15 minutes. Centrifuge to pellet any precipitate.

  • SPE Cartridge Conditioning:

    • Wash the C18 cartridge with 5 mL of methanol.

    • Equilibrate the cartridge with 5 mL of LC-MS grade water.

  • Sample Loading: Load the acidified supernatant onto the conditioned C18 cartridge. Apply a slight positive pressure or gentle vacuum to achieve a flow rate of approximately 0.5-1 mL/minute.

  • Cartridge Washing:

    • Wash the cartridge with 5 mL of LC-MS grade water to remove salts and polar impurities.

    • Wash the cartridge with 5 mL of hexane to remove non-polar lipid impurities.

  • Analyte Elution: Elute the analytes from the cartridge with 5 mL of ethyl acetate or methyl formate into a clean collection tube.

  • Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a centrifugal vacuum evaporator.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water). Vortex thoroughly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

A. Liquid Chromatography (LC) Conditions

  • Column: C18 reverse-phase column (e.g., Waters ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5-10 µL

  • Column Temperature: 40°C

  • LC Gradient:

    Time (min) % Mobile Phase B
    0.0 30
    2.0 70
    8.0 98
    10.0 98
    10.1 30

    | 12.0 | 30 |

B. Mass Spectrometry (MS) Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Ion Spray Voltage: -4500 V

  • Source Temperature: 350-500°C

  • Nebulizer Gas (GS1): 30 psi

  • Turbo Gas (GS2): 30 psi

  • Curtain Gas (CUR): 10-35 psi

  • Collision Gas (CAD): Nitrogen, set to medium or high

  • MRM Transitions: As detailed in Table 1.

Mandatory Visualizations

G AA Arachidonic Acid LOX12 12-Lipoxygenase (12-LOX) AA->LOX12 HETE12S 12(S)-HETE LOX12->HETE12S GPR31 GPR31 Receptor HETE12S->GPR31 Binds Gi Gαi/o GPR31->Gi Activates MEK MEK Gi->MEK Inhibits PKA, Activates RAF/MEK ERK ERK1/2 MEK->ERK NFkB NF-κB ERK->NFkB Response Cellular Responses (Inflammation, Migration, Angiogenesis) ERK->Response NFkB->Response

Caption: 12(S)-HETE Biosynthesis and Signaling Pathway.

G Sample 1. Sample Collection (e.g., Plasma) Spike 2. Spike Internal Standard (this compound) Sample->Spike Extract 3. Solid-Phase Extraction (SPE) (Acidify, Load, Wash, Elute) Spike->Extract Dry 4. Dry Down & Reconstitute Extract->Dry LCMS 5. LC-MS/MS Analysis (MRM Mode) Dry->LCMS Data 6. Data Processing (Quantification) LCMS->Data G Source Ion Source in_ions Mixture of Ions Source->in_ions Q1 Q1 Precursor Ion Filter (m/z 319.2) pre_ions Precursor Ion Q1:f0->pre_ions Q2 Q2 Collision Cell (Fragmentation) frag_ions Fragment Ions Q2:f0->frag_ions Q3 Q3 Product Ion Filter (m/z 179.1) prod_ions Product Ion Q3:f0->prod_ions Detector Detector in_ions->Q1:f0 pre_ions->Q2:f0 frag_ions->Q3:f0 prod_ions->Detector

References

Chiral Separation of 12(R)-HETE and 12(S)-HETE Enantiomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chiral separation of 12(R)-hydroxyeicosatetraenoic acid (HETE) and 12(S)-HETE enantiomers. These closely related lipid signaling molecules, derived from arachidonic acid, exhibit distinct biological activities and stereospecific signaling pathways. Their accurate separation and quantification are crucial for understanding their roles in various physiological and pathological processes, including inflammation, cancer, and skin diseases.

Introduction

12-Hydroxyeicosatetraenoic acid (12-HETE) is a bioactive lipid mediator produced from arachidonic acid via the action of lipoxygenase (LOX) or cytochrome P450 (CYP) enzymes. The stereochemistry at the C-12 position dictates its biological function. 12(S)-HETE is predominantly synthesized by "platelet-type" 12S-LOX and is implicated in promoting tumor cell metastasis, inflammation, and cell migration[1][2]. In contrast, 12(R)-HETE can be generated by a specific 12R-lipoxygenase found in human skin or by CYP enzymes and has been identified as a potent activator of the aryl hydrocarbon receptor (AHR) pathway[1][3]. Given their distinct and sometimes opposing roles, the ability to resolve and accurately quantify these enantiomers is essential for research and drug development.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the chiral separation of 12(R)-HETE and 12(S)-HETE using different analytical methods.

Table 1: Chiral LC-MS/MS Separation Parameters and Retention Times

ParameterMethod 1Method 2
Chromatographic Column ChiralPak AD-RH (150 x 4.6 mm, 5 µm)Lux Amylose2 (150 x 2.0 mm, 3 µm)
Mobile Phase Isocratic: Methanol:Water:Acetic Acid (95:5:0.1, v/v/v)[4]Gradient: Acetonitrile in 0.1% aqueous formic acid (B) and water in 0.1% formic acid (A)
Flow Rate 300 µL/min50 µL/min
Column Temperature 40°CNot Specified
Detection ESI-MS/MS (Negative Ion Mode)MS Triple Quadrupole (MRM)
Retention Time 12(R)-HETE ~10.18 minNot specified individually
Retention Time 12(S)-HETE ~12.89 minNot specified individually
Internal Standard 12(S)-HETE-d8 (~12.97 min)12-HETEd8 racemic mix, 5(S)-HETEd8

Table 2: Chiral HPLC Separation Parameters and Retention Times

ParameterMethod 3
Chromatographic Column Chiralcel OD (25 x 0.46 cm)
Mobile Phase Hexane/Isopropanol (100:5, v/v)
Flow Rate 1.1 ml/min
Detection UV at 235 nm
Analyte Form Pentafluorobenzyl (PFB) ester derivative
Retention Time 12(R)-HETE Elutes first
Retention Time 12(S)-HETE Elutes second

Experimental Protocols

The following are detailed protocols for the chiral separation of 12-HETE enantiomers based on published methodologies.

Protocol 1: Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and specific, making it suitable for the quantification of 12-HETE enantiomers in biological samples.

1. Sample Preparation (from Plasma/Tissue Homogenates): a. To 100 µL of plasma or tissue homogenate, add an internal standard (e.g., this compound). b. Perform liquid-liquid extraction with three volumes of ethyl acetate. c. Vortex mix for 5 minutes and centrifuge at 3000 rpm for 10 minutes. d. Collect the organic supernatant and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in 50 µL of the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis: a. LC System: Agilent 1200 series or equivalent. b. Mass Spectrometer: Agilent 6410 Triple Quadrupole LC/MS or equivalent. c. Column: ChiralPak AD-RH (150 x 4.6 mm, 5 µm). d. Mobile Phase: Isocratic elution with Methanol:Water:Acetic Acid (95:5:0.1, v/v/v). e. Flow Rate: 300 µL/min. f. Column Temperature: 40°C. g. Injection Volume: 10 µL. h. Ionization Mode: Electrospray Ionization (ESI), Negative. i. MS/MS Detection: Use Multiple Reaction Monitoring (MRM) for quantification.

  • 12-HETE (R and S): m/z 319 -> 179
  • This compound: m/z 327 -> 184

Protocol 2: Chiral High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol is suitable for the separation of 12-HETE enantiomers when derivatized.

1. Derivatization to Pentafluorobenzyl (PFB) Esters: a. Extract 12-HETEs from the sample using a suitable method (e.g., solid-phase extraction or liquid-liquid extraction). b. Dry the extract under nitrogen. c. To the dried residue, add 50 µL of a solution containing pentafluorobenzyl bromide (PFB-Br) and diisopropylethylamine in acetonitrile. d. Heat at 60°C for 30 minutes. e. Evaporate the solvent and reconstitute in the HPLC mobile phase.

2. HPLC Analysis: a. HPLC System: Standard HPLC system with a UV detector. b. Column: Chiralcel OD (25 x 0.46 cm). c. Mobile Phase: Hexane/Isopropanol (100:5, v/v). d. Flow Rate: 1.1 ml/min. e. Detection: UV absorbance at 235 nm.

Signaling Pathways and Experimental Workflow Visualization

The following diagrams illustrate the distinct signaling pathways of 12(S)-HETE and 12(R)-HETE, and a general experimental workflow for their chiral separation.

G cluster_12S 12(S)-HETE Signaling AA_S Arachidonic Acid LOX12S 12S-Lipoxygenase AA_S->LOX12S HETE12S 12(S)-HETE LOX12S->HETE12S GPR31 GPR31 Receptor HETE12S->GPR31 PLC PKC GPR31->PLC PI3K PI3K GPR31->PI3K ERK ERK1/2 GPR31->ERK Src Src GPR31->Src Migration Cell Migration PLC->Migration PI3K->Migration Spreading Cell Spreading PI3K->Spreading Apoptosis Anti-Apoptosis PI3K->Apoptosis ERK->Spreading ERK->Apoptosis Src->Migration

Caption: Signaling pathways of 12(S)-HETE.

G cluster_12R 12(R)-HETE Signaling AA_R Arachidonic Acid LOX12R 12R-Lipoxygenase / CYP AA_R->LOX12R HETE12R 12(R)-HETE LOX12R->HETE12R AHR Aryl Hydrocarbon Receptor (AHR) HETE12R->AHR AHR_complex AHR-ARNT Complex XRE Xenobiotic Responsive Element (XRE) AHR_complex->XRE AHR->AHR_complex ARNT ARNT ARNT->AHR_complex Gene Target Gene Transcription XRE->Gene

Caption: Signaling pathway of 12(R)-HETE.

G Sample Biological Sample (Plasma, Tissue, etc.) Extraction Lipid Extraction (LLE or SPE) Sample->Extraction Derivatization Derivatization (Optional) e.g., PFB ester Extraction->Derivatization ChiralSep Chiral Separation (HPLC or LC-MS/MS) Extraction->ChiralSep Direct Analysis Derivatization->ChiralSep Detection Detection (UV or MS/MS) ChiralSep->Detection Quant Quantification of 12(R)-HETE & 12(S)-HETE Detection->Quant

References

Application Note: Quantitative Analysis of 12(S)-HETE in Biological Samples Using a Deuterated Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12(S)-hydroxyeicosatetraenoic acid [12(S)-HETE] is a bioactive lipid mediator derived from arachidonic acid primarily through the action of the 12-lipoxygenase (12-LOX) enzyme. It has been implicated in a variety of physiological and pathological processes, including inflammation, cell migration, angiogenesis, and cancer metastasis.[1][2] Accurate quantification of 12(S)-HETE in biological matrices is crucial for understanding its role in disease and for the development of novel therapeutics targeting the 12-LOX pathway.

This application note provides a detailed protocol for the sensitive and specific quantification of 12(S)-HETE in biological samples, such as plasma, tissue homogenates, and cell culture supernatants, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled (deuterated) internal standard. The use of a deuterated internal standard, such as 12(S)-HETE-d8, is the gold standard for mass spectrometry-based quantification as it corrects for variations in sample extraction, processing, and instrument response, thereby ensuring high accuracy and precision.[3][4]

Principle of the Method

The method involves the extraction of 12(S)-HETE and the deuterated internal standard from the biological matrix, followed by chromatographic separation and detection by tandem mass spectrometry. A known amount of the deuterated internal standard is added to the sample at the beginning of the extraction process.[4] Since the deuterated standard is chemically identical to the endogenous analyte, it experiences the same extraction efficiency and ionization suppression or enhancement during mass spectrometric analysis. By measuring the ratio of the signal from the endogenous 12(S)-HETE to that of the known amount of the deuterated standard, an accurate concentration of the analyte in the original sample can be determined.

Materials and Reagents

  • 12(S)-HETE analytical standard

  • This compound internal standard

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Solid Phase Extraction (SPE) C18 cartridges

  • Ethyl acetate

  • Hexane

  • Hydrochloric acid (2M)

  • Nitrogen gas for evaporation

  • Autosampler vials

Experimental Protocols

Sample Preparation

The following protocols describe two common methods for extracting 12(S)-HETE from biological samples: Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). The choice of method may depend on the sample matrix and laboratory preference.

  • Sample Aliquoting and Spiking:

    • Thaw frozen samples on ice.

    • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma or tissue homogenate.

    • Add 10 µL of this compound internal standard solution (concentration to be optimized based on expected endogenous levels, e.g., 100 ng/mL).

    • Vortex briefly.

  • Acidification:

    • Acidify the sample to a pH of approximately 3.5 by adding ~5 µL of 2M hydrochloric acid.

    • Vortex and incubate on ice for 15 minutes.

    • Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet any precipitate.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water. Do not allow the cartridge to dry out between steps.

  • Sample Loading:

    • Load the acidified supernatant from step 2 onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 3 mL of water, followed by 3 mL of 15% methanol in water, and finally 3 mL of hexane to remove highly nonpolar interfering compounds.

  • Elution:

    • Elute the 12(S)-HETE and the internal standard with 2 mL of ethyl acetate.

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

    • Vortex thoroughly and transfer to an autosampler vial for LC-MS/MS analysis.

  • Sample Collection and Spiking:

    • Collect cell culture supernatant and centrifuge at 3000 x g for 10 minutes at 4°C to remove cells and debris.

    • Transfer 1 mL of the cleared supernatant to a glass tube.

    • Add 10 µL of this compound internal standard solution.

  • Acidification and Extraction:

    • Acidify the sample to pH 3.5 with 2M hydrochloric acid.

    • Add 2 mL of ethyl acetate and vortex vigorously for 2 minutes.

    • Centrifuge at 2000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

  • Collection of Organic Phase:

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

    • Repeat the extraction of the aqueous layer with another 2 mL of ethyl acetate and combine the organic phases.

  • Drying and Reconstitution:

    • Evaporate the combined organic phases to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical parameters for the analysis of 12(S)-HETE. These may need to be optimized for the specific instrumentation used.

Table 1: LC-MS/MS Parameters

ParameterSetting
Liquid Chromatography
ColumnC18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
Gradient50% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume10 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Negative
Multiple Reaction Monitoring (MRM) Transitions
12(S)-HETEPrecursor ion (m/z) 319.2 -> Product ion (m/z) 179.1
This compoundPrecursor ion (m/z) 327.2 -> Product ion (m/z) 184.1
Capillary Voltage3.0 kV
Source Temperature150°C
Desolvation Temperature400°C
Data Analysis and Calculation
  • Calibration Curve:

    • Prepare a series of calibration standards containing known concentrations of 12(S)-HETE (e.g., 0.1 to 100 ng/mL) and a fixed concentration of the this compound internal standard.

    • Analyze the calibration standards using the same LC-MS/MS method as the samples.

    • Generate a calibration curve by plotting the peak area ratio of 12(S)-HETE to this compound against the concentration of 12(S)-HETE.

  • Quantification:

    • Determine the peak area ratio of 12(S)-HETE to this compound in the unknown samples.

    • Calculate the concentration of 12(S)-HETE in the samples by interpolating from the calibration curve.

Quantitative Data Presentation

The following table presents representative data from a study quantifying 12(S)-HETE in various biological samples from a mouse model of atopic dermatitis, comparing a control group (AOO-treated) with a disease model group (DNCB-treated).

Table 2: 12(S)-HETE Concentrations in a Murine Atopic Dermatitis Model

Biological SampleControl Group (AOO-treated) (ng/mL or ng/g)Disease Model Group (DNCB-treated) (ng/mL or ng/g)
Plasma1.5 ± 0.34.8 ± 0.9
Skin2.2 ± 0.58.1 ± 1.5
Spleen0.8 ± 0.23.5 ± 0.7
Lymph Nodes1.1 ± 0.34.2 ± 1.1

Data are presented as mean ± standard deviation.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue, etc.) Spike Spike with This compound Sample->Spike Add Internal Standard Extract Extraction (SPE or LLE) Spike->Extract Isolate Analytes Dry Dry Down Extract->Dry Evaporate Solvent Reconstitute Reconstitute Dry->Reconstitute Dissolve in Mobile Phase LC LC Separation Reconstitute->LC Inject into LC-MS/MS MS MS/MS Detection LC->MS Separate Analytes Integration Peak Integration MS->Integration Acquire Data Calibration Calibration Curve Integration->Calibration Generate Ratios Quantification Quantification Calibration->Quantification Calculate Concentration

Caption: Experimental workflow for 12(S)-HETE quantification.

12(S)-HETE Signaling Pathway

signaling_pathway cluster_receptors Cell Surface Receptors cluster_downstream Downstream Signaling Cascades cluster_cellular_response Cellular Responses AA Arachidonic Acid LOX12 12-Lipoxygenase (12-LOX) AA->LOX12 HETE12S 12(S)-HETE LOX12->HETE12S GPR31 GPR31 HETE12S->GPR31 BLT2 BLT2 HETE12S->BLT2 PI3K PI3K / Akt GPR31->PI3K MAPK MAPK (ERK1/2) GPR31->MAPK PKC PKC BLT2->PKC Src Src BLT2->Src Migration Cell Migration PKC->Migration PI3K->Migration Angiogenesis Angiogenesis PI3K->Angiogenesis Src->Migration Metastasis Metastasis Src->Metastasis Proliferation Proliferation MAPK->Proliferation

Caption: Simplified 12(S)-HETE signaling pathway.

Conclusion

This application note provides a robust and reliable framework for the quantification of 12(S)-HETE in various biological samples. The use of a deuterated internal standard coupled with LC-MS/MS ensures the high accuracy and precision required for rigorous scientific investigation and drug development. The detailed protocols for sample preparation and analysis, along with the representative data and pathway diagrams, offer a comprehensive resource for researchers in this field.

References

Application Notes and Protocols: The Role of 12(S)-HETE-d8 in Diabetic Retinopathy Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diabetic retinopathy (DR) is a leading cause of vision loss in working-age adults and a major microvascular complication of diabetes. Emerging evidence implicates lipid mediators, particularly the arachidonic acid metabolite 12(S)-hydroxyeicosatetraenoic acid [12(S)-HETE], in the pathogenesis of DR.[1][2] Produced by the enzyme 12-lipoxygenase (12-LOX), 12(S)-HETE is a pro-inflammatory and pro-angiogenic molecule that contributes to the breakdown of the blood-retinal barrier, retinal inflammation, and neovascularization, all key features of DR.[2][3][4]

This document provides detailed application notes and protocols for the use of deuterated 12(S)-HETE (12(S)-HETE-d8) as an internal standard for the accurate quantification of endogenous 12(S)-HETE in biological samples relevant to DR research, such as retinal tissue and vitreous humor.

Application of this compound in Diabetic Retinopathy Research

This compound is a stable isotope-labeled analog of 12(S)-HETE. Its identical chemical and physical properties to the endogenous analyte, but distinct mass, make it an ideal internal standard for mass spectrometry-based quantification. The use of this compound allows for the correction of analyte loss during sample preparation and variations in instrument response, ensuring high accuracy and precision in the measurement of 12(S)-HETE levels.

Key applications in DR research include:

  • Biomarker Discovery and Validation: Accurately measuring elevated levels of 12(S)-HETE in patient samples (e.g., vitreous humor, plasma) to validate its potential as a biomarker for DR progression.

  • Preclinical Studies: Quantifying changes in 12(S)-HETE levels in animal models of DR to assess disease progression and the efficacy of therapeutic interventions.

  • Mechanism of Action Studies: Investigating the impact of various stimuli (e.g., high glucose) or therapeutic agents on 12(S)-HETE production in retinal cells.

Quantitative Data Summary

The following tables summarize key quantitative findings from the literature regarding the role of 12(S)-HETE in diabetic retinopathy.

Table 1: 12(S)-HETE Levels in Human Samples

Sample TypeCondition12(S)-HETE ConcentrationFold ChangeReference
Vitreous HumorProliferative Diabetic Retinopathy (PDR)33.4 ± 11.0 ng/mL~4.2x higher
Vitreous HumorNon-diabetic Control8.0 ± 3.0 ng/mL-
SerumDiabetic Retinopathy (Adults)Significantly higher than non-DR and healthy controlsNot specified
SerumType 1 Diabetes with new-onset DR (Children)Significantly higher than T1DM without DRNot specified

Table 2: In Vitro Effects of 12(S)-HETE on Retinal Cells

Cell TypeTreatmentEffectQuantitative MeasureReference
Rat Müller Cells0.5 µmol/L 12-HETEIncreased VEGF Production366.5 ± 18 pg/mL
Rat Müller Cells1 µmol/L 12-HETEIncreased VEGF Production342.6 ± 74 pg/mL
Rat Müller CellsVehicle ControlBaseline VEGF Production142.5 ± 25 pg/mL
Human Retinal Endothelial Cells (HRECs)High Glucose (30 mM) + Arachidonic AcidIncreased 12-HETE ProductionSignificantly increased

Signaling Pathways in Diabetic Retinopathy Involving 12(S)-HETE

The pathological effects of 12(S)-HETE in diabetic retinopathy are mediated through complex signaling pathways that promote inflammation, vascular permeability, and angiogenesis. Below are diagrams illustrating these key pathways.

G 12(S)-HETE Signaling in Retinal Endothelial Cells cluster_0 Stimulus cluster_1 Enzymatic Production cluster_2 Cellular Effects High Glucose High Glucose 12-LOX 12-LOX High Glucose->12-LOX Upregulates Arachidonic Acid Arachidonic Acid Arachidonic Acid->12-LOX Substrate 12(S)-HETE 12(S)-HETE 12-LOX->12(S)-HETE Produces GPR31 GPR31 12(S)-HETE->GPR31 Activates NADPH Oxidase NADPH Oxidase GPR31->NADPH Oxidase Activates ROS ROS NADPH Oxidase->ROS Generates VEGFR2 Activation VEGFR2 Activation ROS->VEGFR2 Activation Inflammation (↑ICAM-1, VCAM-1) Inflammation (↑ICAM-1, VCAM-1) ROS->Inflammation (↑ICAM-1, VCAM-1) Blood-Retinal Barrier Breakdown Blood-Retinal Barrier Breakdown VEGFR2 Activation->Blood-Retinal Barrier Breakdown Inflammation (↑ICAM-1, VCAM-1)->Blood-Retinal Barrier Breakdown

Caption: 12(S)-HETE signaling cascade in retinal endothelial cells leading to blood-retinal barrier dysfunction.

Experimental Protocols

Protocol 1: Quantification of 12(S)-HETE in Retinal Tissue using LC-MS/MS

This protocol details the extraction and quantification of 12(S)-HETE from retinal tissue using this compound as an internal standard.

Materials:

  • Retinal tissue samples

  • This compound internal standard solution (e.g., 100 ng/mL in methanol)

  • Methanol (LC-MS grade)

  • Chloroform (LC-MS grade)

  • 0.9% NaCl solution

  • Formic acid

  • Nitrogen gas evaporator

  • Centrifuge

  • LC-MS/MS system with a C18 column

Procedure:

  • Sample Preparation:

    • Thaw frozen retinal tissue on ice.

    • Weigh the tissue and homogenize in a mixture of chloroform:methanol (1:2, v/v).

    • Spike the homogenate with a known amount of this compound internal standard (e.g., 10 ng).

  • Lipid Extraction (Bligh and Dyer Method):

    • Vortex the sample for 10-15 minutes.

    • Add 1.25 mL of chloroform and vortex for 1 minute.

    • Add 1.25 mL of 0.9% NaCl solution and vortex for 1 minute.

    • Centrifuge at 1,600 x g for 15 minutes to separate the phases.

    • Carefully collect the lower organic phase.

    • Dry the organic phase under a gentle stream of nitrogen.

  • Sample Reconstitution:

    • Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., methanol:water:acetic acid, 95:5:0.1, v/v).

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Chromatographic Separation: Use a C18 column with a gradient elution. A typical mobile phase could be:

      • Solvent A: Water with 0.1% formic acid

      • Solvent B: Acetonitrile with 0.1% formic acid

    • Mass Spectrometry Detection: Operate the mass spectrometer in negative ion mode using multiple reaction monitoring (MRM).

      • MRM Transition for 12(S)-HETE: m/z 319 -> 179

      • MRM Transition for this compound: m/z 327 -> 184

  • Quantification:

    • Create a calibration curve using known concentrations of 12(S)-HETE standard spiked with a constant amount of this compound.

    • Calculate the peak area ratio of the endogenous 12(S)-HETE to the this compound internal standard in the samples.

    • Determine the concentration of 12(S)-HETE in the samples by interpolating from the calibration curve.

G Workflow for 12(S)-HETE Quantification in Retinal Tissue Retinal Tissue Retinal Tissue Homogenization Homogenization Retinal Tissue->Homogenization Spike with this compound Spike with this compound Homogenization->Spike with this compound Lipid Extraction (Bligh & Dyer) Lipid Extraction (Bligh & Dyer) Spike with this compound->Lipid Extraction (Bligh & Dyer) Phase Separation Phase Separation Lipid Extraction (Bligh & Dyer)->Phase Separation Collect Organic Phase Collect Organic Phase Phase Separation->Collect Organic Phase Dry Down Dry Down Collect Organic Phase->Dry Down Reconstitute Reconstitute Dry Down->Reconstitute LC-MS/MS Analysis LC-MS/MS Analysis Reconstitute->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

Caption: Experimental workflow for the quantification of 12(S)-HETE in retinal tissue.

Protocol 2: Analysis of 12(S)-HETE in Vitreous Humor

This protocol outlines the procedure for measuring 12(S)-HETE in vitreous humor samples.

Materials:

  • Vitreous humor samples

  • This compound internal standard solution

  • Ethyl acetate

  • Formic acid

  • Nitrogen gas evaporator

  • Solid Phase Extraction (SPE) cartridges (C18)

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Thaw frozen vitreous humor samples on ice.

    • Acidify the sample to pH ~3.5 with formic acid.

    • Add a known amount of this compound internal standard.

  • Liquid-Liquid Extraction:

    • Extract the sample twice with 3 volumes of ethyl acetate.

    • Pool the organic layers and dry under a stream of nitrogen.

  • Solid Phase Extraction (SPE) Cleanup (Optional but Recommended):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the reconstituted sample onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent to remove polar impurities.

    • Elute the HETEs with a higher percentage of organic solvent (e.g., methanol or ethyl acetate).

    • Dry the eluate under nitrogen.

  • Sample Reconstitution and LC-MS/MS Analysis:

    • Follow steps 3-5 from Protocol 1.

Conclusion

The quantification of 12(S)-HETE in ocular tissues is crucial for understanding its role in the pathogenesis of diabetic retinopathy and for the development of novel therapeutics. The use of this compound as an internal standard in LC-MS/MS analysis provides the necessary accuracy and precision for these demanding applications. The protocols and information provided herein serve as a comprehensive guide for researchers investigating the role of this important lipid mediator in DR.

References

Troubleshooting & Optimization

Technical Support Center: Matrix Effects in 12(S)-HETE Quantification by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects during the quantification of 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

A1: Matrix effects are the alteration of ionization efficiency by the presence of coeluting substances from the sample matrix.[1] This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal) of the target analyte, such as 12(S)-HETE, thereby compromising the accuracy, precision, and sensitivity of the quantitative analysis.[1][2]

Q2: What are the primary causes of matrix effects in the analysis of 12(S)-HETE from biological samples?

A2: In biological matrices like plasma, serum, and whole blood, phospholipids are a major contributor to matrix effects, particularly when using electrospray ionization (ESI).[3][4] These endogenous lipids can co-extract with 12(S)-HETE and co-elute during chromatographic separation, leading to significant ion suppression. Other potential sources of interference include salts, proteins, and anticoagulants.

Q3: How can I determine if my 12(S)-HETE assay is affected by matrix effects?

A3: There are two primary methods to assess matrix effects:

  • Post-Column Infusion: This qualitative method involves infusing a constant flow of a 12(S)-HETE standard into the mass spectrometer after the analytical column while injecting a blank, extracted sample matrix. Any dip or rise in the baseline signal at the retention time of 12(S)-HETE indicates ion suppression or enhancement, respectively.

  • Post-Extraction Spike: This quantitative approach compares the response of an analyte spiked into a blank matrix extract with the response of the analyte in a neat solution at the same concentration. The difference in signal response reveals the extent of the matrix effect.

Q4: What is the most effective strategy to compensate for matrix effects?

A4: The use of a stable isotope-labeled internal standard (SIL-IS), such as d8-12(S)-HETE, is widely regarded as the most effective method to compensate for matrix effects. A SIL-IS is chemically identical to the analyte and will experience similar extraction recovery and ionization suppression or enhancement, thus providing a reliable means for accurate quantification through stable isotope dilution (SID) analysis.

Q5: Which sample preparation techniques are recommended to minimize phospholipid-based matrix effects for 12(S)-HETE?

A5: While simple protein precipitation (PPT) is fast, it is often ineffective at removing phospholipids. More effective techniques include:

  • Liquid-Liquid Extraction (LLE): Can provide clean extracts, but recovery of polar analytes may be low.

  • Solid-Phase Extraction (SPE): Generally provides cleaner extracts than PPT. Mixed-mode SPE can be particularly effective.

  • HybridSPE®-Phospholipid: This technique uses zirconia-coated silica particles to selectively remove phospholipids from the sample, resulting in significantly cleaner extracts and reduced matrix effects.

  • Turbulent Flow Chromatography: Systems like Thermo Scientific TLX can remove over 99% of phospholipids online before the analytical column.

Q6: Can chromatographic conditions be optimized to reduce matrix effects?

A6: Yes. Modifying the chromatographic method to separate the elution of 12(S)-HETE from co-eluting matrix components, especially phospholipids, is a crucial strategy. This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different column chemistry. Lysophospholipids, which tend to elute earlier in reversed-phase chromatography, are often a significant source of matrix effects.

Troubleshooting Guides

Problem 1: Poor Reproducibility and Inaccurate Quantification of 12(S)-HETE

This guide provides a systematic approach to diagnosing and mitigating issues of poor reproducibility and accuracy, which are often symptomatic of unaddressed matrix effects.

cluster_0 Troubleshooting Workflow for Poor Reproducibility/Accuracy Start Start: Inaccurate/ Irreproducible Results AssessME Step 1: Assess Matrix Effects (Post-Extraction Spike) Start->AssessME Observe issue OptimizeSP Step 2: Optimize Sample Preparation AssessME->OptimizeSP Matrix Effect >15%? RefineLC Step 3: Refine LC Method OptimizeSP->RefineLC Improve phospholipid removal ImplementIS Step 4: Implement SIL-IS (e.g., d8-12(S)-HETE) RefineLC->ImplementIS Separate analyte from interfering peaks Validate Step 5: Re-Validate Method ImplementIS->Validate Compensate for variability End End: Robust & Accurate Quantification Validate->End Confirm accuracy & precision

A systematic workflow for troubleshooting analytical issues.
Problem 2: Significant Ion Suppression Observed at the Retention Time of 12(S)-HETE

Ion suppression is a common challenge, primarily caused by co-eluting phospholipids.

cluster_1 Addressing Ion Suppression IonSuppression Problem: Significant Ion Suppression Source Primary Cause: Co-eluting Phospholipids (PLs) IonSuppression->Source Solution1 Solution 1: Enhance Sample Cleanup Source->Solution1 Solution2 Solution 2: Improve Chromatographic Separation Source->Solution2 Solution3 Solution 3: Use Stable Isotope-Labeled Internal Standard (SIL-IS) Source->Solution3 Outcome Outcome: Minimized Ion Suppression, Improved Sensitivity Solution1->Outcome Solution2->Outcome Solution3->Outcome

Strategies to mitigate ion suppression in LC-MS/MS analysis.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method

This protocol provides a procedure for quantifying the extent of matrix effects.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the 12(S)-HETE standard and the SIL-IS (e.g., d8-12(S)-HETE) into the mobile phase or reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract blank biological matrix (e.g., plasma from at least six different sources) following your sample preparation protocol. Spike the 12(S)-HETE standard and SIL-IS into the final, extracted matrix.

    • Set C (Pre-Extraction Spike): Spike the 12(S)-HETE standard and SIL-IS into the blank biological matrix before starting the sample preparation protocol. This set is used to determine recovery.

  • Analyze Samples: Inject and analyze all three sets of samples by LC-MS/MS.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

      • A value < 100% indicates ion suppression.

      • A value > 100% indicates ion enhancement.

      • The relative standard deviation (%RSD) of the matrix effect across different sources should be ≤15%.

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Protocol 2: Phospholipid Removal using HybridSPE®-Phospholipid 96-well Plates

This is a general procedure for effective phospholipid removal from plasma or serum.

  • Protein Precipitation: Add 300 µL of acetonitrile (containing the SIL-IS) to 100 µL of plasma or serum in a collection plate.

  • Mix: Mix thoroughly (e.g., vortex for 1 minute) to precipitate proteins.

  • Apply to HybridSPE Plate: Place the HybridSPE plate on top of the collection plate and apply a vacuum or positive pressure to pass the extract through the HybridSPE sorbent. The zirconia-silica particles will selectively retain phospholipids.

  • Evaporate and Reconstitute: Collect the clean filtrate, evaporate it to dryness under a stream of nitrogen, and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Phospholipid Removal

Sample Preparation MethodAnalyte RecoveryPhospholipid RemovalMatrix Effect ReductionThroughput
Protein Precipitation (PPT) GoodPoorLowHigh
Liquid-Liquid Extraction (LLE) Variable (may be low for polar analytes)GoodModerate to HighLow
Solid-Phase Extraction (SPE) GoodModerate to HighModerate to HighModerate
HybridSPE®-Phospholipid GoodExcellent (>99%)ExcellentHigh
Turbulent Flow Chromatography GoodExcellent (>99%)ExcellentHigh (Online)

Visualizations

Mechanism of Phospholipid-Based Ion Suppression

The diagram below illustrates how phospholipids interfere with the ionization of 12(S)-HETE in the electrospray source.

cluster_2 Mechanism of Ion Suppression in ESI Source Droplet ESI Droplet (Analyte + Phospholipids + Solvent) Analyte 12(S)-HETE Ion [M-H]- Droplet->Analyte Desolvation PL Phospholipid (PL) (High Surface Activity) Droplet->PL Desolvation GasPhase Gas Phase Ions (To Mass Analyzer) Analyte->GasPhase Reduced Transfer to Gas Phase PL->Analyte PLs preferentially occupy droplet surface, hindering analyte ionization

How phospholipids suppress analyte ionization.

References

Technical Support Center: Eicosanoid Extraction from Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for eicosanoid extraction. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating these potent lipid mediators from biological samples. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you overcome common pitfalls and ensure accurate, reproducible results.

I. Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the eicosanoid extraction process, providing potential causes and practical solutions.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in preventing inaccurate eicosanoid measurements?

A1: The most critical first step is to minimize the artificial, or ex vivo, formation of eicosanoids during sample collection and processing.[1] Platelet activation during blood collection, for example, can lead to the production of high levels of thromboxanes, which will not accurately reflect the systemic levels.[1] Similarly, tissue homogenization can activate eicosanoid synthesis.[2]

Solutions:

  • Immediately after collection, add inhibitors of cyclooxygenases (e.g., indomethacin at 10-15 µM) and lipoxygenases to your samples.[1][3]

  • Keep samples on ice at all times during processing.

  • For plasma or serum samples, consider measuring downstream metabolites rather than the primary, unstable eicosanoids to get a more accurate representation of systemic levels.

Q2: My eicosanoid recovery is consistently low. What are the likely causes?

A2: Low recovery rates are a common issue in eicosanoid extraction. Several factors during the solid-phase extraction (SPE) process could be the cause:

  • Incomplete analyte retention: The sample's solvent may be too strong, or the pH may not be optimal for the analyte to bind to the SPE sorbent.

  • Analyte breakthrough: The sample loading flow rate might be too high, or the sorbent mass may be insufficient for the sample volume, causing the analyte to pass through without binding.

  • Analyte loss during washing: The wash solvent could be too strong, inadvertently eluting the target eicosanoids along with the interferences.

  • Incomplete elution: The elution solvent may be too weak, or the volume may be insufficient to release the bound eicosanoids from the sorbent.

Troubleshooting Steps:

  • Analyze each fraction: Collect and analyze the flow-through, wash, and elution fractions to determine at which step the analyte is being lost.

  • Optimize sample conditions: Adjust the pH of the sample to ensure the eicosanoids are in a neutral, non-ionized state, which enhances their retention on reversed-phase sorbents.

  • Adjust flow rates: Decrease the flow rate during sample loading to allow for sufficient interaction between the analytes and the sorbent.

  • Optimize wash and elution solvents: If the analyte is lost during the wash step, use a weaker solvent. If it is not eluting, use a stronger elution solvent or increase the elution volume.

Q3: I am observing significant variability between replicate samples. What could be the reason?

A3: Inconsistent results can stem from several sources:

  • Matrix effects: Co-eluting substances from the biological matrix can suppress or enhance the ionization of the target analytes in the mass spectrometer, leading to inaccurate quantification. SPE is generally better than liquid-liquid extraction (LLE) at removing interfering matrix components.

  • Eicosanoid instability: Eicosanoids are sensitive to degradation, especially with improper storage. Storage at -20°C may not be sufficient to halt lipid oxidation; -80°C is recommended for long-term storage.

  • Inconsistent sample handling: Minor variations in sample collection, storage, and extraction procedures between replicates can lead to significant differences in the final results.

Solutions:

  • Incorporate internal standards: Use stable isotope-labeled internal standards for each analyte to correct for variations in extraction efficiency and matrix effects.

  • Proper storage: Store samples at -80°C immediately after collection and until analysis. Once extracted, store the samples in an organic solvent at -80°C in the dark.

  • Standardize protocols: Ensure all samples are processed using the exact same protocol with consistent timing for each step.

Troubleshooting Guide: Solid-Phase Extraction (SPE)
Problem Potential Cause(s) Recommended Solution(s)
Low Recovery 1. Sorbent not properly conditioned/equilibrated. 2. Sample loading flow rate too high. 3. Wash solvent is too strong. 4. Elution solvent is too weak or insufficient volume. 5. Sample pH is not optimal for retention.1. Ensure the sorbent is wetted with an organic solvent (e.g., methanol) and then equilibrated with an aqueous solution before loading the sample. 2. Reduce the flow rate to approximately 0.5 mL/minute. 3. Use a weaker wash solvent (e.g., lower percentage of organic solvent). 4. Use a stronger elution solvent or increase the volume. 5. Acidify the sample to a pH of ~3.5 to ensure eicosanoids are in their protonated form for better retention on C18 columns.
High Variability 1. Inconsistent flow rates between samples. 2. SPE cartridges drying out between steps. 3. Inconsistent elution volumes.1. Use a vacuum manifold or positive pressure manifold for consistent flow rates. 2. Do not allow the sorbent bed to dry out after the conditioning step and before sample loading. 3. Use a calibrated pipette for consistent elution volumes.
Matrix Effects 1. Insufficient removal of interfering compounds. 2. Co-elution of matrix components with analytes.1. Optimize the wash step by using a slightly stronger wash solvent that does not elute the analytes of interest. 2. Use a more selective SPE sorbent. 3. Modify the chromatographic conditions to separate the analytes from the interfering matrix components.

II. Quantitative Data

Table 1: Comparison of Extraction Methods for Eicosanoids

While solid-phase extraction (SPE) is the most commonly recommended method for eicosanoid extraction due to its higher efficiency and better removal of interfering substances, liquid-liquid extraction (LLE) is another technique that can be employed.

Parameter Solid-Phase Extraction (SPE) Liquid-Liquid Extraction (LLE)
Extraction Efficiency Generally high, with recovery rates often between 70-120% for many eicosanoids.Can be less efficient than SPE, with recovery rates varying depending on the analyte and solvent system used.
Removal of Interferences More effective at removing endogenous impurities that can cause matrix effects.Less effective at removing impurities, which can impact separation and quantification.
Throughput Well-suited for processing a large number of samples, especially with 96-well plate formats.Can be more time-consuming and less amenable to high-throughput applications.
Selectivity High selectivity can be achieved by choosing the appropriate sorbent and optimizing wash/elution conditions.Lower selectivity compared to SPE.
Table 2: Stability of Eicosanoids Under Different Storage Conditions

The stability of eicosanoids is crucial for accurate quantification. The following table provides a general overview of their stability. For long-term storage, -80°C is strongly recommended.

Eicosanoid Class Storage at Room Temp (in media) Storage at -20°C (in media) Storage at -80°C Notes
Prostaglandins (PGs) Unstable, significant degradation within 24 hours for some PGs.Some PGs show degradation after 4 weeks.Generally stable.Stability can be enhanced by the presence of albumin in the media.
Leukotrienes (LTs) Some are highly unstable (e.g., LTD4).More stable than at room temperature, but degradation can still occur.Generally stable.
Hydroxyeicosatetraenoic acids (HETEs) Relatively stable compared to PGs and LTs.Generally stable for short to medium-term storage.Recommended for long-term storage.
Epoxyeicosatrienoic acids (EETs) Prone to hydrolysis.More stable than at room temperature.Generally stable.

III. Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of Eicosanoids from Plasma

This protocol is adapted from established methods for the extraction of eicosanoids from plasma samples.

Materials:

  • C18 SPE cartridges

  • Methanol (MeOH)

  • Deionized water

  • Ethyl acetate

  • Hexane

  • 2M Hydrochloric acid (HCl)

  • Internal standard solution (containing deuterated eicosanoids)

  • Centrifugal vacuum evaporator or nitrogen stream

Procedure:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 1 mL of plasma, add 10 µL of internal standard solution.

    • Acidify the sample to pH 3.5 by adding approximately 50 µL of 2M HCl.

    • Vortex and let stand at 4°C for 15 minutes.

    • Centrifuge at 2,000 x g for 5 minutes to pellet any precipitate.

  • SPE Cartridge Conditioning:

    • Wash the C18 cartridge with 5 mL of ethyl acetate.

    • Wash the cartridge with 5 mL of methanol.

    • Equilibrate the cartridge with 5 mL of deionized water. Do not let the cartridge dry out.

  • Sample Loading:

    • Load the supernatant from the prepared sample onto the conditioned C18 cartridge at a flow rate of approximately 0.5 mL/min.

  • Washing:

    • Wash the cartridge with 10 mL of deionized water.

    • Wash the cartridge with 10 mL of 15% methanol in water.

    • Wash the cartridge with 10 mL of hexane to remove non-polar lipids.

  • Elution:

    • Elute the eicosanoids with 10 mL of ethyl acetate.

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a centrifugal vacuum evaporator.

    • Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) of Eicosanoids from Cultured Cells

This protocol is designed for the extraction of eicosanoids from cell pellets.

Materials:

  • Strata-X SPE columns

  • Methanol (MeOH)

  • Deionized water

  • Internal standard solution

  • Sonicator

Procedure:

  • Sample Preparation:

    • Collect cell pellets (e.g., 1 x 10^7 cells).

    • Resuspend the cells in 1 mL of 10% methanol in water.

    • Sonicate for 5 minutes to lyse the cells.

    • Add 10 ng of deuterated internal standards.

  • SPE Column Conditioning:

    • Activate the Strata-X column with 3.5 mL of 100% methanol.

    • Equilibrate the column with 3.5 mL of deionized water.

  • Sample Loading:

    • Load the cell lysate onto the conditioned column.

  • Washing:

    • Wash the column with 3.5 mL of 10% methanol in water.

  • Elution:

    • Elute the eicosanoids with 1 mL of 100% methanol.

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness.

    • Reconstitute the extract in the appropriate mobile phase for LC-MS/MS analysis.

IV. Visualizations

Eicosanoid Biosynthesis Pathways

Eicosanoid_Pathways cluster_COX Cyclooxygenase (COX) Pathway cluster_LOX Lipoxygenase (LOX) Pathway cluster_CYP450 Cytochrome P450 (CYP) Pathway Membrane Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 Membrane Phospholipids->PLA2 Arachidonic Acid Arachidonic Acid COX-1, COX-2 COX-1, COX-2 Arachidonic Acid->COX-1, COX-2 5-LOX, 12-LOX, 15-LOX 5-LOX, 12-LOX, 15-LOX Arachidonic Acid->5-LOX, 12-LOX, 15-LOX CYP450 CYP450 Enzymes Arachidonic Acid->CYP450 PLA2->Arachidonic Acid PGH2 Prostaglandin H2 COX-1, COX-2->PGH2 Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins Thromboxanes Thromboxanes (TXA2, TXB2) PGH2->Thromboxanes HPETEs HPETEs 5-LOX, 12-LOX, 15-LOX->HPETEs Leukotrienes Leukotrienes (LTB4, LTC4, etc.) HPETEs->Leukotrienes Lipoxins Lipoxins HPETEs->Lipoxins HETEs HETEs HPETEs->HETEs EETs Epoxyeicosatrienoic acids (EETs) CYP450->EETs HETEs_CYP HETEs CYP450->HETEs_CYP

Caption: Overview of the three major enzymatic pathways for eicosanoid biosynthesis.

General Eicosanoid Extraction Workflow

Extraction_Workflow cluster_sample Sample Collection & Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Collection Biological Sample Collection (with inhibitors) Spiking Spike with Internal Standards Collection->Spiking Acidification Acidification (pH 3.5) Spiking->Acidification Conditioning Condition & Equilibrate SPE Cartridge Acidification->Conditioning Loading Load Sample Conditioning->Loading Washing Wash to Remove Interferences Loading->Washing Elution Elute Eicosanoids Washing->Elution Drying Dry Eluate Elution->Drying Reconstitution Reconstitute in Mobile Phase Drying->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: A typical workflow for the extraction and analysis of eicosanoids.

Troubleshooting Logic for Low Recovery in SPE

Troubleshooting_Logic cluster_results cluster_solutions Start Low Recovery Observed AnalyzeFractions Analyze Flow-through, Wash, and Elution Fractions Start->AnalyzeFractions AnalyteInFlowthrough Analyte in Flow-through? AnalyzeFractions->AnalyteInFlowthrough AnalyteInWash Analyte in Wash? AnalyteInFlowthrough->AnalyteInWash No SolutionFlowthrough - Check sample pH - Reduce loading flow rate - Increase sorbent mass AnalyteInFlowthrough->SolutionFlowthrough Yes AnalyteNotEluted Analyte Not Eluted? AnalyteInWash->AnalyteNotEluted No SolutionWash Use a weaker wash solvent AnalyteInWash->SolutionWash Yes SolutionElution - Use a stronger elution solvent - Increase elution volume AnalyteNotEluted->SolutionElution Yes

Caption: A decision tree for troubleshooting low eicosanoid recovery in SPE.

References

Technical Support Center: Analysis of 12(S)-HETE by MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the MS/MS analysis of 12(S)-HETE. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common experimental issues and providing answers to frequently asked questions related to the mass spectrometric analysis of this important lipid mediator.

Frequently Asked Questions (FAQs)

Q1: What is the expected precursor ion for 12(S)-HETE in negative ion mode ESI-MS?

A1: In negative ion electrospray ionization (ESI) mass spectrometry, 12(S)-HETE readily loses a proton from its carboxylic acid group. Therefore, the expected precursor ion to monitor is the deprotonated molecule, [M-H]⁻, which has a mass-to-charge ratio (m/z) of 319.2.[1][2]

Q2: What are the characteristic fragment ions of 12(S)-HETE in MS/MS analysis?

A2: The tandem mass spectrum of the m/z 319.2 precursor ion of 12(S)-HETE typically shows two major product ions. The fragmentation process involves an initial loss of water (H₂O), followed by the loss of carbon dioxide (CO₂), resulting in a fragment ion at m/z 257. Another significant fragment at m/z 179 is generated by the cleavage of the carbon-carbon bond between C-11 and C-12.[1]

Q3: How can I differentiate between 12(S)-HETE and its stereoisomer, 12(R)-HETE?

A3: Mass spectrometry alone cannot distinguish between stereoisomers like 12(S)-HETE and 12(R)-HETE as they have the same mass and fragmentation pattern. To resolve these enantiomers, chiral liquid chromatography is required prior to MS/MS analysis. A chiral column, such as a ChiralPak AD-RH, can effectively separate the two isomers, allowing for their individual detection and quantification.[1][2]

Q4: What is a suitable internal standard for the quantification of 12(S)-HETE?

A4: A stable isotope-labeled version of the analyte is the ideal internal standard as it co-elutes and experiences similar ionization effects. For 12(S)-HETE analysis, 12(S)-HETE-d₈ is a commonly used and commercially available internal standard.

Troubleshooting Guide

Problem 1: Poor sensitivity or no detectable 12(S)-HETE signal.

  • Possible Cause 1: Inefficient extraction from the biological matrix.

    • Solution: Ensure that the lipid extraction method is appropriate for your sample type. The Bligh and Dyer method is a robust and widely used technique for extracting lipids, including HETEs, from tissues and plasma. Optimize homogenization and phase separation steps to maximize recovery.

  • Possible Cause 2: Ion suppression due to matrix effects.

    • Solution: Biological matrices are complex and can contain components that interfere with the ionization of 12(S)-HETE. Improve sample cleanup to remove interfering substances like phospholipids. This can be achieved through solid-phase extraction (SPE). Additionally, ensure adequate chromatographic separation to move the 12(S)-HETE peak away from co-eluting matrix components. The use of a suitable internal standard, like 12(S)-HETE-d₈, can help to compensate for matrix effects.

  • Possible Cause 3: Suboptimal mass spectrometer settings.

    • Solution: Verify that the mass spectrometer is tuned and calibrated correctly. Optimize the ESI source parameters, such as spray voltage, source temperature, and gas flows, for the specific mobile phase composition and flow rate used. Ensure the collision energy is optimized to produce the desired fragment ions with sufficient intensity.

Problem 2: Inconsistent retention times.

  • Possible Cause 1: Changes in mobile phase composition.

    • Solution: Prepare fresh mobile phase daily and ensure the composition is accurate. Even small variations in the organic solvent to aqueous ratio or the concentration of additives like acetic or formic acid can affect retention times, especially in chiral separations.

  • Possible Cause 2: Column degradation.

    • Solution: Chiral columns can be sensitive to harsh conditions. Ensure the mobile phase pH and composition are within the manufacturer's recommended range. If retention times continue to shift or peak shape deteriorates, the column may need to be replaced.

Problem 3: Inability to separate 12(S)-HETE from other HETE isomers.

  • Possible Cause: Inadequate chromatographic resolution.

    • Solution: While a chiral column is necessary to separate enantiomers, separating regioisomers (e.g., 5-HETE, 15-HETE) from 12-HETE depends on the selectivity of the reversed-phase or normal-phase chromatography method. Optimize the gradient, mobile phase composition, and column temperature to improve the resolution between different HETE isomers.

Quantitative Data Summary

The following table summarizes the key mass-to-charge ratios for 12(S)-HETE and its deuterated internal standard in a typical MS/MS experiment.

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)FragmentationProduct Ion 2 (m/z)Fragmentation
12(S)-HETE 319.2257[M-H-H₂O-CO₂]⁻179Cleavage at C11-C12
12(S)-HETE-d₈ 327.1264[M-H-H₂O-CO₂]⁻184Cleavage at C11-C12

Experimental Protocols

Sample Preparation: Lipid Extraction from Tissues

This protocol is adapted from the Bligh and Dyer method for the extraction of 12(S)-HETE from tissue samples.

  • Excise tissue samples (approximately 1.5 cm x 1.5 cm) and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Homogenize the frozen tissue.

  • To the homogenate, add 1 mL of 0.9% NaCl solution.

  • Add a mixture of chloroform:methanol (1:2, v/v) and vortex for 10-15 minutes.

  • Add 1.25 mL of chloroform and mix for 1 minute.

  • Add 1.25 mL of 0.9% NaCl solution and mix for an additional minute.

  • Centrifuge the mixture at 1,600 x g for 15 minutes to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids.

  • Dry the collected organic phase under a stream of nitrogen.

  • Reconstitute the dried lipid extract in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Method for Chiral Separation and Quantification

This method is designed for the chiral separation of 12(R)- and 12(S)-HETE.

  • Liquid Chromatography:

    • Column: ChiralPak AD-RH, 150 x 4.6 mm, 5 µm particle size

    • Mobile Phase: Isocratic elution with methanol:water:acetic acid (95:5:0.1, v/v/v)

    • Flow Rate: 300 µL/min

    • Column Temperature: 40 °C

    • Injection Volume: 30 µL

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Negative

    • ESI Voltage: 4,000 V

    • Source Temperature: 350 °C

    • Nebulizing and Sheath Gas: Nitrogen

    • Detection Mode: Multiple Reaction Monitoring (MRM)

      • 12(S)-HETE Transition: m/z 319.2 → 179.1

      • 12(S)-HETE-d₈ Transition: m/z 327.1 → 184.0

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Tissue Tissue Sample Homogenization Homogenization Tissue->Homogenization Extraction Lipid Extraction (Bligh & Dyer) Homogenization->Extraction Drying Drying under N2 Extraction->Drying Reconstitution Reconstitution Drying->Reconstitution LC Chiral LC Separation Reconstitution->LC MS MS/MS Detection (MRM) LC->MS Data Data Analysis MS->Data

Caption: Experimental workflow for 12(S)-HETE analysis.

GPR31_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HETE 12(S)-HETE GPR31 GPR31 Receptor HETE->GPR31 binds MEK MEK GPR31->MEK activates NFkB_complex IκB-NFκB GPR31->NFkB_complex activates ERK ERK1/2 MEK->ERK activates Gene Gene Expression (Proliferation, Migration) ERK->Gene NFkB NFκB NFkB_complex->NFkB releases NFkB->Gene

Caption: 12(S)-HETE signaling pathway via the GPR31 receptor.

References

Reducing background noise in 12-HETE analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in 12-hydroxyeicosatetraenoic acid (12-HETE) analysis, with a focus on reducing background noise and ensuring data accuracy.

Troubleshooting Guides

High background noise can significantly impact the sensitivity and accuracy of 12-HETE quantification. This guide addresses common sources of background noise and provides systematic solutions to mitigate them.

Problem 1: High Background Noise Across the Entire Chromatogram

High background noise that is consistent throughout the analytical run often points to issues with the solvents, the LC-MS system itself, or the sample preparation workflow.

Potential Cause Troubleshooting Steps
Contaminated Solvents or Additives Use only LC-MS grade solvents and freshly prepared mobile phase additives. Contaminants in lower-grade solvents can elevate the noise baseline.[1][2]
System Contamination If the instrument was recently serviced or idle, allow for adequate "steam cleaning" by running the system with a high organic mobile phase at an elevated temperature and flow rate overnight to flush out contaminants.[3] Check for leaks in the LC system.
Improperly Cleaned Glassware or Plasticware Ensure all glassware and plasticware used for sample and mobile phase preparation are meticulously cleaned to avoid introducing contaminants.
Gas Supply Impurities Use high-purity nitrogen for the nebulizing and drying gas. Impurities in the gas supply can contribute to background noise.

Problem 2: Intermittent or Spiking Background Noise

Random spikes in the baseline are often indicative of electrical issues or the introduction of discrete contaminants.

Potential Cause Troubleshooting Steps
Electrical Interference Ensure the LC-MS system is on a stable power supply and properly grounded. Avoid sharing power circuits with high-power equipment.
Air Bubbles in the LC System Degas the mobile phases thoroughly before use. Check for loose fittings that could introduce air into the system.
Autosampler Contamination Clean the autosampler needle and injection port. Run blank injections to determine if the autosampler is the source of contamination.

Problem 3: High Background Specific to the 12-HETE Elution Time

When background noise is highest around the retention time of 12-HETE, the issue is likely related to the sample matrix or the sample preparation process.

Potential Cause Troubleshooting Steps
Matrix Effects The presence of other compounds in the sample matrix can suppress or enhance the ionization of 12-HETE, leading to inaccurate quantification and high background.[4][5]
- Improve Sample Cleanup: Optimize the solid-phase extraction (SPE) protocol. Consider using a different sorbent material or adding extra wash steps.
- Chromatographic Separation: Adjust the LC gradient to better separate 12-HETE from co-eluting matrix components.
- Use a Stable Isotope-Labeled Internal Standard: A deuterated internal standard like 12(S)-HETE-d8 can help compensate for matrix effects.
Exogenous Formation of 12-HETE 12-HETE can be formed non-enzymatically during sample collection and preparation.
- Add Antioxidants: Include antioxidants like butylated hydroxytoluene (BHT) in the collection and extraction solvents to prevent auto-oxidation of arachidonic acid.
- Work Quickly and on Ice: Minimize sample handling time and keep samples cold to reduce enzymatic activity.

Frequently Asked Questions (FAQs)

Sample Preparation

  • Q1: What is the best method for extracting 12-HETE from biological samples? A1: Solid-phase extraction (SPE) is a widely used and effective method for extracting and concentrating 12-HETE from various biological matrices. C18 and polymeric-based sorbents like Oasis HLB are commonly employed. Liquid-liquid extraction (LLE) is another option, though SPE generally provides cleaner extracts.

  • Q2: How can I prevent the artificial formation of 12-HETE during sample handling? A2: To minimize ex vivo formation of 12-HETE, it is crucial to work quickly, keep samples on ice, and add antioxidants like BHT to your solvents. For blood samples, the choice between plasma and serum is important, as the coagulation process in serum can lead to a significant increase in 12-HETE levels.

  • Q3: What is a suitable internal standard for 12-HETE analysis? A3: A deuterated form of 12-HETE, such as this compound, is the ideal internal standard. It has very similar chemical and physical properties to the endogenous analyte, ensuring it behaves similarly during extraction and ionization, which helps to correct for matrix effects and variations in sample processing.

LC-MS/MS Analysis

  • Q4: What are the typical LC-MS/MS parameters for 12-HETE analysis? A4: 12-HETE is typically analyzed by reverse-phase liquid chromatography coupled with a tandem mass spectrometer operating in negative ion electrospray ionization (ESI) mode. A C18 column is commonly used for separation. The multiple reaction monitoring (MRM) transition for 12-HETE is typically m/z 319 -> 179.

  • Q5: How can I resolve 12(S)-HETE and 12(R)-HETE? A5: The stereoisomers 12(S)-HETE and 12(R)-HETE can be separated using a chiral column, such as a ChiralPak AD-RH. This allows for the individual quantification of each enantiomer, which can be important as they may have different biological activities.

  • Q6: What are "matrix effects" and how do I know if they are affecting my analysis? A6: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix. This can lead to either ion suppression or enhancement, resulting in inaccurate quantification. To assess matrix effects, you can compare the signal of an analyte spiked into an extracted blank matrix to the signal of the analyte in a neat solvent.

Data Interpretation

  • Q7: My 12-HETE levels are highly variable between replicate samples. What could be the cause? A7: High variability can stem from inconsistent sample collection and preparation, including variations in extraction efficiency and the extent of ex vivo eicosanoid formation. The presence of significant and variable matrix effects can also contribute to this issue. Ensuring a standardized and robust sample preparation protocol and using an appropriate internal standard are critical for minimizing variability.

  • Q8: I am not detecting any 12-HETE in my samples, but I expect it to be present. What should I check? A8: First, confirm the proper functioning of your LC-MS/MS system by injecting a standard solution of 12-HETE. If the system is working correctly, the issue may lie in the sample preparation. Inefficient extraction, degradation of 12-HETE, or very low endogenous levels could be the cause. Consider optimizing your extraction protocol or using a more sensitive instrument. Also, ensure proper storage of your samples and standards at -20°C or below to maintain stability.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of 12-HETE from Plasma

This protocol provides a general procedure for the extraction of 12-HETE from plasma samples using a C18 SPE cartridge.

  • Sample Pre-treatment:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add an appropriate amount of this compound internal standard.

    • Acidify the sample by adding 10 µL of 1 M HCl.

    • Vortex briefly to mix.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 100 mg) by sequentially passing through:

      • 1 mL of methanol

      • 1 mL of water

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of water to remove salts and other polar impurities.

    • Wash the cartridge with 1 mL of 15% methanol in water to remove less hydrophobic impurities.

  • Elution:

    • Elute the 12-HETE and internal standard with 1 mL of methanol into a clean collection tube.

  • Dry Down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 50 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of 12-HETE

This protocol outlines typical starting conditions for the LC-MS/MS analysis of 12-HETE.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 30% B

    • 2-10 min: 30-95% B

    • 10-12 min: 95% B

    • 12.1-15 min: 30% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • MRM Transitions:

    • 12-HETE: m/z 319 -> 179

    • This compound: m/z 327 -> 184

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) add_is Add Internal Standard (12-HETE-d8) sample->add_is acidify Acidify add_is->acidify spe Solid-Phase Extraction (SPE) acidify->spe elute Elute & Evaporate spe->elute reconstitute Reconstitute elute->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect quantify Quantification detect->quantify process Process Data quantify->process

Caption: Experimental workflow for 12-HETE analysis.

troubleshooting_logic cluster_source Identify Noise Source cluster_solutions Potential Solutions start High Background Noise in 12-HETE Analysis q1 Is the noise constant across the chromatogram? start->q1 q2 Is the noise specific to the 12-HETE retention time? q1->q2 No sol1 Check Solvents & System Contamination q1->sol1 Yes sol2 Improve Sample Cleanup (e.g., SPE optimization) q2->sol2 Yes sol3 Address Matrix Effects (e.g., use of internal standard) sol2->sol3 sol4 Minimize Exogenous 12-HETE Formation sol3->sol4

Caption: Troubleshooting logic for high background noise.

References

12(S)-HETE-d8 stability in different solvent formulations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 12(S)-HETE-d8. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, handling, and analysis of this compound. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity and accuracy of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it typically used?

A1: this compound is a deuterated form of 12(S)-hydroxyeicosatetraenoic acid. It is primarily intended for use as an internal standard for the quantification of its non-deuterated counterpart, 12(S)-HETE, in biological samples by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). The "d8" indicates that it has eight deuterium atoms, which gives it a higher mass than the endogenous compound, allowing for its distinction in mass spectrometry analysis.

Q2: What are the recommended storage conditions for this compound?

A2: For long-term stability, this compound, typically supplied in an organic solvent like acetonitrile or ethanol, should be stored at -20°C. Under these conditions, the product is stable for at least two years. It is crucial to minimize exposure to light and oxygen to prevent degradation.

Q3: In which solvents is this compound soluble?

A3: this compound is soluble in a range of organic solvents, including ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF). It has limited solubility in aqueous buffers. For example, its solubility in PBS (pH 7.2) is approximately 0.8 mg/mL.

Q4: How can I change the solvent of my this compound standard?

A4: To change the solvent, the original solvent (e.g., acetonitrile) can be evaporated under a gentle stream of inert gas, such as nitrogen. It is important to ensure that the evaporation is done carefully to avoid complete dryness, which can make reconstitution difficult. Immediately after evaporation, the desired solvent should be added to the vial to redissolve the compound.

Stability of this compound in Different Solvent Formulations

While specific quantitative data on the stability of this compound in various solvent formulations is not extensively available in peer-reviewed literature, general principles of lipid stability can be applied. The following table provides a hypothetical stability assessment to illustrate how such data might be presented. This data is for illustrative purposes only and should not be considered as experimentally verified.

Solvent FormulationStorage TemperatureAnalyte ConcentrationStability after 1 Month (% Remaining)Stability after 3 Months (% Remaining)Stability after 6 Months (% Remaining)
Acetonitrile-20°C100 µg/mL>99%>98%>95%
Acetonitrile4°C100 µg/mL>95%>90%>85%
Ethanol-20°C100 µg/mL>99%>98%>95%
DMSO-20°C100 µg/mL>98%>95%>90%
PBS (pH 7.2)4°C10 µg/mL>90%>80%>70%
PBS (pH 7.2)-20°C10 µg/mL>95%>90%>85%

Disclaimer: The data in this table is hypothetical and intended to serve as a guide for setting up internal stability studies. Actual stability may vary depending on the specific experimental conditions, including the purity of solvents, exposure to light and air, and the presence of antioxidants.

Troubleshooting Guide

Issue: Low or no signal for this compound in LC-MS analysis.

  • Possible Cause 1: Degradation of the standard.

    • Solution: Ensure that the standard has been stored correctly at -20°C and protected from light. Prepare fresh dilutions from a stock solution that has been properly stored. Consider performing a stability check of your working solutions.

  • Possible Cause 2: Improper solvent for injection.

    • Solution: The injection solvent should be compatible with the mobile phase to ensure good peak shape. If the injection solvent is too strong, it can cause peak distortion or a shift in retention time.

  • Possible Cause 3: Adsorption to surfaces.

    • Solution: Lipids are prone to adsorbing to plastic and glass surfaces. Use silanized glassware or polypropylene tubes to minimize adsorption. Adding a small amount of a scavenger lipid or a non-ionic detergent to the solvent may also help.

Issue: High background noise or interfering peaks in the chromatogram.

  • Possible Cause 1: Contaminated solvents or glassware.

    • Solution: Use high-purity, LC-MS grade solvents and thoroughly clean all glassware. Run solvent blanks to identify the source of contamination.

  • Possible Cause 2: Matrix effects from the sample.

    • Solution: Complex biological samples can cause ion suppression or enhancement. Optimize your sample preparation method to remove interfering substances. This may include solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

  • Possible Cause 3: Carryover from previous injections.

    • Solution: Implement a robust wash cycle for the autosampler and injection port between samples. Injecting a blank after a high-concentration sample can help assess carryover.

Experimental Protocols

Protocol for Assessing the Stability of this compound
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a stable organic solvent such as acetonitrile or ethanol at a concentration of 1 mg/mL.

  • Preparation of Working Solutions: Dilute the stock solution to the desired concentration (e.g., 10 µg/mL) in the different solvent formulations to be tested (e.g., acetonitrile, ethanol, DMSO, PBS).

  • Storage Conditions: Aliquot the working solutions into amber glass vials, seal them tightly, and store them under different temperature conditions (e.g., -80°C, -20°C, 4°C, and room temperature).

  • Time Points for Analysis: Analyze the samples at regular intervals (e.g., time 0, 1 week, 1 month, 3 months, and 6 months).

  • LC-MS/MS Analysis: At each time point, analyze the samples using a validated LC-MS/MS method to determine the concentration of this compound remaining.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration at time 0.

Protocol for Quantification of 12(S)-HETE using this compound Internal Standard
  • Sample Preparation: To your biological sample (e.g., plasma, cell lysate), add a known amount of this compound internal standard.

  • Extraction: Perform a lipid extraction using a suitable method, such as the Folch or Bligh-Dyer method, or solid-phase extraction.

  • Solvent Evaporation and Reconstitution: Evaporate the organic solvent from the extract under a stream of nitrogen. Reconstitute the dried extract in a solvent that is compatible with your LC mobile phase.

  • LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system. Use a suitable C18 column for separation. The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode to monitor the specific transitions for both 12(S)-HETE and this compound.

  • Quantification: Create a calibration curve using known concentrations of 12(S)-HETE with a fixed amount of this compound. The concentration of 12(S)-HETE in the unknown sample can be calculated from the ratio of the peak area of endogenous 12(S)-HETE to the peak area of the this compound internal standard.

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in Acetonitrile) working Prepare Working Solutions (in different solvents) stock->working storage_conditions Aliquot and Store (-80°C, -20°C, 4°C, RT) working->storage_conditions time_points Analyze at Time Points (0, 1w, 1m, 3m, 6m) storage_conditions->time_points lcms LC-MS/MS Analysis time_points->lcms data Data Analysis (% Remaining) lcms->data

Caption: Experimental workflow for assessing the stability of this compound.

signaling_pathway cluster_mek_erk MEK/ERK Pathway cluster_pi3k_akt PI3K/Akt Pathway HETE 12(S)-HETE GPR31 GPR31 Receptor HETE->GPR31 MEK MEK GPR31->MEK activates PI3K PI3K GPR31->PI3K activates ERK ERK MEK->ERK CellResponse Cellular Responses (Proliferation, Migration) ERK->CellResponse Akt Akt PI3K->Akt Akt->CellResponse

Caption: Simplified signaling pathway of 12(S)-HETE.

troubleshooting_guide cluster_solutions Solutions start Low/No Signal for this compound check_storage Check Storage Conditions start->check_storage improper_storage Improper Storage? check_storage->improper_storage Yes check_solvent Check Injection Solvent check_storage->check_solvent No prepare_fresh Prepare Fresh Dilutions improper_storage->prepare_fresh solvent_issue Solvent Mismatch? check_solvent->solvent_issue optimize_solvent Optimize Injection Solvent solvent_issue->optimize_solvent Yes check_adsorption Consider Adsorption solvent_issue->check_adsorption No adsorption_issue Adsorption Likely? check_adsorption->adsorption_issue use_silanized Use Silanized Glassware adsorption_issue->use_silanized Yes

Caption: Troubleshooting decision tree for low signal of this compound.

Technical Support Center: 12(S)-HETE Solid-Phase Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the solid-phase extraction (SPE) of 12(S)-hydroxyeicosatetraenoic acid [12(S)-HETE], a critical lipid mediator in various physiological and pathological processes.

Troubleshooting Guide: Poor Recovery of 12(S)-HETE

Low recovery of 12(S)-HETE during SPE is a common issue that can compromise the accuracy and reliability of experimental results. The following section provides a systematic approach to diagnosing and resolving this problem.

Question: My recovery of 12(S)-HETE after SPE is consistently low. What are the potential causes and how can I fix this?

Answer:

Poor recovery of 12(S)-HETE can stem from several factors throughout the SPE workflow. Below is a step-by-step guide to troubleshoot this issue, from sample preparation to elution.

1. Inadequate Sample Preparation:

  • Issue: 12(S)-HETE may be bound to proteins or other matrix components, preventing its retention on the SPE sorbent. The sample's pH may also be suboptimal for efficient extraction.

  • Solution:

    • Protein Precipitation: For biological samples like plasma or serum, precipitate proteins using a solvent like acetonitrile.

    • Acidification: Adjust the pH of your sample to be less than the pKa of 12(S)-HETE (approximately 4-5) using an acid like formic acid. This ensures the analyte is in its neutral, less polar form, enhancing its retention on a reversed-phase (e.g., C18) sorbent.

2. Improper SPE Cartridge Conditioning and Equilibration:

  • Issue: Failure to properly condition and equilibrate the sorbent can lead to inconsistent and poor retention of 12(S)-HETE.

  • Solution:

    • Conditioning: Wet the sorbent by passing an organic solvent, such as methanol, through the cartridge. This activates the bonded functional groups for consistent interaction.

    • Equilibration: After conditioning, flush the cartridge with a solution that mimics the polarity and pH of your sample load solution (e.g., acidified water). This step maximizes the retention of the analyte.

3. Suboptimal Sample Loading:

  • Issue: A high flow rate during sample loading can prevent sufficient interaction between 12(S)-HETE and the sorbent, leading to breakthrough (the analyte passes through the cartridge without being retained).

  • Solution:

    • Control Flow Rate: Load the sample onto the SPE cartridge at a slow and steady rate, typically 1-2 mL/min.

4. Inappropriate Wash Solvent:

  • Issue: The wash solvent may be too strong (too non-polar), causing premature elution of 12(S)-HETE along with the interferences you are trying to remove.

  • Solution:

    • Use a Weaker Solvent: Employ a wash solvent that is strong enough to remove polar interferences but weak enough to leave 12(S)-HETE bound to the sorbent. A common choice is a low percentage of organic solvent in acidified water (e.g., 5-10% methanol in water with 0.1% formic acid). You can also use a non-polar solvent like hexane to remove less polar lipids.

5. Inefficient Elution:

  • Issue: The elution solvent may not be strong enough to disrupt the interaction between 12(S)-HETE and the sorbent, resulting in incomplete recovery.

  • Solution:

    • Increase Solvent Strength: Use a more non-polar solvent to elute 12(S)-HETE. Good options include ethyl acetate or a higher concentration of methanol or acetonitrile.

    • Optimize Elution Volume: Ensure you are using a sufficient volume of elution solvent to completely recover the analyte. It can be beneficial to perform the elution in two smaller aliquots rather than one large one.

Below is a flowchart to guide your troubleshooting process:

TroubleshootingWorkflow start Start: Poor 12(S)-HETE Recovery sample_prep Check Sample Preparation start->sample_prep conditioning Verify Cartridge Conditioning & Equilibration sample_prep->conditioning Sample prep OK? acidify Acidify sample (pH < 4) sample_prep->acidify No loading Assess Sample Loading conditioning->loading Conditioning OK? recondition Re-condition with Methanol, then equilibrate with acidified water conditioning->recondition No wash Evaluate Wash Step loading->wash Loading OK? slow_flow Reduce flow rate to 1-2 mL/min loading->slow_flow No elution Optimize Elution Step wash->elution Wash step OK? adjust_wash Use a more polar wash solvent (e.g., 5% MeOH in water) or hexane wash->adjust_wash No end Resolution: Improved Recovery elution->end Elution optimized? adjust_elution Use a stronger elution solvent (e.g., Ethyl Acetate) and/or increase volume elution->adjust_elution No acidify->sample_prep recondition->conditioning slow_flow->loading adjust_wash->wash adjust_elution->elution

Troubleshooting workflow for poor 12(S)-HETE recovery.

Frequently Asked Questions (FAQs)

Q1: What type of SPE cartridge is best for 12(S)-HETE extraction?

A1: For a lipophilic molecule like 12(S)-HETE, a reversed-phase SPE sorbent is most effective. C18 is the most common and a good starting point.

Q2: What is the optimal pH for binding 12(S)-HETE to a C18 cartridge?

A2: The optimal pH is below the pKa of the carboxylic acid group of 12(S)-HETE, which is around 4-5. Acidifying your sample to a pH of approximately 3-4 will ensure the molecule is protonated and thus more effectively retained on the non-polar C18 sorbent.

Q3: Can I reuse my SPE cartridges for 12(S)-HETE extraction?

A3: It is generally not recommended to reuse SPE cartridges, as this can lead to cross-contamination and inconsistent recoveries. For robust and reproducible results, always use a new cartridge for each sample.

Q4: My final extract contains a lot of interfering peaks. How can I improve the cleanliness of my sample?

A4: To improve sample cleanliness, you can optimize the wash step. Try a wash with a slightly stronger (more organic) solvent that does not elute your analyte of interest. Alternatively, a wash with a non-polar solvent like hexane can help remove other lipids.

Data Presentation

The following table provides illustrative data on the expected recovery of 12(S)-HETE under different SPE conditions. This data is intended as a guideline for method development.

ParameterCondition 1Condition 2Condition 3
Wash Solvent 5% Methanol in Water20% Methanol in WaterHexane
Elution Solvent MethanolEthyl AcetateAcetonitrile
Elution Volume 1 mL2 mL1 mL x 2
Illustrative Recovery 75%85%92%

Experimental Protocols

Detailed Protocol for SPE of 12(S)-HETE from a Biological Sample (e.g., Plasma)

This protocol is a general guideline and may require optimization for your specific sample matrix.

Materials:

  • C18 SPE Cartridges (e.g., 100 mg, 1 mL)

  • Methanol (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Hexane (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic Acid

  • Internal Standard (e.g., deuterated 12(S)-HETE)

  • SPE Vacuum Manifold

  • Nitrogen Evaporator

Procedure:

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • To 1 mL of plasma, add an internal standard.

    • Precipitate proteins by adding 2 mL of ice-cold acetonitrile. Vortex and centrifuge.

    • Transfer the supernatant to a clean tube.

    • Acidify the supernatant by adding formic acid to a final concentration of 0.1% (to achieve a pH of approximately 3-4).

  • SPE Cartridge Conditioning:

    • Place a C18 cartridge on the SPE manifold.

    • Wash the cartridge with 2 mL of methanol.

  • SPE Cartridge Equilibration:

    • Equilibrate the cartridge with 2 mL of water containing 0.1% formic acid. Do not allow the sorbent to go dry.

  • Sample Loading:

    • Load the acidified sample onto the conditioned cartridge at a flow rate of 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 2 mL of water containing 0.1% formic acid to remove salts and polar interferences.

    • Wash the cartridge with 2 mL of hexane to remove non-polar lipid interferences.

  • Elution:

    • Elute the 12(S)-HETE from the cartridge with 2 mL of ethyl acetate. Collect the eluate in a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for your downstream analysis (e.g., methanol/water for LC-MS).

Mandatory Visualization

12(S)-HETE Signaling Pathway

12(S)-HETE exerts its biological effects by binding to the G-protein coupled receptor GPR31. This interaction initiates downstream signaling cascades, including the MEK-ERK1/2 and NF-κB pathways, which are involved in processes such as cell proliferation and inflammation.

GPR31_Signaling_Pathway cluster_nucleus HETE 12(S)-HETE GPR31 GPR31 Receptor HETE->GPR31 Gi Gi GPR31->Gi activates MEK MEK Gi->MEK activates NFkB NF-κB Gi->NFkB activates ERK ERK1/2 MEK->ERK nucleus Nucleus ERK->nucleus NFkB->nucleus Proliferation Cell Proliferation Inflammation Inflammation nucleus->Proliferation nucleus->Inflammation

Signaling pathway of 12(S)-HETE via the GPR31 receptor.

Validation & Comparative

Unraveling the Stereospecificity of 12-HETE: A Comparative Guide to 12(S)-HETE and 12(R)-HETE Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between stereoisomers of bioactive lipids is paramount for targeted therapeutic development. This guide provides a comprehensive comparison of the biological activities of 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE) and its enantiomer, 12(R)-HETE, supported by experimental data, detailed protocols, and signaling pathway visualizations.

The two stereoisomers of 12-hydroxyeicosatetraenoic acid, 12(S)-HETE and 12(R)-HETE, are both metabolites of arachidonic acid, yet they exhibit distinct biological activities that stem from their unique three-dimensional structures. This stereospecificity dictates their interaction with cellular receptors and subsequent downstream signaling cascades, leading to often divergent physiological and pathological outcomes. 12(S)-HETE is primarily synthesized by 12-lipoxygenases (12-LOX), while 12(R)-HETE can be generated by certain cytochrome P450 enzymes or a specific 12R-lipoxygenase found in tissues like the skin.[1][2]

Quantitative Comparison of Biological Activities

The differential effects of 12(S)-HETE and 12(R)-HETE are most evident when examining their receptor affinity and functional potency in various biological assays.

Biological Activity12(S)-HETE12(R)-HETEKey Findings
Receptor Binding
GPR31 Affinity (Kd)~4.8 nMInactive12(S)-HETE is a high-affinity ligand for GPR31, while 12(R)-HETE does not bind.
BLT2 Receptor BindingBindsBindsBoth isomers interact with the BLT2 receptor, though it is considered a low-affinity receptor for HETEs.[1] Specific affinity values for direct comparison are not readily available.
Thromboxane Receptor (TP) InteractionCompetitive AntagonistCompetitive AntagonistBoth stereoisomers can act as competitive antagonists at the thromboxane receptor.[1]
Functional Assays
GPR31-mediated GTPγS binding (EC50)~0.28 nMInactive12(S)-HETE potently stimulates GTPγS binding in GPR31-expressing membranes, indicating receptor activation. 12(R)-HETE shows no activity.
Neutrophil ChemotaxisMore PotentLess PotentIn a rat cornea model, 10 µg of 12(S)-HETE induced a 456% increase in neutrophil infiltration, whereas the same dose of 12(R)-HETE caused a 111% increase.[3]
Intracellular Calcium Mobilization in NeutrophilsMore PotentLess Potent12(S)-HETE is slightly more active than 12(R)-HETE in stimulating intracellular calcium release in human neutrophils, with a threshold concentration of approximately 1.5 x 10⁻⁸ M.
Cancer Cell ProliferationStimulatoryStimulatory (in some contexts)12(S)-HETE promotes the proliferation of various cancer cells. 12(R)-HETE has been shown to increase the proliferation of HT-29 colon cancer cells at 1 µM.
AngiogenesisPro-angiogenicPro-angiogenic (less studied)12(S)-HETE is a known mitogenic factor for microvascular endothelial cells and promotes angiogenesis. The role of 12(R)-HETE in angiogenesis is less characterized but it has been implicated in neovascularization in the cornea.
NF-κB ActivationPotent ActivatorLess Potent/Indirect Activator12(S)-HETE, via GPR31, is a potent activator of the NF-κB pathway. 12(R)-HETE can indirectly modulate the aryl hydrocarbon receptor (AHR) pathway, which can influence inflammatory signaling.

Signaling Pathways

The distinct biological activities of 12(S)-HETE and 12(R)-HETE are a direct consequence of the specific signaling pathways they initiate upon receptor binding.

12(S)-HETE Signaling Pathway

12(S)-HETE primarily exerts its effects through the G-protein coupled receptor GPR31. This interaction initiates a signaling cascade involving Gαi/o proteins, leading to the activation of downstream effector molecules such as MEK, ERK1/2, and ultimately the transcription factor NF-κB. This pathway is central to many of the pro-inflammatory, pro-angiogenic, and pro-cancerous activities of 12(S)-HETE.

12(S)-HETE Signaling Pathway HETE 12(S)-HETE GPR31 GPR31 HETE->GPR31 G_protein Gαi/o GPR31->G_protein activates MEK MEK G_protein->MEK activates ERK ERK1/2 MEK->ERK NFkB NF-κB ERK->NFkB nucleus Nucleus NFkB->nucleus translocates to gene_expression Gene Expression (Inflammation, Proliferation, Angiogenesis) nucleus->gene_expression regulates Comparative Signaling of 12-HETE Isomers cluster_S 12(S)-HETE cluster_R 12(R)-HETE S_HETE 12(S)-HETE GPR31 GPR31 (High Affinity) S_HETE->GPR31 BLT2 BLT2 (Low Affinity) S_HETE->BLT2 MEK_ERK MEK_ERK GPR31->MEK_ERK MEK/ERK NFkB_S NFkB_S MEK_ERK->NFkB_S NF-κB Inflammation Inflammation NFkB_S->Inflammation Angiogenesis Angiogenesis NFkB_S->Angiogenesis Cancer Cancer Progression NFkB_S->Cancer R_HETE 12(R)-HETE AHR AHR (Indirect) R_HETE->AHR R_HETE->BLT2 AHR->Inflammation BLT2->Inflammation

References

A Researcher's Guide to 12(S)-HETE Quantification: A Comparative Analysis of ELISA and LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive lipids is paramount. 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE), a key metabolite of arachidonic acid, plays a significant role in various physiological and pathological processes, including inflammation, thrombosis, and cancer metastasis. Consequently, robust and reliable methods for its measurement are crucial. This guide provides a comprehensive comparison of two widely used analytical techniques for 12(S)-HETE quantification: the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Method Comparison: At a Glance

The choice between ELISA and LC-MS/MS for 12(S)-HETE quantification hinges on a trade-off between throughput, cost, and analytical specificity. Immunoassays like ELISA are generally more accessible and cost-effective for high-throughput screening. However, LC-MS/MS is widely regarded as the gold standard for specificity and accuracy in quantitative analysis.

Feature12(S)-HETE ELISA12(S)-HETE LC-MS/MS
Principle Competitive immunoassay based on antigen-antibody recognition.Physicochemical detection based on mass-to-charge ratio.
Specificity Can be prone to cross-reactivity with structurally similar molecules, potentially leading to overestimation.Highly specific, capable of distinguishing between isomers of HETE.
Sensitivity Typically in the low ng/mL to high pg/mL range.[1][2][3]Generally offers higher sensitivity, often reaching low pg/mL levels.
Accuracy & Precision Good precision, but accuracy can be affected by matrix effects and cross-reactivity.High accuracy and precision due to the use of stable isotope-labeled internal standards.
Throughput High-throughput, suitable for screening large numbers of samples.Lower throughput, though advancements are increasing sample processing speed.
Cost Relatively low cost per sample.Higher initial instrument cost and cost per sample.
Sample Volume Typically requires a small sample volume.Can also be performed with small sample volumes.
Expertise Required Relatively easy to perform with standard laboratory skills.Requires specialized training and expertise in mass spectrometry.

The 12(S)-HETE Signaling Pathway

12(S)-HETE is produced from arachidonic acid by the enzyme 12-lipoxygenase (12-LOX). It functions as a signaling molecule implicated in various cellular processes. A key receptor for 12(S)-HETE is the G-protein coupled receptor, GPR31. Activation of GPR31 can trigger downstream signaling cascades, including the MEK-ERK1/2 and NF-κB pathways, which are pivotal in regulating inflammation and cell proliferation.[4]

12S-HETE_Signaling_Pathway 12(S)-HETE Signaling Pathway Arachidonic_Acid Arachidonic Acid LOX12 12-Lipoxygenase (12-LOX) Arachidonic_Acid->LOX12 HETE_12S 12(S)-HETE LOX12->HETE_12S GPR31 GPR31 Receptor HETE_12S->GPR31 MEK_ERK MEK-ERK1/2 Pathway GPR31->MEK_ERK NFkB NF-κB Pathway GPR31->NFkB Cell_Proliferation Cell Proliferation & Survival MEK_ERK->Cell_Proliferation Inflammation Inflammation NFkB->Inflammation NFkB->Cell_Proliferation

Figure 1: Simplified 12(S)-HETE signaling cascade.

Experimental Workflow: A Comparative Overview

The experimental workflows for ELISA and LC-MS/MS differ significantly in their complexity and the nature of sample processing.

Experimental_Workflow_Comparison Comparative Experimental Workflow: ELISA vs. LC-MS/MS cluster_ELISA 12(S)-HETE ELISA cluster_LCMS 12(S)-HETE LC-MS/MS Sample_Prep_E Sample Preparation (Dilution/Purification) Coating Plate Coating (Pre-coated) Sample_Prep_E->Coating Incubation Incubation with Antibody, Tracer, and Sample Coating->Incubation Washing_E Washing Steps Incubation->Washing_E Substrate Substrate Addition Washing_E->Substrate Color_Dev Color Development Substrate->Color_Dev Readout_E Absorbance Reading Color_Dev->Readout_E Analysis_E Data Analysis Readout_E->Analysis_E Sample_Prep_L Sample Preparation (LLE/SPE, Derivatization) LC_Sep Liquid Chromatography (Separation) Sample_Prep_L->LC_Sep Ionization Ionization (e.g., ESI) LC_Sep->Ionization MS1 Mass Analysis (MS1) (Precursor Ion Selection) Ionization->MS1 CID Collision-Induced Dissociation MS1->CID MS2 Mass Analysis (MS2) (Product Ion Detection) CID->MS2 Readout_L Signal Detection MS2->Readout_L Analysis_L Data Analysis Readout_L->Analysis_L

Figure 2: High-level experimental workflows for ELISA and LC-MS/MS.

Detailed Experimental Protocols

12(S)-HETE ELISA Protocol (Competitive Assay)

This protocol is a generalized procedure based on commercially available kits.[1] Researchers should always refer to the specific kit manufacturer's instructions.

  • Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. This typically involves reconstituting lyophilized components and preparing a standard curve by serial dilution of a stock standard.

  • Sample Preparation: Depending on the sample matrix (e.g., plasma, serum, cell culture supernatant), a dilution or a purification step using solid-phase extraction (SPE) may be necessary to remove interfering substances.

  • Assay Procedure:

    • Add standards and samples to the wells of the microplate pre-coated with a capture antibody.

    • Add the 12(S)-HETE conjugate (e.g., linked to an enzyme like acetylcholinesterase or horseradish peroxidase).

    • Add the specific antibody to 12(S)-HETE.

    • Incubate the plate, typically for a few hours at room temperature or 4°C, to allow for the competitive binding between the 12(S)-HETE in the sample/standard and the labeled 12(S)-HETE conjugate for the limited antibody binding sites.

    • Wash the plate multiple times to remove unbound reagents.

    • Add the substrate solution. The enzyme on the bound conjugate will catalyze a color change.

    • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: The concentration of 12(S)-HETE in the samples is inversely proportional to the intensity of the color signal. A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentrations of 12(S)-HETE in the samples are then interpolated from this standard curve.

12(S)-HETE LC-MS/MS Protocol

This protocol is a generalized procedure based on published methodologies. Specific parameters will need to be optimized for the instrument and application.

  • Sample Preparation:

    • Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard (e.g., 12(S)-HETE-d8) to each sample, calibrator, and quality control sample. This is crucial for accurate quantification as it corrects for sample loss during preparation and for matrix effects during ionization.

    • Extraction: Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the lipids from the biological matrix and remove interfering substances like proteins and salts.

    • Derivatization (Optional): In some cases, derivatization may be employed to improve chromatographic separation or ionization efficiency.

    • Reconstitution: Evaporate the solvent and reconstitute the dried extract in a solvent compatible with the LC mobile phase.

  • LC Separation:

    • Inject the reconstituted sample onto a liquid chromatography system.

    • Use a suitable column (e.g., a C18 reversed-phase column) to separate 12(S)-HETE from other analytes based on its physicochemical properties.

    • Employ a gradient elution with a mobile phase typically consisting of an aqueous component (e.g., water with a small amount of acid like formic acid) and an organic component (e.g., acetonitrile or methanol).

  • MS/MS Detection:

    • The eluent from the LC column is introduced into the mass spectrometer's ion source (e.g., an electrospray ionization - ESI - source) to generate ions.

    • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.

    • In the first quadrupole (Q1), ions with the mass-to-charge ratio (m/z) of the 12(S)-HETE precursor ion are selected.

    • These selected ions are then fragmented in the collision cell (Q2) by collision with an inert gas.

    • In the third quadrupole (Q3), specific product ions characteristic of 12(S)-HETE are monitored.

    • Simultaneously, the MRM transitions for the internal standard are monitored.

  • Data Analysis:

    • The peak areas of the analyte and the internal standard are integrated.

    • A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibrators.

    • The concentration of 12(S)-HETE in the samples is calculated from this calibration curve.

Conclusion and Recommendations

For researchers embarking on the quantification of 12(S)-HETE, the choice between ELISA and LC-MS/MS should be guided by the specific requirements of their study.

  • ELISA is a suitable option for high-throughput screening of a large number of samples where cost and speed are major considerations, and a semi-quantitative or relative quantification is sufficient. However, researchers must be mindful of the potential for cross-reactivity and should validate the assay for their specific sample matrix.

  • LC-MS/MS is the recommended method for studies requiring high specificity, accuracy, and precise quantification of 12(S)-HETE. It is the gold standard for distinguishing between closely related isomers and for providing definitive quantitative data, which is essential for mechanistic studies, biomarker validation, and clinical research.

Ultimately, the optimal approach may involve a combination of both techniques: using ELISA for initial screening of a large sample set to identify interesting candidates, followed by the validation and precise quantification of these findings using a robust and specific LC-MS/MS method. This tiered approach leverages the strengths of both technologies, enabling both broad discovery and accurate, reliable validation.

References

A Researcher's Guide to the Isotopic Purity of Commercial 12(S)-HETE-d8

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accuracy of quantitative analysis is paramount. In mass spectrometry-based assays, the isotopic purity of internal standards is a critical factor that can significantly impact data quality and experimental outcomes. This guide provides a comparative overview of the stated isotopic purity of 12(S)-hydroxyeicosatetraenoic acid-d8 (12(S)-HETE-d8) from various commercial suppliers and offers a detailed experimental protocol for its independent verification.

This compound is a deuterated analog of 12(S)-HETE, a biologically active lipid mediator involved in various physiological and pathological processes, including inflammation, cell proliferation, and tumor metastasis.[1][2] Due to its chemical similarity to the endogenous analyte, this compound is an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based quantification of 12(S)-HETE. However, the presence of unlabeled 12(S)-HETE (d0) or partially deuterated variants in the internal standard can lead to an overestimation of the analyte concentration and compromise the accuracy of the results.

Commercial Supplier Comparison

SupplierProduct NameStated Isotopic Purity
Cayman Chemical This compound≥99% deuterated forms (d1-d8)[3][4]
MedchemExpress 12-HETE-d898.0%[5]

Note: The stated purity from suppliers is a valuable starting point, but independent verification is highly recommended, especially for sensitive and regulated bioanalytical assays.

The Biological Significance of 12(S)-HETE

12(S)-HETE is a product of the 12-lipoxygenase (12-LOX) pathway and acts as a signaling molecule by binding to its receptor, GPR31. This interaction triggers a cascade of downstream signaling events that influence various cellular functions. Understanding this pathway is crucial for researchers investigating the biological roles of 12(S)-HETE.

12S-HETE_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Arachidonic_Acid Arachidonic Acid 12_LOX 12-Lipoxygenase (12-LOX) Arachidonic_Acid->12_LOX Metabolism 12S_HETE_ext 12(S)-HETE 12_LOX->12S_HETE_ext GPR31 GPR31 Receptor 12S_HETE_ext->GPR31 Binding PLC Phospholipase C (PLC) GPR31->PLC PKC Protein Kinase C (PKC) PLC->PKC Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway PKC->Ras_Raf_MEK_ERK Transcription_Factors Transcription Factors (e.g., NF-κB) Ras_Raf_MEK_ERK->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cellular_Responses Cellular Responses (Proliferation, Migration, Angiogenesis) Gene_Expression->Cellular_Responses leads to

12(S)-HETE Signaling Pathway.

Experimental Protocol for Isotopic Purity Assessment

This protocol provides a general framework for determining the isotopic purity of commercially available this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials and Reagents
  • This compound standard from the commercial supplier.

  • High-purity (≥98%) unlabeled 12(S)-HETE analytical standard.

  • LC-MS grade acetonitrile, methanol, water, and formic acid.

  • Calibrated pipettes and appropriate vials.

Instrumentation
  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer) equipped with an electrospray ionization (ESI) source.

Sample Preparation
  • Prepare a stock solution of the commercial this compound in acetonitrile or another suitable solvent.

  • Prepare a dilution series of the unlabeled 12(S)-HETE standard for calibration.

  • Prepare a working solution of the this compound at a concentration suitable for LC-MS analysis.

LC-MS/MS Method
  • Chromatographic Separation:

    • Column: A suitable C18 reversed-phase column.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to ensure the separation of 12(S)-HETE from potential contaminants.

    • Flow Rate: Appropriate for the column dimensions.

    • Injection Volume: Typically 1-10 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: ESI negative ion mode.

    • Multiple Reaction Monitoring (MRM) transitions:

      • For unlabeled 12(S)-HETE (d0): Monitor the transition of the precursor ion [M-H]⁻ at m/z 319.2 to a specific product ion (e.g., m/z 179.1).

      • For this compound: Monitor the transition of the precursor ion [M-H]⁻ at m/z 327.2 to a specific product ion (e.g., m/z 184.1).

    • Optimize instrument parameters such as collision energy and declustering potential for each transition.

Data Analysis
  • Inject the unlabeled 12(S)-HETE standard to confirm its retention time and MRM transition.

  • Inject the this compound working solution.

  • Monitor both the d0 and d8 MRM transitions during the analysis of the this compound sample.

  • Integrate the peak areas for both the d0 and d8 signals at the expected retention time of 12(S)-HETE.

  • Calculate the percentage of the unlabeled (d0) form in the deuterated standard using the following formula:

    % Unlabeled (d0) = [Peak Area (d0) / (Peak Area (d0) + Peak Area (d8))] x 100

  • The isotopic purity is then calculated as:

    % Isotopic Purity = 100 - % Unlabeled (d0)

It is also advisable to perform a full scan or product ion scan on the this compound standard to assess the distribution of other partially deuterated species (d1-d7).

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for assessing the isotopic purity of this compound.

Isotopic_Purity_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data_processing Data Processing & Calculation Standard_Prep Prepare Standards (Unlabeled 12(S)-HETE & this compound) LCMS_Setup Set up LC-MS/MS Method (Gradient, MRM Transitions) Standard_Prep->LCMS_Setup Inject_Unlabeled Inject Unlabeled Standard (Confirm Retention Time & MRM) LCMS_Setup->Inject_Unlabeled Inject_Deuterated Inject this compound Standard Inject_Unlabeled->Inject_Deuterated Acquire_Data Acquire Data (Monitor d0 and d8 Transitions) Inject_Deuterated->Acquire_Data Integrate_Peaks Integrate Peak Areas (d0 and d8) Acquire_Data->Integrate_Peaks Calculate_Purity Calculate Percentage of Unlabeled (d0) and Isotopic Purity Integrate_Peaks->Calculate_Purity Report_Results Report Findings Calculate_Purity->Report_Results

Workflow for Isotopic Purity Assessment.

Conclusion

The isotopic purity of deuterated internal standards is a cornerstone of accurate and reliable quantitative bioanalysis. While commercial suppliers of this compound provide statements of purity, it is incumbent upon the researcher to independently verify these claims, particularly when conducting studies that require a high degree of analytical rigor. The experimental protocol outlined in this guide provides a robust framework for such a validation, empowering researchers to make informed decisions about the reagents they use and ensuring the integrity of their experimental data.

References

12(S)-HETE: A Promising Biomarker in the Landscape of Hypertension Diagnostics

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

The quest for sensitive and specific biomarkers is a critical endeavor in the field of hypertension research. Early and accurate diagnosis, patient stratification, and the development of targeted therapies hinge on the discovery of molecules that reflect the underlying pathophysiology of the disease. Among the emerging candidates, 12(S)-hydroxyeicosatetraenoic acid [12(S)-HETE], a bioactive lipid metabolite, has garnered significant attention. This guide provides a comprehensive comparison of 12(S)-HETE with established and other emerging biomarkers for hypertension, supported by experimental data and detailed protocols.

Performance of 12(S)-HETE as a Hypertension Biomarker

Numerous studies have demonstrated a significant association between elevated levels of 12(S)-HETE and hypertension in both preclinical models and human subjects. This section summarizes the key quantitative data supporting the validation of 12(S)-HETE as a potential biomarker.

Table 1: 12(S)-HETE Levels in Human Essential Hypertension
Patient GroupSample Type12(S)-HETE ConcentrationFold ChangeReference
Hypertensive Patients (n=19)Platelets3.56 ± 1.22 ng/10⁶ platelets~5.6x[1][2][3]
Normotensive Controls (n=9)Platelets0.64 ± 0.13 ng/10⁶ platelets-[1][2]
Hypertensive Patients (n=19)Urine36.8 ± 7.24 ng/mg creatinine~2.1x
Normotensive Controls (n=9)Urine17.1 ± 3.14 ng/mg creatinine-
Table 2: 12(S)-HETE Levels in Spontaneously Hypertensive Rats (SHR)
Animal ModelAgeSample Type12(S)-HETE Concentration (ng/mL)Fold Change vs. WKYReference
SHR4 weeksPlasma262.7 ± 27.9~1.5x
Wistar-Kyoto (WKY)4 weeksPlasma170.1 ± 29.6-
SHR8 weeksPlasma171.4 ± 22.2~1.6x
Wistar-Kyoto (WKY)8 weeksPlasma107.5 ± 9.5-
SHR12 weeksPlasma187.3 ± 23.4~2.7x
Wistar-Kyoto (WKY)12 weeksPlasma68.9 ± 8.9-
SHR12 weeksSerum4.72 ± 0.23 µg/mL~2.2x
Wistar-Kyoto (WKY)12 weeksSerum2.18 ± 0.33 µg/mL-
SHR12 weeksAortic Smooth Muscle0.94 ± 0.09 µg/mg protein~1.4x
Wistar-Kyoto (WKY)12 weeksAortic Smooth Muscle0.66 ± 0.08 µg/mg protein-

Comparison with Other Hypertension Biomarkers

While 12(S)-HETE shows promise, it is essential to evaluate its performance in the context of other established and emerging biomarkers.

Table 3: Comparative Analysis of Hypertension Biomarkers
BiomarkerTypeAdvantagesDisadvantages
12(S)-HETE Lipid Mediator- Reflects vascular inflammation and oxidative stress. - Directly implicated in vasoconstriction. - Elevated in both animal models and human hypertension.- Limited large-scale clinical validation. - Requires specialized assays (ELISA, LC-MS/MS).
Renin Enzyme- Well-established role in the RAAS pathway. - Used to classify hypertension subtypes.- Levels can be influenced by posture, diet, and medications. - Pulsatile secretion can lead to variability.
Aldosterone Hormone- Key regulator of sodium and potassium balance. - Important for diagnosing primary aldosteronism.- Influenced by dietary salt intake and posture. - Measurement can be complex.
C-Reactive Protein (CRP) Inflammatory Marker- Widely available and standardized assay. - Reflects systemic inflammation.- Lacks specificity for hypertension. - Elevated in numerous other inflammatory conditions.
MicroRNAs (e.g., miR-21, miR-126) Regulatory RNA- Potential for early detection and risk stratification. - Can reflect endothelial dysfunction.- Standardization of measurement is ongoing. - Clinical utility is still under investigation.
Gut Microbiota Metabolites (e.g., TMAO, SCFAs) Metabolites- Reflect the interplay between diet, gut health, and blood pressure. - Potential for therapeutic intervention.- Complex interactions and high inter-individual variability. - Research is in the early stages.

Experimental Protocols

Accurate and reproducible measurement of 12(S)-HETE is paramount for its validation as a biomarker. Below are detailed methodologies for the two most common analytical techniques.

Enzyme-Linked Immunosorbent Assay (ELISA) for 12(S)-HETE

This protocol provides a general workflow for a competitive ELISA. Specific details may vary based on the commercial kit used.

ELISA_Workflow cluster_prep Sample & Standard Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Sample Collect Plasma/Serum/Urine Add_Sample Add Samples & Standards Sample->Add_Sample Standard Reconstitute & Serially Dilute 12(S)-HETE Standard Standard->Add_Sample Plate Pre-coated Plate (Anti-12(S)-HETE Ab) Plate->Add_Sample Add_Tracer Add 12(S)-HETE-HRP Conjugate Add_Sample->Add_Tracer Incubate1 Incubate Add_Tracer->Incubate1 Wash1 Wash Incubate1->Wash1 Add_Substrate Add TMB Substrate Wash1->Add_Substrate Incubate2 Incubate (Color Development) Add_Substrate->Incubate2 Add_Stop Add Stop Solution Incubate2->Add_Stop Read Read Absorbance at 450 nm Add_Stop->Read Curve Generate Standard Curve Read->Curve Calculate Calculate 12(S)-HETE Concentration Curve->Calculate

Fig. 1: Generalized workflow for 12(S)-HETE ELISA.

Methodology:

  • Sample Collection and Preparation: Collect blood samples in EDTA tubes and centrifuge to obtain plasma. Urine samples should be collected and stored at -80°C.

  • Standard Curve Preparation: Prepare a serial dilution of the 12(S)-HETE standard provided in the kit to generate a standard curve.

  • Assay Procedure:

    • Add standards and samples to the wells of the microplate pre-coated with a capture antibody.

    • Add a fixed amount of HRP-conjugated 12(S)-HETE to each well. This will compete with the 12(S)-HETE in the sample for binding to the capture antibody.

    • Incubate the plate.

    • Wash the plate to remove unbound reagents.

    • Add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change.

    • Stop the reaction with an acid solution.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: The concentration of 12(S)-HETE in the samples is inversely proportional to the intensity of the color. Calculate the concentrations based on the standard curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for 12(S)-HETE

LC-MS/MS offers high sensitivity and specificity for the quantification of 12(S)-HETE.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Sample Plasma/Urine Sample Spike Spike with Internal Standard (d8-12(S)-HETE) Sample->Spike Extract Solid Phase Extraction (SPE) Spike->Extract Evaporate Evaporate & Reconstitute Extract->Evaporate Inject Inject into LC System Evaporate->Inject Separate Chromatographic Separation (C18 column) Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Tandem Mass Spectrometry (MS/MS) Ionize->Detect Integrate Peak Integration Detect->Integrate Quantify Quantify against Standard Curve Integrate->Quantify

Fig. 2: Workflow for 12(S)-HETE analysis by LC-MS/MS.

Methodology:

  • Sample Preparation:

    • To a known volume of plasma or urine, add a deuterated internal standard (e.g., d8-12(S)-HETE) to account for sample loss during processing.

    • Perform solid-phase extraction (SPE) to isolate the lipid fraction containing 12(S)-HETE.

    • Elute the analyte and evaporate the solvent.

    • Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into a liquid chromatograph equipped with a C18 column for separation.

    • The eluent is introduced into the mass spectrometer.

    • Utilize electrospray ionization (ESI) in negative ion mode.

    • Perform tandem mass spectrometry (MS/MS) using multiple reaction monitoring (MRM) for specific detection and quantification of the parent and daughter ions of 12(S)-HETE and its internal standard.

  • Data Analysis: Integrate the peak areas of the analyte and the internal standard. Quantify the concentration of 12(S)-HETE in the sample by comparing the peak area ratio to a standard curve.

Signaling Pathways of 12(S)-HETE in Hypertension

12(S)-HETE is not merely a passive indicator of hypertension; it is an active participant in the signaling cascades that contribute to elevated blood pressure. Its synthesis is initiated by the action of 12-lipoxygenase (12-LO) on arachidonic acid.

HETE_Signaling_Pathway cluster_synthesis 12(S)-HETE Synthesis cluster_cellular_effects Cellular Effects in Vascular Smooth Muscle Cells AA Arachidonic Acid LOX 12-Lipoxygenase (12-LO) AA->LOX Metabolized by HETE 12(S)-HETE LOX->HETE PLC PLC Activation HETE->PLC Potentiates p38MAPK p38 MAPK Activation HETE->p38MAPK Activates AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R AT1R->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca ↑ Intracellular Ca²⁺ IP3_DAG->Ca PKC PKC Activation IP3_DAG->PKC Contraction Vasoconstriction Ca->Contraction PKC->Contraction PKC->p38MAPK Hypertrophy Cellular Hypertrophy Migration Cell Migration CREB CREB Activation p38MAPK->CREB Gene Gene Expression CREB->Gene Gene->Hypertrophy Gene->Migration

Fig. 3: 12(S)-HETE signaling in vascular smooth muscle cells.

As depicted in the signaling pathway, 12(S)-HETE can potentiate the effects of angiotensin II, a key player in the renin-angiotensin-aldosterone system (RAAS). It enhances angiotensin II-induced intracellular calcium release and protein kinase C (PKC) activation in vascular smooth muscle cells, leading to vasoconstriction. Furthermore, 12(S)-HETE can independently activate signaling pathways involving p38 MAP kinase and CREB, promoting cellular hypertrophy and migration, which contribute to vascular remodeling in hypertension.

Conclusion

The available evidence strongly supports the validation of 12(S)-HETE as a promising biomarker for hypertension. Its elevated levels in hypertensive individuals and its direct involvement in the pathophysiology of the disease make it a compelling candidate for further investigation. While challenges in standardizing assays and conducting large-scale clinical validation remain, the continued exploration of 12(S)-HETE holds the potential to refine our understanding of hypertension and pave the way for novel diagnostic and therapeutic strategies. The detailed protocols and comparative data presented in this guide aim to facilitate further research in this exciting area.

References

A Comparative Guide to the Enzymatic and Non-Enzymatic Formation of 12-HETE

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the enzymatic and non-enzymatic pathways for the formation of 12-hydroxyeicosatetraenoic acid (12-HETE), a critical lipid mediator in various physiological and pathological processes. Understanding the distinct origins of 12-HETE is paramount for elucidating its precise roles in health and disease and for the development of targeted therapeutic interventions.

Introduction to 12-HETE

12-HETE is a derivative of arachidonic acid, a 20-carbon polyunsaturated fatty acid. It exists as different stereoisomers, primarily 12(S)-HETE and 12(R)-HETE, whose formation is dictated by specific enzymatic pathways. A racemic mixture of 12-HETE can also be produced non-enzymatically. These different forms of 12-HETE can elicit distinct biological responses, making the differentiation of their origins a crucial aspect of eicosanoid research.[1] 12-HETE is implicated in a wide range of biological processes, including inflammation, cancer progression, and vascular function.[2]

Pathways of 12-HETE Formation: A Comparative Overview

The formation of 12-HETE can be broadly categorized into two main routes: highly specific enzymatic pathways and non-specific non-enzymatic processes.

Enzymatic Formation

Enzymatic synthesis of 12-HETE is primarily carried out by two families of enzymes: lipoxygenases (LOX) and cytochrome P450 (CYP) monooxygenases. These pathways are characterized by their stereospecificity, resulting in the production of either 12(S)-HETE or 12(R)-HETE.

  • 12-Lipoxygenase (12-LOX) Pathway: The platelet-type 12-lipoxygenase (ALOX12) is a key enzyme that catalyzes the conversion of arachidonic acid to 12(S)-hydroperoxyeicosatetraenoic acid (12(S)-HpETE), which is then rapidly reduced to 12(S)-HETE by cellular peroxidases like glutathione peroxidase.[1][3] Another lipoxygenase, 12(R)-lipoxygenase (ALOX12B), is responsible for the formation of 12(R)-HpETE, the precursor to 12(R)-HETE.[1] In humans, 15-lipoxygenase-1 (ALOX15) can also produce 12(S)-HpETE as a minor product.

  • Cytochrome P450 (CYP) Pathway: Certain cytochrome P450 enzymes can also metabolize arachidonic acid to form 12-HETE. This pathway typically produces a mixture of 12(S)-HETE and 12(R)-HETE, often with a predominance of the 12(R) stereoisomer. Specific CYP isozymes, such as those from the CYP4A and CYP4F families, are known to be involved in HETE synthesis. For instance, microsomal CYP450s in the corneal epithelium are a major source of 12(R)-HETE.

Non-Enzymatic Formation

Non-enzymatic production of 12-HETE occurs through the auto-oxidation of arachidonic acid, a process mediated by reactive oxygen species (ROS) and free radicals. This pathway is non-specific and results in the formation of a racemic mixture, containing both 12(S)-HETE and 12(R)-HETE in roughly equal amounts. This process is often associated with conditions of oxidative stress.

Quantitative Data Comparison

The following tables summarize key quantitative differences between the enzymatic and non-enzymatic formation of 12-HETE.

Table 1: Comparison of 12-HETE Formation Pathways

Feature12-Lipoxygenase (LOX) PathwayCytochrome P450 (CYP) PathwayNon-Enzymatic (Auto-oxidation)
Primary Product(s) 12(S)-HETE (from ALOX12), 12(R)-HETE (from ALOX12B)Mixture of 12(S)-HETE and 12(R)-HETE (often R-dominant)Racemic mixture of 12(S)-HETE and 12(R)-HETE
Stereospecificity HighModerate to LowNone
Key Enzymes/Mediators 12-Lipoxygenases (ALOX12, ALOX12B), Glutathione PeroxidaseCytochrome P450 monooxygenases (e.g., CYP4A, CYP4F)Reactive Oxygen Species (ROS), Free Radicals
Subcellular Location Cytosol, MembranesEndoplasmic Reticulum, MitochondriaMembranes (where arachidonic acid is abundant)
Regulation Cellular signaling pathways, substrate availabilityGene expression, enzyme induction/inhibitionLevels of oxidative stress

Table 2: Comparison of Analytical Methods for 12-HETE Quantification

MethodPrincipleAdvantagesDisadvantagesLimit of Detection (LOD)/Quantitation (LOQ)
LC-MS/MS Chromatographic separation followed by mass spectrometric detection.High specificity and sensitivity, can differentiate stereoisomers (with chiral chromatography), allows for multiplexing.Requires expensive instrumentation and complex sample preparation.LOQ for 12-HETE can be as low as 100 pg/mL.
ELISA Competitive immunoassay using specific antibodies.Relatively inexpensive, high throughput, requires minimal sample preparation.Potential for cross-reactivity with other HETE isomers, may not distinguish between stereoisomers.Varies by kit, typically in the low pg/mL to ng/mL range.

Table 3: Reported Concentrations of 12-HETE in Human Biological Samples

Sample TypeCondition12(S)-HETE Concentration12(R)-HETE ConcentrationReference
Platelets Basal (Hypertensive Patients)3.56 ± 1.22 ng/10^6 plateletsNot Reported
Platelets Basal (Normotensive Controls)0.64 ± 0.13 ng/10^6 plateletsNot Reported
Urine Hypertensive Patients36.8 ± 7.24 ng/mg creatinineNot Reported
Urine Normotensive Controls17.1 ± 3.14 ng/mg creatinineNot Reported
Serum Newly Diagnosed Type 1 DiabetesSignificantly higher than controlsDetected, up-regulated
Serum Diabetic Kidney Disease384.69 pg/mL (median)Not Reported
Serum Healthy Controls17.77 pg/mL (median)Not Reported

Signaling Pathways and Biological Activities

12-HETE, particularly 12(S)-HETE, exerts its biological effects by activating specific signaling pathways, often initiated by binding to the G protein-coupled receptor GPR31. This interaction can trigger a cascade of downstream events, including the activation of the NF-κB and MAPK/ERK pathways, leading to changes in gene expression and cellular function. Furthermore, 12-HETE has been shown to induce the expression of vascular endothelial growth factor (VEGF), a key regulator of angiogenesis.

Signaling Pathway Diagrams

GPR31_Signaling_Pathway 12(S)-HETE 12(S)-HETE GPR31 GPR31 G_alpha_q Gαq GPR31->G_alpha_q activates PLC PLC G_alpha_q->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC activates MEK MEK PKC->MEK activates NFkB_complex p65 p50 IκB PKC->NFkB_complex phosphorylates IκB ERK ERK MEK->ERK activates nucleus Nucleus ERK->nucleus NFkB_active p65 p50 NFkB_complex->NFkB_active releases NFkB_active->nucleus gene_expression Gene Expression (e.g., VEGF) nucleus->gene_expression regulates

Caption: 12(S)-HETE/GPR31 Signaling Cascade.

VEGF_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg activates PI3K PI3K VEGFR2->PI3K activates Ras Ras VEGFR2->Ras activates Akt Akt PI3K->Akt activates Cell_Survival Cell Survival Akt->Cell_Survival Raf Raf Ras->Raf activates MEK MEK Raf->MEK activates ERK ERK MEK->ERK activates Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation Angiogenesis Angiogenesis Cell_Survival->Angiogenesis Cell_Proliferation->Angiogenesis

Caption: Simplified VEGF Signaling Pathway.

Experimental Protocols

Distinguishing between enzymatic and non-enzymatic sources of 12-HETE is critical for accurate interpretation of its biological role. Chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.

Key Experiment: Chiral LC-MS/MS Analysis of 12-HETE Enantiomers

Objective: To separate and quantify 12(S)-HETE and 12(R)-HETE in a biological sample to determine the relative contribution of enzymatic and non-enzymatic pathways.

Methodology:

  • Sample Preparation:

    • Homogenize tissue or plasma samples.

    • Perform lipid extraction using a method such as the Bligh and Dyer procedure.

    • The extracted lipids are then subjected to solid-phase extraction (SPE) for purification and concentration of HETEs.

  • Chiral Chromatography:

    • Utilize a chiral column (e.g., ChiralPak AD-RH) to separate the 12(S)-HETE and 12(R)-HETE enantiomers.

    • An isocratic or gradient elution with a mobile phase typically consisting of a mixture of methanol, water, and acetic acid is used.

  • Mass Spectrometry:

    • Employ a tandem mass spectrometer (MS/MS) with electrospray ionization (ESI) in negative ion mode.

    • Use multiple reaction monitoring (MRM) for sensitive and specific detection of the parent and daughter ions of 12-HETE.

Data Interpretation:

  • A predominance of one enantiomer (e.g., 12(S)-HETE) suggests a primary enzymatic origin (in this case, 12-LOX).

  • A roughly equal ratio of 12(S)-HETE and 12(R)-HETE indicates a significant contribution from non-enzymatic, auto-oxidation pathways.

  • The presence of predominantly 12(R)-HETE points towards a CYP-mediated or 12(R)-LOX pathway.

Experimental Workflow Diagram

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation start Biological Sample (Tissue, Plasma, etc.) homogenization Homogenization start->homogenization lipid_extraction Lipid Extraction (e.g., Bligh & Dyer) homogenization->lipid_extraction spe Solid-Phase Extraction (SPE) lipid_extraction->spe chiral_lc Chiral LC Separation spe->chiral_lc msms Tandem Mass Spectrometry (ESI-, MRM) chiral_lc->msms quantification Quantification of 12(S)-HETE and 12(R)-HETE msms->quantification ratio Determination of Enantiomeric Ratio (S/R) quantification->ratio conclusion Conclusion on Formation Pathway ratio->conclusion

Caption: Workflow for Chiral Analysis of 12-HETE.

Conclusion

The formation of 12-HETE is a complex process involving distinct enzymatic and non-enzymatic pathways. The stereochemical outcome of these pathways is a critical determinant of the subsequent biological activity. For researchers in drug development and related scientific fields, a thorough understanding of these formation routes and the analytical methods to differentiate them is essential. The ability to distinguish between the pro-inflammatory and signaling roles of specific 12-HETE enantiomers will undoubtedly pave the way for more targeted and effective therapeutic strategies for a host of diseases.

References

Comparing different internal standards for 12-HETE quantification (e.g., 5(S)-HETE-d8)

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of commonly used internal standards for the accurate measurement of 12-hydroxyeicosatetraenoic acid (12-HETE), a critical lipid mediator in various physiological and pathological processes. This guide provides supporting data, detailed experimental protocols, and visual workflows to aid researchers in selecting the optimal internal standard for their analytical needs.

For researchers, scientists, and drug development professionals engaged in the study of inflammatory pathways and related diseases, the accurate quantification of eicosanoids like 12-HETE is paramount. As a product of the 12-lipoxygenase (12-LOX) pathway, 12-HETE is implicated in a range of biological activities, including cell migration, proliferation, and angiogenesis. Its precise measurement is crucial for understanding its role in conditions such as cancer, diabetes, and cardiovascular disease.[1][2][3]

The gold standard for 12-HETE quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique that offers high sensitivity and specificity. The reliability of LC-MS/MS data, however, is heavily dependent on the use of an appropriate internal standard (IS). An ideal internal standard should closely mimic the analyte's chemical and physical properties, co-elute chromatographically, and ionize similarly to compensate for variations in sample preparation and instrument response.

This guide compares two commonly employed deuterated internal standards for 12-HETE quantification: 12(S)-HETE-d8 and 5(S)-HETE-d8 . While this compound represents a structurally identical, stable isotope-labeled internal standard, 5(S)-HETE-d8 is a positional isomer. The choice between these can impact the accuracy and precision of quantification.

Performance Comparison of Internal Standards

The selection of an internal standard is a critical step in developing a robust quantitative LC-MS/MS assay. The following table summarizes key performance parameters for this compound and presents data on the use of other deuterated HETE isomers as internal standards.

Internal StandardAnalyteKey Performance MetricsReference
This compound 12(R)-HETE, 12(S)-HETELinearity (R²) > 0.999 over a concentration range of 1-5,000 ng/mL.[4][4]
5(S)-HETE-d8 5-HETE, 8-HETE, 12-HETE, 15-HETEUsed for quantification of multiple HETE positional isomers.
15(S)-HETE-d8 5-HETE, 8-HETE, 9-HETE, 12-HETE, 15-HETE, 20-HETELinear range of 2-1000 pg for various HETEs.

Experimental Protocols

Detailed and standardized experimental protocols are essential for reproducible and reliable quantification of 12-HETE. Below are representative protocols for sample preparation and LC-MS/MS analysis.

Sample Preparation: Lipid Extraction from Biological Matrices

This protocol is a common method for extracting eicosanoids from biological samples such as plasma, tissue homogenates, or cell lysates.

  • Sample Homogenization: Homogenize the biological sample (e.g., ~10 mg of tissue) in a suitable solvent. For instance, use a mixture of chloroform and methanol (1:2, v/v).

  • Internal Standard Spiking: Add a known amount of the chosen internal standard (e.g., 1 ng of this compound or 5(S)-HETE-d8) to the homogenate.

  • Phase Separation: Add chloroform and a salt solution (e.g., 0.9% NaCl) to induce phase separation. Vortex the mixture thoroughly.

  • Lipid Extraction: Centrifuge the sample to separate the layers. The lower organic phase, containing the lipids, is collected.

  • Drying and Reconstitution: Evaporate the organic solvent under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried lipid extract in the mobile phase used for LC-MS/MS analysis.

LC-MS/MS Analysis for 12-HETE Quantification

The following parameters provide a general framework for the chromatographic separation and mass spectrometric detection of 12-HETE and its internal standard.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used (e.g., ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 150 mm).

    • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid, is commonly employed.

    • Flow Rate: A flow rate in the range of 200-400 µL/min is typical.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray ionization (ESI) in the negative ion mode is used for HETEs.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

    • MRM Transitions:

      • 12-HETE: m/z 319.2 → 179.1

      • This compound: m/z 327.2 → 184.0

      • 5-HETE-d8: m/z 327.12 → 116.03

Visualizing the Workflow and Signaling Pathway

To provide a clearer understanding of the experimental process and the biological context of 12-HETE, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Plasma, Tissue, etc.) Spike Spike with Internal Standard (e.g., this compound) Sample->Spike Extract Lipid Extraction (e.g., Folch Method) Spike->Extract Dry Dry Down Extract->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute LC LC Separation (C18 Column) Reconstitute->LC MS MS/MS Detection (MRM Mode) LC->MS Data Data Acquisition and Processing MS->Data Quant Quantification (Analyte/IS Ratio) Data->Quant

Caption: Experimental workflow for 12-HETE quantification.

GPR31_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HETE 12(S)-HETE GPR31 GPR31 (12-HETER1) HETE->GPR31 binds Gi Gαi GPR31->Gi activates MEK MEK Gi->MEK activates NFkB_I IKK Gi->NFkB_I activates ERK ERK1/2 MEK->ERK activates Gene Gene Expression (Proliferation, Migration) ERK->Gene NFkB_act NF-κB NFkB_I->NFkB_act activates NFkB_nuc NF-κB NFkB_act->NFkB_nuc translocates NFkB_nuc->Gene

Caption: 12(S)-HETE signaling via the GPR31 receptor.

Conclusion

The accurate quantification of 12-HETE is critical for advancing our understanding of its role in health and disease. The use of a stable isotope-labeled internal standard, such as this compound, is the recommended approach for achieving the highest level of accuracy and precision in LC-MS/MS-based quantification. While positional isomers like 5(S)-HETE-d8 can also be employed, particularly in multiplexed assays, their use necessitates thorough method validation to ensure they adequately correct for the behavior of 12-HETE. The provided protocols and diagrams serve as a valuable resource for researchers to develop and implement robust and reliable methods for 12-HETE analysis.

References

A Comparative Guide to 12(S)-HETE LC-MS/MS Assay: Linearity and Sensitivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of signaling lipids is paramount. 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE), a key metabolite of the 12-lipoxygenase pathway, is implicated in a variety of physiological and pathological processes, including inflammation, thrombosis, and cancer. Consequently, robust and sensitive analytical methods are essential for elucidating its role in disease and for the development of novel therapeutics.

This guide provides a comparative overview of the linearity and sensitivity of the liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for 12(S)-HETE, benchmarked against alternative analytical techniques. Detailed experimental protocols and performance data are presented to aid in the selection of the most appropriate method for specific research needs.

Performance Comparison of 12(S)-HETE Quantification Methods

The accurate measurement of 12(S)-HETE can be achieved through several analytical platforms, each with its own set of strengths and limitations. LC-MS/MS has emerged as the gold standard due to its high selectivity and sensitivity. This section compares the performance of LC-MS/MS with other common methods, namely Enzyme-Linked Immunosorbent Assay (ELISA) and Gas Chromatography-Mass Spectrometry (GC-MS).

Parameter LC-MS/MS ELISA GC-MS
Linear Range Wide, typically spanning several orders of magnitude (e.g., 1 - 5,000 ng/mL)Narrower, typically within a 2-3 log range (e.g., 0.195 - 50 ng/mL)Wide, similar to LC-MS/MS (e.g., 1 - 10,000 pg on-column)[1]
Correlation Coefficient (R²) Routinely > 0.99Generally > 0.98Typically > 0.99[1]
Sensitivity (LOD/LOQ) High, with LOQs reported in the low pg/mL to ng/mL range (e.g., LLOQ of 100 pg/mL)[2]Moderate, with sensitivities typically in the range of 0.1 to 0.5 ng/mL[3]High, with LODs in the low pg range
Specificity High, capable of distinguishing between isomers (e.g., 12(S)-HETE vs. 12(R)-HETE) with chiral chromatographyVariable, potential for cross-reactivity with other HETE isomers or related compoundsHigh, especially with high-resolution mass analyzers
Throughput Moderate to high, depending on the complexity of sample preparation and chromatographic run timeHigh, suitable for screening large numbers of samplesLow to moderate, often requires derivatization, leading to longer sample preparation times
Cost High initial instrument cost, moderate running costsLow instrument cost, moderate cost per sampleHigh initial instrument cost, moderate running costs

Table 1. Comparison of key performance parameters for 12(S)-HETE quantification methods.

Experimental Protocols

12(S)-HETE Analysis by LC-MS/MS

This protocol provides a typical workflow for the quantification of 12(S)-HETE in biological matrices.

a) Sample Preparation (Solid Phase Extraction - SPE)

  • Internal Standard Spiking: To each 1 mL of plasma sample, add an internal standard (e.g., 12(S)-HETE-d8) to account for analytical variability.

  • Protein Precipitation: Add 3 mL of cold methanol, vortex, and centrifuge to pellet proteins.

  • SPE Column Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 15% methanol in water to remove polar impurities.

  • Elution: Elute the analytes with 3 mL of methanol.

  • Dry Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase.

b) Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 30% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

c) Tandem Mass Spectrometry

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 12(S)-HETE: m/z 319.2 → 179.1

    • This compound (Internal Standard): m/z 327.2 → 184.1

  • Collision Energy: Optimized for each transition.

12(S)-HETE Analysis by ELISA

This protocol outlines the general steps for a competitive ELISA.

  • Standard and Sample Preparation: Prepare a standard curve by serially diluting a 12(S)-HETE standard. Dilute samples as necessary to fall within the linear range of the assay.

  • Incubation: Add standards, samples, and a fixed concentration of 12(S)-HETE conjugated to an enzyme (e.g., horseradish peroxidase) to wells of a microplate pre-coated with a 12(S)-HETE-specific antibody. Incubate for a specified time.

  • Washing: Wash the plate to remove unbound reagents.

  • Substrate Addition: Add a chromogenic substrate for the enzyme.

  • Signal Development and Measurement: Allow the color to develop and then stop the reaction. Measure the absorbance at a specific wavelength using a microplate reader. The intensity of the color is inversely proportional to the concentration of 12(S)-HETE in the sample.

Visualizing the Process: From Biology to Data

To better understand the context and workflow of 12(S)-HETE analysis, the following diagrams illustrate the biological pathway of its formation and a typical experimental workflow for its quantification.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic Acid Arachidonic Acid Phospholipids->Arachidonic Acid PLA2 12(S)-HPETE 12(S)-HPETE Arachidonic Acid->12(S)-HPETE 12-Lipoxygenase (12-LOX) 12-LOX 12-LOX 12(S)-HETE 12(S)-HETE 12(S)-HPETE->12(S)-HETE Glutathione Peroxidase (GSH-Px) GSH-Px GSH-Px Biological Effects Biological Effects 12(S)-HETE->Biological Effects G Biological Sample Biological Sample Sample Preparation Sample Preparation Biological Sample->Sample Preparation e.g., SPE LC Separation LC Separation Sample Preparation->LC Separation Reconstituted Extract MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Eluted Analytes Data Analysis Data Analysis MS/MS Detection->Data Analysis MRM Data Quantification Quantification Data Analysis->Quantification Peak Area Ratios

References

Safety Operating Guide

Safe Disposal of 12(S)-HETE-d8: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling 12(S)-HETE-d8, proper disposal is a critical component of laboratory safety and regulatory compliance. Since this compound is typically supplied in a solution of acetonitrile, the disposal procedure is primarily governed by the hazardous nature of the solvent. Acetonitrile is a flammable and toxic substance, necessitating its disposal as hazardous waste. Adherence to established protocols is essential to ensure the safety of laboratory personnel and to prevent environmental contamination.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound and acetonitrile. The primary hazards associated with this compound in acetonitrile are the flammability and toxicity of the solvent.[1]

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are required.

  • Eye Protection: Safety glasses or goggles are mandatory.

  • Lab Coat: A flame-resistant lab coat should be worn.

  • Ventilation: All handling and disposal preparation should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

Disposal of this compound must comply with local, state, and federal regulations for hazardous waste.[2] Under no circumstances should it be poured down the drain or disposed of in regular trash.[1][3][4]

  • Waste Collection:

    • Designate a specific, properly labeled hazardous waste container for the collection of this compound and other acetonitrile-containing waste. The container must be made of a material compatible with acetonitrile and have a secure, tight-fitting lid.

    • The container should be clearly labeled as "Hazardous Waste," and the full chemical names of the contents, including "this compound" and "Acetonitrile," should be listed.

  • Storage of Waste:

    • Store the waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory. This area must be at or near the point of waste generation and under the control of laboratory personnel.

    • Ensure that the waste container is kept closed at all times, except when adding waste.

    • Segregate the acetonitrile waste from incompatible materials, such as strong oxidizers, acids, and bases, to prevent dangerous chemical reactions.

  • Disposal of Empty Containers:

    • Empty containers that held this compound in acetonitrile must also be treated as hazardous waste unless properly decontaminated.

    • For volatile solvents like acetonitrile, the emptied container can be air-dried in a chemical fume hood.

    • Alternatively, triple rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After decontamination, remove or deface the original labels before disposal as non-hazardous waste.

  • Arranging for Pickup and Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste container.

    • Follow all institutional procedures for waste pickup requests and documentation.

Quantitative Data Summary

The primary quantitative data relevant to the safe handling and disposal of this compound in acetonitrile pertains to the hazardous properties of acetonitrile.

PropertyValueSignificance for Disposal
Flash Point (Acetonitrile) 2°C (35.6°F)Highly flammable; requires storage away from ignition sources.
Toxicity Harmful if swallowed, in contact with skin, or inhaled.Necessitates the use of appropriate PPE and handling in a fume hood.
pH Not ApplicableWhile acetonitrile is neutral, it should not be mixed with strong acids or bases.

Experimental Protocols

The disposal procedure outlined above is a standard protocol for the management of hazardous chemical waste in a laboratory setting. It is based on guidelines from regulatory bodies and institutional safety manuals.

Disposal Workflow

The logical flow of the disposal process can be visualized as a series of sequential steps, starting from the point of waste generation to its final removal from the laboratory.

DisposalWorkflow A Waste Generation (this compound in Acetonitrile) B Collect in Labeled, Compatible Waste Container A->B C Store in Designated Satellite Accumulation Area B->C D Segregate from Incompatible Waste C->D E Keep Container Securely Closed C->E F Contact EHS or Licensed Waste Contractor for Pickup E->F G Properly Document Waste for Disposal F->G H Final Disposal by Authorized Personnel G->H

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.